molecular formula C9H11N3 B156369 1,3,6-Hexanetricarbonitrile CAS No. 1772-25-4

1,3,6-Hexanetricarbonitrile

Cat. No.: B156369
CAS No.: 1772-25-4
M. Wt: 161.2 g/mol
InChI Key: LNLFLMCWDHZINJ-UHFFFAOYSA-N
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Description

1,3,6-Hexanetricarbonitrile is a useful research compound. Its molecular formula is C9H11N3 and its molecular weight is 161.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hexane-1,3,6-tricarbonitrile
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InChI

InChI=1S/C9H11N3/c10-6-2-1-4-9(8-12)5-3-7-11/h9H,1-5H2
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InChI Key

LNLFLMCWDHZINJ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C(CC#N)CC(CCC#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H11N3
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DSSTOX Substance ID

DTXSID4041234
Record name 1,3,6-Hexanetricarbonitrile
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Molecular Weight

161.20 g/mol
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Physical Description

Liquid; [MSDSonline]
Record name 1,3,6-Tricyanohexane
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CAS No.

1772-25-4
Record name 1,3,6-Hexanetricarbonitrile
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Record name 1,3,6-Hexanetricarbonitrile
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Record name 1,3,6-Hexanetricarbonitrile
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Record name Hexane-1,3,6-tricarbonitrile
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Record name 1,3,6-TRICYANOHEXANE
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Record name 1,3,6-TRICYANOHEXANE
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Foundational & Exploratory

A Comprehensive Technical Guide to 1,3,6-Hexanetricarbonitrile (CAS: 1772-25-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides an in-depth overview of 1,3,6-Hexanetricarbonitrile (HTCN), a versatile chemical compound with significant potential in organic synthesis and materials science. This guide consolidates key data, experimental protocols, and reaction pathways to support research and development activities.

Core Chemical and Physical Properties

This compound is a tri-functional nitrile characterized by a hexane (B92381) backbone with cyano groups at the 1, 3, and 6 positions. Its physical and chemical properties are summarized below.

PropertyValue
CAS Number 1772-25-4
Molecular Formula C₉H₁₁N₃[1]
Molecular Weight 161.20 g/mol [1]
Appearance Colorless to light yellow clear liquid
Boiling Point 255-260 °C at 2 mm Hg
Density 1.04 g/mL at 25 °C
Refractive Index n20/D 1.466
Solubility Soluble in polar solvents.
Synonyms 1,3,6-Tricyanohexane, 4-Cyanosuberonitrile, Hexane-1,3,6-tricarbonitrile[1]

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of a butylene derivative with a cyanide source. The following protocol is based on procedures outlined in patent literature.[2]

Experimental Protocol: Synthesis from 1,6-dicyano-2-butylene

Materials:

  • 1,6-dicyano-2-butylene

  • Hydrochloric acid (HCl) in methanol (B129727) solution

  • Sodium cyanide (NaCN)

  • Reaction vessel with stirring and temperature control

  • Purification apparatus (e.g., distillation equipment)

Procedure:

  • To a solution of 1,6-dicyano-2-butylene, add an HCl-methanol solution.

  • Heat the reaction mixture to a temperature between 40-60°C and maintain for 4-6 hours with continuous stirring.[3]

  • After the initial reaction period, add sodium cyanide (NaCN) to the mixture.

  • Continue the reaction at a temperature in the range of 40-101°C for an additional 2-7 hours.[2]

  • Upon completion, the reaction mixture is worked up to isolate the crude this compound.

  • The crude product is then purified, typically by vacuum distillation, to yield the final product with a purity of over 99%.[2]

Note: This protocol is a general guideline. Specific molar ratios and reaction times may be optimized for yield and purity. For instance, one variation of the protocol specifies reacting 1,6-dicyano-2-butylene with 90g of HCl methanol solution at 50°C for 5 hours, followed by the addition of NaCN and reaction at 80°C for 5 hours, resulting in a yield of 61.2%.

Synthesis_of_HTCN 1,6-dicyano-2-butylene 1,6-dicyano-2-butylene Intermediate Intermediate 1,6-dicyano-2-butylene->Intermediate 40-60°C, 4-6h HCl/Methanol HCl/Methanol HCl/Methanol->Intermediate This compound This compound Intermediate->this compound 40-101°C, 2-7h NaCN NaCN NaCN->this compound

Synthesis of this compound.

Key Chemical Transformations

The three nitrile groups of this compound are reactive sites for various chemical transformations, primarily hydrolysis and reduction.[4]

Hydrolysis to 1,3,6-Hexanetricarboxylic Acid

The nitrile groups can be hydrolyzed to carboxylic acid groups under acidic or basic conditions. This reaction typically proceeds through an amide intermediate.[4]

Materials:

  • This compound

  • Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

  • Reflux apparatus

  • Extraction and purification equipment

Procedure:

  • The nitrile is heated under reflux with a dilute strong acid, such as hydrochloric acid.[5][6]

  • The reaction is monitored until completion (e.g., by TLC or GC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The 1,3,6-Hexanetricarboxylic acid is isolated. This may involve extraction with an organic solvent followed by evaporation of the solvent.

  • The crude product can be further purified by recrystallization or chromatography.

Hydrolysis_of_HTCN HTCN This compound Amide Triamide Intermediate HTCN->Amide H₂O, H⁺ or OH⁻ Acid 1,3,6-Hexanetricarboxylic Acid Amide->Acid H₂O, H⁺ or OH⁻, heat

Hydrolysis of this compound.
Reduction to 1,3,6-Triaminohexane

The nitrile groups can be reduced to primary amine groups using catalytic hydrogenation or chemical reducing agents.[4]

Materials:

  • This compound

  • Raney Nickel (moist)

  • Potassium borohydride (B1222165) (KBH₄)

  • Dry ethanol

  • Reaction flask with magnetic stirring

  • Filtration and purification apparatus

Procedure:

  • In a reaction flask, combine KBH₄ and moist Raney Nickel in dry ethanol. A typical molar ratio of substrate:Raney Ni:KBH₄ is 1:1:4.[7]

  • Add this compound to the mixture while stirring.[7]

  • Stir the reaction vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography.[7]

  • After the reaction is complete, filter the mixture to remove the Raney Nickel catalyst.

  • Evaporate the organic solvent from the filtrate.

  • Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with water to remove inorganic salts.

  • The organic layer is dried and the solvent is evaporated to yield 1,3,6-Triaminohexane.

Reduction_of_HTCN HTCN This compound Amine 1,3,6-Triaminohexane HTCN->Amine Reducing Agent (e.g., H₂, Catalyst or KBH₄/Raney Ni)

Reduction of this compound.

Application as a Battery Electrolyte Additive

This compound has garnered interest as an electrolyte additive in high-voltage lithium-ion and aqueous zinc-ion batteries.[8] It can enhance the electrochemical performance by forming a stable solid electrolyte interphase (SEI) on the anode surface and a cathode electrolyte interphase (CEI) on the cathode surface.[8][9] This protective layer suppresses electrolyte decomposition and dendrite growth, leading to improved cycling stability and capacity retention.[8][9]

Experimental Protocol: Electrochemical Testing in a Lithium-Ion Battery

Materials and Equipment:

  • Electrolyte Preparation:

    • Standard electrolyte: 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) (e.g., 1:2 by volume).

    • This compound (HTCN, high purity).

  • Cell Assembly:

    • Cathode: e.g., LiNi₀.₈Co₀.₁Mn₀.₁O₂ (NCM811).

    • Anode: Lithium metal foil.

    • Separator: e.g., polypropylene (B1209903) microporous membrane.

    • Coin cell components (CR2032).

    • Glovebox with an argon atmosphere.

  • Electrochemical Analysis:

    • Battery cycler (for galvanostatic charge/discharge).

    • Potentiostat with frequency response analyzer (for cyclic voltammetry and electrochemical impedance spectroscopy).

Procedure:

  • Electrolyte Preparation: Prepare the electrolyte by dissolving the desired amount of HTCN (e.g., 1 wt%) into the standard electrolyte inside an argon-filled glovebox.

  • Cathode Preparation: Mix the active material (e.g., NCM811), a conductive agent (e.g., acetylene (B1199291) black), and a binder (e.g., PVDF) in a solvent (e.g., NMP) to form a slurry. Coat the slurry onto an aluminum foil current collector and dry to remove the solvent.

  • Cell Assembly: Assemble coin cells (e.g., CR2032) in an argon-filled glovebox using the prepared cathode, a lithium metal anode, a separator, and the prepared electrolyte.

  • Electrochemical Measurements:

    • Galvanostatic Cycling: Cycle the cells at various C-rates within a defined voltage window (e.g., 3.0-4.35 V vs. Li/Li⁺) to evaluate capacity retention and coulombic efficiency.

    • Cyclic Voltammetry (CV): Scan the potential at a slow rate (e.g., 0.1 mV/s) to investigate the electrochemical reactions occurring at the electrode-electrolyte interface.

    • Electrochemical Impedance Spectroscopy (EIS): Measure the impedance of the cell at different states of charge to analyze the interfacial and charge-transfer resistances.

Battery_Testing_Workflow cluster_prep Preparation cluster_assembly Assembly cluster_testing Electrochemical Testing cluster_analysis Analysis Electrolyte_Prep Electrolyte Preparation (Standard + HTCN) Cell_Assembly Coin Cell Assembly (in Glovebox) Electrolyte_Prep->Cell_Assembly Electrode_Prep Electrode Fabrication (Cathode & Anode) Electrode_Prep->Cell_Assembly Galvanostatic_Cycling Galvanostatic Cycling (Capacity, Efficiency) Cell_Assembly->Galvanostatic_Cycling CV Cyclic Voltammetry (Redox Behavior) Cell_Assembly->CV EIS Electrochemical Impedance Spectroscopy (Kinetics) Cell_Assembly->EIS Data_Analysis Data Analysis and Performance Evaluation Galvanostatic_Cycling->Data_Analysis CV->Data_Analysis EIS->Data_Analysis

Workflow for Battery Electrochemical Testing.

Safety and Handling

This compound is classified as harmful if swallowed or inhaled. It is a combustible liquid. Standard laboratory safety precautions should be observed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Handling should be performed in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable chemical intermediate with applications ranging from polymer synthesis to advanced energy storage. Its trifunctional nature allows for the creation of complex molecular architectures and functional materials. This guide provides a foundational understanding of its properties, synthesis, and key reactions to facilitate further research and development.

References

An In-depth Technical Guide to the Physical Properties of 1,3,6-Hexanetricarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,6-Hexanetricarbonitrile, also known as 1,3,6-tricyanohexane, is a multifaceted organic compound characterized by a hexane (B92381) backbone with three cyano (-C≡N) functional groups. Its chemical structure lends it a high degree of polarity and reactivity, making it a significant intermediate in organic synthesis and a component in advanced materials science. This document provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and visualizations of its key chemical transformations and applications.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, application, and process design. The compound is typically a colorless to light yellow, clear liquid at room temperature.[1][2][3]

Data Presentation: Physical Property Summary

The following table summarizes the key quantitative physical properties of this compound based on available literature data.

PropertyValueConditions
Molecular Formula C₉H₁₁N₃
Molecular Weight 161.20 g/mol
Boiling Point 255-260 °C[4][5]at 2 mm Hg
441 °C[6]at 760 mmHg
200 °C[7][8]at 0.2 mmHg
Density 1.04 g/mL[4][9][10]at 25 °C
1.022 g/cm³
Refractive Index (n_D_²⁰) 1.466[4][9]at 20 °C
Flash Point 85 °C (185 °F)[8][11]Closed Cup
229.5 °C
Vapor Pressure 2 Pa[4][9]at 25 °C
Water Solubility 16.85 g/L[9][6]at 20 °C
Appearance Colorless to Yellow Liquid[1][8]

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. The following sections detail generalized, standard laboratory protocols for measuring the key physical properties of liquid compounds like this compound.

Boiling Point Determination (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, the Thiele tube method is highly effective.

Apparatus:

  • Thiele tube

  • High-temperature mineral oil

  • Thermometer (calibrated)

  • Small test tube (e.g., 10x75 mm)

  • Capillary tube (sealed at one end)

  • Bunsen burner or micro-burner

  • Rubber band or wire for attachment

Procedure:

  • Add a small amount (0.5-1 mL) of this compound to the small test tube.

  • Place the capillary tube into the test tube with the open end down.

  • Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[12]

  • Insert the assembly into the Thiele tube containing mineral oil, making sure the rubber band is not submerged in the oil.[12]

  • Gently heat the side arm of the Thiele tube with a burner. This design promotes even heat circulation.[13]

  • As the temperature rises, air trapped in the capillary tube will slowly bubble out.

  • Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube. This indicates the temperature is just above the boiling point.[13]

  • Remove the heat source and allow the apparatus to cool slowly.

  • The stream of bubbles will slow and eventually stop. The moment the liquid is drawn back into the capillary tube, record the temperature. This is the boiling point of the sample.[12]

  • Record the ambient barometric pressure, as boiling point is pressure-dependent.[14]

Density Measurement (Pycnometer Method)

Density is the mass per unit volume of a substance. A pycnometer (or specific gravity bottle) allows for precise measurement of liquid density.

Apparatus:

  • Pycnometer (volumetric flask with a ground-glass stopper containing a capillary tube)

  • Analytical balance (±0.0001 g)

  • Constant temperature water bath

  • Distilled water

  • Acetone (B3395972) or other volatile solvent for cleaning

Procedure:

  • Thoroughly clean and dry the pycnometer.

  • Weigh the empty, dry pycnometer and record its mass (m₁).

  • Fill the pycnometer with distilled water and place it in a constant temperature bath (e.g., 25.0 °C) until it reaches thermal equilibrium.

  • Ensure the liquid level is at the calibration mark (excess water will exit through the capillary). Carefully dry the outside of the pycnometer.

  • Weigh the water-filled pycnometer and record its mass (m₂).

  • Empty and thoroughly dry the pycnometer.

  • Fill the pycnometer with this compound and repeat the thermal equilibration and weighing steps, recording the final mass (m₃).

  • Calculate the density using the following formulas:

    • Mass of water = m₂ - m₁

    • Volume of pycnometer = (m₂ - m₁) / ρ_water (where ρ_water is the known density of water at the experimental temperature)

    • Mass of sample = m₃ - m₁

    • Density of sample (ρ_sample) = (m₃ - m₁) / Volume of pycnometer

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property used for identification and purity assessment.

Apparatus:

  • Abbe refractometer

  • Constant temperature water circulator

  • Light source (typically built-in)

  • Dropper or pipette

  • Soft lens tissue

  • Ethanol (B145695) or acetone for cleaning

Procedure:

  • Turn on the refractometer and the light source. If required, connect the constant temperature circulator and set it to the desired temperature (e.g., 20.0 °C). Allow the instrument to stabilize.[15]

  • Using a clean dropper, place a few drops of the this compound sample onto the prism surface.[15]

  • Close the prisms firmly.

  • Look through the eyepiece and turn the coarse adjustment knob until the light and dark fields become visible.

  • Turn the fine adjustment knob to bring the dividing line (shadowline) exactly to the center of the crosshairs.

  • If the shadowline appears colored or blurry, adjust the dispersion compensator until the line is sharp and achromatic.

  • Press the "read" button or look at the scale to obtain the refractive index value.

  • Clean the prism surfaces thoroughly with a soft tissue moistened with ethanol or acetone after the measurement.

Flash Point Determination (Pensky-Martens Closed-Cup Method)

The flash point is the lowest temperature at which a liquid's vapors will ignite when an ignition source is introduced. The closed-cup method is used for less volatile liquids and is important for safety assessments.[11]

Apparatus:

  • Pensky-Martens closed-cup flash point tester (manual or automated)[1]

  • Heating source

  • Stirring mechanism

  • Ignition source (gas flame or electric igniter)

  • Thermometer

Procedure (conforming to ASTM D93): [7]

  • Fill the test cup with this compound to the specified filling mark.

  • Place the lid on the cup, ensuring it is properly seated. Insert the thermometer.

  • Begin heating the sample at a slow, constant rate (typically 5-6 °C per minute).[1]

  • Start the stirrer at the prescribed rate (e.g., 90-120 rpm).[1]

  • As the temperature approaches the expected flash point, begin applying the test flame at regular temperature intervals (e.g., every 1-2 °C).[9]

  • To apply the flame, briefly stop stirring and operate the shutter mechanism to introduce the ignition source into the vapor space of the cup.[11]

  • The flash point is the lowest temperature, corrected to a barometric pressure of 101.3 kPa, at which the application of the ignition source causes the vapors to ignite with a distinct flash inside the cup.[9][11]

  • Record this temperature as the flash point.

Key Chemical Pathways and Applications

This compound serves as a versatile precursor for various chemical syntheses and has found a niche application in energy storage technology.

Synthesis and Derivatization Workflows

The nitrile groups (-C≡N) are highly reactive and can be converted into other valuable functional groups, primarily carboxylic acids through hydrolysis and primary amines through reduction.

G cluster_synthesis Synthesis cluster_derivatization Derivatization Reactions Adiponitrile Adiponitrile HTCN_S This compound Adiponitrile->HTCN_S  + Acrylonitrile  Strong Base Acrylonitrile_S Acrylonitrile HTCN_D This compound TricarboxylicAcid 1,3,6-Hexanetricarboxylic Acid HTCN_D->TricarboxylicAcid  Hydrolysis  (Acid or Base) Triamine 1,3,6-Hexanetriamine HTCN_D->Triamine  Reduction  (e.g., LiAlH₄ or H₂/Catalyst)

Caption: Synthesis and key derivatization pathways of this compound.

Experimental Workflow: Hydrolysis to Carboxylic Acid

The conversion of the three nitrile groups to carboxylic acids is a fundamental transformation.

G start Start: This compound reflux Heat under Reflux with Aqueous Acid (e.g., HCl) or Base (e.g., NaOH) start->reflux intermediate Intermediate: Amide Groups (transient) reflux->intermediate product_acid Final Product: 1,3,6-Hexanetricarboxylic Acid reflux->product_acid  Acid  Catalysis product_salt Product (if base): Trisodium Hexanetricarboxylate Salt intermediate->product_salt  Base  Catalysis acidification Acidify with Strong Acid (e.g., HCl) product_salt->acidification acidification->product_acid distill Purify by Distillation or Recrystallization product_acid->distill

Caption: Experimental workflow for the hydrolysis of this compound.

Application Workflow: Electrolyte Additive in Li-ion Batteries

This compound is used as an additive to improve the performance of high-voltage lithium-ion batteries.[2][3][5][16] It enhances the oxidative stability of the electrolyte, which is crucial for operating at higher voltages.[16]

G cluster_prep Electrolyte Preparation cluster_cell Battery Operation Solvent Carbonate Solvents (EC, DMC) Mix Mix Components Solvent->Mix Salt Lithium Salt (LiPF₆) Salt->Mix HTCN This compound (Additive) HTCN->Mix Electrolyte High-Voltage Electrolyte Mix->Electrolyte Charge High-Voltage Charging (>4.5V) Electrolyte->Charge Benefit HTCN improves oxidation potential, reducing decomposition and enhancing cycling stability Electrolyte->Benefit Cathode High-Voltage Cathode (e.g., Li-rich Layered Oxide) Cathode->Charge Decomposition Electrolyte Oxidation (Decomposition) Charge->Decomposition

Caption: Logical workflow of this compound as a battery electrolyte additive.

References

1,3,6-Hexanetricarbonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides the fundamental molecular and chemical properties of 1,3,6-Hexanetricarbonitrile. The information is presented to be a quick and reliable reference for laboratory and research applications.

Core Molecular Data

The fundamental quantitative properties of this compound are its molecular formula and molecular weight. These values are crucial for stoichiometric calculations in chemical reactions and for the characterization of the compound.

PropertyValue
Molecular FormulaC₉H₁₁N₃[1][2][3][4][5][6]
Molecular Weight161.20 g/mol [2][3][4]

Methodology for Determination of Molecular Properties

The molecular formula and weight of a chemical compound like this compound are not determined through experimental protocols in the traditional sense but are calculated based on its chemical structure.

  • Molecular Formula (C₉H₁₁N₃): This is determined by identifying the types and numbers of atoms in one molecule of the compound. For this compound, this consists of 9 carbon atoms, 11 hydrogen atoms, and 3 nitrogen atoms.

  • Molecular Weight (161.20 g/mol ): This is calculated by summing the atomic weights of all atoms in the molecular formula. The calculation is as follows:

    • (9 x Atomic Weight of Carbon) + (11 x Atomic Weight of Hydrogen) + (3 x Atomic Weight of Nitrogen)

    • (9 x 12.011) + (11 x 1.008) + (3 x 14.007) = 161.20 g/mol

Due to the nature of this information, complex experimental workflows or biological signaling pathways, which are typically associated with drug development or biological research, are not applicable to the fundamental chemical properties of this compound.

Logical Relationship of Chemical Properties

The relationship between the common name of the compound and its fundamental molecular properties can be visualized as a direct logical flow.

A This compound B Molecular Formula: C₉H₁₁N₃ A->B Determines C Molecular Weight: 161.20 g/mol B->C Calculates to

Caption: Logical flow from chemical name to molecular formula and weight.

References

A Technical Guide to 1,3,6-Hexanetricarbonitrile: Physicochemical Properties and Synthetic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 1,3,6-Hexanetricarbonitrile, a compound of increasing interest in various research and industrial applications, including its use as a high-boiling point solvent and an electrolyte additive. This document outlines its key physical constants, details on its synthesis, and a summary of its chemical reactivity.

Core Physicochemical Data

The boiling point and density of this compound have been reported across various sources. A summary of these quantitative data is presented below for straightforward comparison.

PropertyValueConditions
Boiling Point 255-260 °Cat 2 mm Hg
200 °Cat 0.2 mmHg[1][2]
441 °Cat 760 mmHg[3]
Density 1.04 g/mLat 25 °C[2]
1.022 g/cm³Not specified
1.04 g/cm³at 25 °C (77 °F)

Experimental Protocols

While specific, detailed experimental protocols for the determination of the boiling point and density of this compound are not extensively published in the provided literature, standard methodologies for such determinations would be followed.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, which exhibits a high boiling point, vacuum distillation is often employed to prevent decomposition at elevated temperatures.

General Procedure:

  • A sample of this compound is placed in a distillation flask.

  • The flask is connected to a vacuum pump and a manometer to control and measure the pressure.

  • The sample is heated gradually.

  • The temperature at which the liquid boils and its vapor condenses is recorded along with the corresponding pressure.

  • The observed boiling point at a reduced pressure can be extrapolated to the boiling point at atmospheric pressure using a nomograph or the Clausius-Clapeyron equation, although direct measurement at various pressures, as cited, is more accurate.

Determination of Density

The density of a liquid is its mass per unit volume. A common and precise method for determining the density of a chemical like this compound is by using a pycnometer.

General Procedure:

  • A clean and dry pycnometer of a known volume is weighed.

  • The pycnometer is filled with this compound, ensuring no air bubbles are present.

  • The filled pycnometer is placed in a thermostat-controlled water bath to bring the sample to a specific temperature (e.g., 25 °C).

  • Once the temperature is stabilized, the pycnometer is removed, wiped dry, and weighed again.

  • The density is calculated by dividing the mass of the liquid (weight of the filled pycnometer minus the weight of the empty pycnometer) by the known volume of the pycnometer.

Synthesis and Chemical Reactivity

This compound can be synthesized through various routes. One documented method involves the reaction of 1,6-dicyano-2-butylene with an HCl methanol (B129727) solution, followed by the addition of NaCN. Another approach is the reaction of adiponitrile (B1665535) with a strong base to form an intermediate, which is then reacted with acrylonitrile. A laboratory synthesis involves the reaction of 1,3,6-trichlorohexane with sodium cyanide.[4]

The three nitrile groups in this compound are the primary sites of its chemical reactivity. These groups can undergo hydrolysis to form a tricarboxylic acid or be reduced to yield 1,3,6-triaminohexane.

Below is a diagram illustrating the synthetic pathway and key reactions of this compound.

Synthesis_and_Reactions Adiponitrile Adiponitrile Intermediate Intermediate Adiponitrile->Intermediate Strong Base HTCN This compound Intermediate->HTCN Weakly Basic Conditions Acrylonitrile Acrylonitrile Acrylonitrile->HTCN Weakly Basic Conditions TricarboxylicAcid 1,3,6-Hexanetricarboxylic Acid HTCN->TricarboxylicAcid Hydrolysis Triamine 1,3,6-Triaminohexane HTCN->Triamine Reduction SEI Solid Electrolyte Interphase (SEI) Formation HTCN->SEI Electrochemical Application

Caption: Synthetic route and major chemical transformations of this compound.

Applications in Electrochemical Systems

Recent research has highlighted the utility of this compound as an effective electrolyte additive in high-voltage lithium-ion batteries and aqueous zinc-ion batteries.[5][6] In these systems, it can enhance the oxidation potential of the electrolyte.[6] Furthermore, it facilitates the formation of a stable solid electrolyte interphase (SEI) on the anode surface, which is crucial for preventing dendrite growth and improving battery performance and longevity.[5]

The logical workflow for evaluating this compound as an electrolyte additive is depicted below.

Electrolyte_Additive_Workflow Start Formulate Electrolyte with HTCN Additive LSV Linear Sweep Voltammetry (LSV) Start->LSV CellAssembly Assemble Battery Cell Start->CellAssembly OxidationPotential Determine Oxidation Potential LSV->OxidationPotential Cycling Galvanostatic Charge/Discharge Cycling CellAssembly->Cycling Performance Evaluate Electrochemical Performance Cycling->Performance EIS Electrochemical Impedance Spectroscopy (EIS) Cycling->EIS SurfaceAnalysis Ex-situ Surface Analysis (e.g., XPS, SEM) Cycling->SurfaceAnalysis End Optimized Battery Performance Performance->End EIS->Performance SEI_Characterization Characterize SEI Layer Properties SurfaceAnalysis->SEI_Characterization SEI_Characterization->End

Caption: Experimental workflow for assessing this compound as a battery electrolyte additive.

References

An In-depth Technical Guide to the Solubility of 1,3,6-Hexanetricarbonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Theoretical Framework: Predicting Solubility

The solubility of an organic compound is primarily governed by the principle of "like dissolves like," which states that substances with similar polarities tend to be miscible.[1][2] The polarity of a molecule is determined by the presence of polar bonds and the overall molecular geometry.

1.1. Molecular Structure of 1,3,6-Hexanetricarbonitrile

To predict the solubility of this compound, it is crucial to analyze its molecular structure. The molecule possesses a six-carbon aliphatic backbone, which is nonpolar. However, it is functionalized with three nitrile (-C≡N) groups. The carbon-nitrogen triple bond in the nitrile group is highly polarized due to the high electronegativity of nitrogen, making the nitrile group a polar functional group.[3][4]

1.2. Factors Influencing Solubility in Organic Solvents

Several factors will influence the solubility of this compound in a given organic solvent:

  • Polarity of the Solvent: Polar solvents will more readily dissolve polar solutes, and nonpolar solvents will dissolve nonpolar solutes.[5] Given the presence of three polar nitrile groups, this compound is expected to have significant polar character. Therefore, it is likely to be more soluble in polar organic solvents than in nonpolar ones.

  • Hydrogen Bonding: While nitriles cannot act as hydrogen bond donors, the lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor.[3] Solvents that are capable of hydrogen bonding (protic solvents like alcohols) may exhibit enhanced solubility for this compound.[5][6]

  • Molecular Size: Larger molecules can be more difficult to solvate, which can lead to lower solubility.[7][8]

  • Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[7][9] This is because the additional thermal energy helps to overcome the lattice energy of the solid and the intermolecular forces in the solvent.

  • Presence of Other Functional Groups: The overall solubility is a balance between the nonpolar hydrocarbon chain and the polar functional groups.[2] In the case of this compound, the three nitrile groups are expected to dominate its solubility behavior, favoring polar solvents.

1.3. Predicting Solubility in Common Organic Solvents

Based on these principles, we can make qualitative predictions about the solubility of this compound:

  • High Solubility Expected: In polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and acetonitrile. These solvents are highly polar and can engage in strong dipole-dipole interactions with the nitrile groups.[2]

  • Moderate to High Solubility Expected: In polar protic solvents like methanol, ethanol, and isopropanol. The ability of these solvents to act as hydrogen bond donors could enhance solubility.[2]

  • Low to Moderate Solubility Expected: In solvents of intermediate polarity like acetone (B3395972) and dichloromethane.[2]

  • Low to Negligible Solubility Expected: In nonpolar solvents such as hexane, toluene, and diethyl ether. The nonpolar nature of these solvents makes them poor solvents for the polar this compound.[2]

Data Presentation

As no specific quantitative data was found in the public domain, the following table is provided as a template for researchers to record their own experimental findings.

Organic SolventChemical FormulaPolarityPredicted SolubilityExperimental Solubility ( g/100 mL at 25°C)Notes
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar AproticHigh
Dimethylformamide (DMF)(CH₃)₂NC(O)HPolar AproticHigh
AcetonitrileCH₃CNPolar AproticHigh
MethanolCH₃OHPolar ProticModerate to High
EthanolC₂H₅OHPolar ProticModerate to High
Acetone(CH₃)₂COPolar AproticModerate
DichloromethaneCH₂Cl₂Polar AproticLow to Moderate
TolueneC₇H₈NonpolarLow
HexaneC₆H₁₄NonpolarNegligible

Experimental Protocols

A standard method for determining the solubility of a solid organic compound in a liquid solvent is the shake-flask method .[10][11] This method involves preparing a saturated solution of the compound and then determining its concentration.

3.1. Materials

  • This compound (solute)

  • Selected organic solvents

  • Analytical balance

  • Vials or flasks with secure caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.22 µm)

  • Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis Spectrophotometer, or Gravimetric analysis)[12][13][14]

3.2. Procedure

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen organic solvent in a vial. The presence of undissolved solid is necessary to ensure saturation.[10]

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a shaker or incubator set to a constant temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[10][11]

  • Sample Separation:

    • Allow the vial to stand undisturbed at the constant temperature to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.[15]

  • Concentration Analysis:

    • The concentration of the dissolved this compound in the filtered saturated solution is then determined using a suitable analytical method.

    • Gravimetric Method: A known volume of the filtered solution is evaporated to dryness, and the mass of the remaining solid is measured.[16] This is a simple but can be a less precise method.

    • Spectroscopic Method (UV-Vis): If the compound has a chromophore, a calibration curve of absorbance versus concentration can be prepared. The absorbance of the saturated solution (after appropriate dilution) is then measured to determine its concentration.[12]

    • Chromatographic Method (HPLC): A calibration curve of peak area versus concentration is established using standard solutions. The saturated solution is then injected into the HPLC system to determine its concentration. This is often the most accurate and precise method.[13]

  • Calculation of Solubility:

    • The solubility is expressed as the concentration of the saturated solution, typically in units of grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Solubility_Workflow Workflow for Solubility Determination of this compound cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis cluster_result Result A Select Organic Solvent B Add Excess this compound to Solvent A->B C Equilibrate at Constant Temperature (e.g., 24-48h) B->C D Allow Excess Solid to Settle C->D E Filter Supernatant D->E G Analyze Saturated Solution (e.g., HPLC, UV-Vis) E->G F Prepare Standard Solutions H Determine Concentration from Calibration Curve F->H G->H I Calculate Solubility (e.g., g/100mL) H->I

Caption: Workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to 1,3,6-Hexanetricarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of 1,3,6-Hexanetricarbonitrile. It is intended to be a valuable resource for professionals in research and development.

Chemical Identity and Properties

This compound, also known as 1,3,6-tricyanohexane, is an aliphatic trinitrile.[1][2] Its structure consists of a hexane (B92381) backbone with nitrile functional groups at positions 1, 3, and 6.[1] This trifunctionality makes it a versatile molecule in various fields of chemical synthesis.[3]

Table 1: Chemical Identifiers and Physical Properties of this compound

IdentifierValueReference(s)
IUPAC Name hexane-1,3,6-tricarbonitrile[1]
CAS Number 1772-25-4[1]
Molecular Formula C₉H₁₁N₃[1]
Molecular Weight 161.20 g/mol [1]
Appearance Colorless to light yellow clear liquid[4]
Boiling Point 255-260 °C at 2 mm Hg[5]
Density 1.04 g/mL at 25 °C[5]
Refractive Index n²⁰/D 1.466[5]
Water Solubility 16.85 g/L at 20 °C[4]
SMILES C(CC#N)CC(CCC#N)C#N[1]
InChI Key LNLFLMCWDHZINJ-UHFFFAOYSA-N[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. While experimental spectra are not publicly available, predicted data provides valuable insight.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

Note: The following data is predicted and may not represent exact experimental values. The molecule has a chiral center at the C3 position, making the adjacent protons and carbons diastereotopic and thus chemically non-equivalent.

¹H NMR (Predicted) ¹³C NMR (Predicted)
Proton Assignment Chemical Shift (ppm) Carbon Assignment Chemical Shift (ppm)
H32.80 - 2.95 (Multiplet, 1H)C≡N (all three)118 - 122
H1, H62.40 - 2.60 (Multiplet, 4H)C325 - 35
H2, H4, H51.70 - 2.00 (Multiplet, 6H)C1, C2, C4, C5, C615 - 30

Source: Predicted data based on typical chemical shifts for similar functional groups.[3]

Table 3: Characteristic Infrared (IR) Absorption Bands

The IR spectrum is characterized by the strong absorption of the nitrile groups.[3]

Functional GroupVibrational ModeCharacteristic Absorption Range (cm⁻¹)Reference(s)
Nitrile (C≡N)Stretching2240 - 2260[3]
Alkane (C-H)Stretching2850 - 3000[3]

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common laboratory and industrial method involves the cyanoethylation of adiponitrile (B1665535).

This protocol is adapted from a patented method involving the reaction of adiponitrile with acrylonitrile (B1666552) in the presence of a strong base.[6]

Workflow for the Synthesis of this compound

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation Adiponitrile Adiponitrile Mix Mix Adiponitrile, Toluene (B28343), and K-tert-butoxide Adiponitrile->Mix Toluene Toluene Toluene->Mix KTertButoxide Potassium tert-butoxide KTertButoxide->Mix InertAtmosphere Inert Atmosphere (Argon) InertAtmosphere->Mix Reflux Heat to Reflux (1 hr) Mix->Reflux Cool Cool to RT Reflux->Cool AddACN Slowly add Acrylonitrile in Toluene Cool->AddACN Stir Stir at RT (1 hr) AddACN->Stir Quench Quench with Water Stir->Quench Separate Separate Layers Quench->Separate Extract Extract Aqueous Layer with Ethyl Acetate Separate->Extract Aqueous Dry Dry Combined Organic Layers Separate->Dry Organic Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Product Crude this compound Concentrate->Product

Caption: Workflow for the synthesis of this compound.

  • Reaction Setup: In a flask maintained under an argon atmosphere, a suspension of potassium tert-butoxide (5.6 g, 50 mmol) in 50 mL of toluene is prepared.

  • Addition of Adiponitrile: Adiponitrile (5.41 g, 50 mmol) is added to the suspension at 65 °C.[6]

  • Formation of Intermediate: The mixture is heated to reflux for 1 hour to form the intermediate.[6]

  • Cyanoethylation: After cooling the mixture to room temperature, a solution of acrylonitrile (4 mL, 60 mmol) in 20 mL of toluene is slowly added.[6] The resulting mixture is stirred for 1 hour at room temperature.[6]

  • Work-up: The reaction is quenched by diluting with water. The organic and aqueous layers are separated.

  • Extraction and Isolation: The aqueous layer is extracted with ethyl acetate. The combined organic phases are dried and the solvent is removed by distillation to yield the crude product.[6] Further purification can be achieved by vacuum distillation.

Chemical Reactivity

The reactivity of this compound is dominated by its three nitrile groups, which can undergo hydrolysis to form carboxylic acids or reduction to form primary amines.[3]

Key Reactions of this compound

G cluster_hydrolysis Hydrolysis cluster_reduction Reduction Start This compound (R-CN) Amide Triamide Intermediate (R-CONH2) Start->Amide H₂O, H⁺ or OH⁻ (mild) Amine 1,3,6-Hexanetriamine (R-CH₂NH₂) Start->Amine H₂ / Catalyst (e.g., Raney Ni) or LiAlH₄ CarboxylicAcid 1,3,6-Hexanetricarboxylic Acid (R-COOH) Amide->CarboxylicAcid H₂O, H⁺ or OH⁻

Caption: Hydrolysis and reduction pathways of this compound.

This is a general procedure for the acid-catalyzed hydrolysis of aliphatic nitriles.

  • Reaction Setup: this compound is dissolved in a concentrated aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid.[7]

  • Reaction: The mixture is heated under reflux for several hours to days. The reaction progress is monitored by a suitable technique like Thin Layer Chromatography (TLC).

  • Work-up: After cooling, the reaction mixture is typically diluted with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • Isolation: The organic extracts are combined, dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure to yield the crude 1,3,6-hexanetricarboxylic acid, which can be further purified by recrystallization.[5]

This protocol describes a typical catalytic hydrogenation of an aliphatic nitrile.

  • Catalyst Preparation: A Raney-type catalyst (e.g., Raney Nickel or Cobalt) is washed and prepared for use.[8]

  • Reaction Setup: The nitrile, a solvent (e.g., ethanol (B145695) or isopropanol), and the catalyst are added to a high-pressure autoclave.[4][9] An ammonia (B1221849) solution is often added to suppress the formation of secondary and tertiary amines.[9]

  • Hydrogenation: The autoclave is sealed, purged, and pressurized with hydrogen gas (e.g., 20-100 bar).[8][9] The mixture is heated (e.g., 70-120 °C) with stirring for several hours.[8][9]

  • Isolation: After the reaction, the autoclave is cooled and depressurized. The catalyst is removed by filtration. The solvent is removed from the filtrate by distillation to yield the crude 1,3,6-hexanetriamine.

Applications in Drug Development and Materials Science

This compound is a valuable intermediate in organic synthesis.[4] Its derivatives, 1,3,6-hexanetricarboxylic acid and 1,3,6-hexanetriamine, serve as trifunctional monomers in polymer chemistry to produce cross-linked polyesters and polyamides.[3]

A significant modern application is its use as an electrolyte additive in high-voltage lithium-ion and other metal-ion batteries.[10][11] It improves battery performance by forming a stable solid electrolyte interphase (SEI) on the anode and a cathode electrolyte interphase (CEI) on the cathode.[11] This protective layer prevents the decomposition of the electrolyte at high voltages, leading to enhanced cycling stability and longevity of the battery.[10]

Mechanism of Action as a Battery Electrolyte Additive

G cluster_anode Anode Side (Reduction) cluster_cathode Cathode Side (Oxidation) Anode Anode Surface (e.g., Li, Zn, Graphite) HTCN_Anode HTCN adsorbs on anode Reduction Electrochemical Reduction of HTCN HTCN_Anode->Reduction SEI Formation of stable Solid Electrolyte Interphase (SEI) Reduction->SEI Result_Anode Suppresses dendrite growth & electrolyte decomposition SEI->Result_Anode Cathode High-Voltage Cathode Surface HTCN_Cathode HTCN coordinates with metal ions on cathode Oxidation Electrochemical Oxidation of HTCN HTCN_Cathode->Oxidation CEI Formation of stable Cathode Electrolyte Interphase (CEI) Oxidation->CEI Result_Cathode Inhibits electrolyte oxidation & improves structural stability CEI->Result_Cathode HTCN This compound (HTCN) in Electrolyte HTCN->HTCN_Anode HTCN->HTCN_Cathode

Caption: Role of HTCN in forming protective SEI and CEI layers in batteries.

Safety Information

This compound is classified as a hazardous substance. Appropriate safety precautions must be taken during handling and use.

Table 4: GHS Hazard Information

Hazard ClassCategoryHazard StatementReference(s)
Acute Toxicity, Oral3H301: Toxic if swallowed[12]
Acute Toxicity, Dermal3H311: Toxic in contact with skin[12]
Acute Toxicity, Inhalation3H331: Toxic if inhaled[12]
Flammable Liquids4H227: Combustible liquid[12]

Users should consult the full Safety Data Sheet (SDS) before handling this chemical.

References

An In-depth Technical Guide to 1,3,6-Hexanetricarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,6-Hexanetricarbonitrile, also known by its IUPAC name hexane-1,3,6-tricarbonitrile and CAS number 1772-25-4, is a versatile chemical intermediate.[1][2] This document provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis protocols, and key applications, with a focus on its emerging role in energy storage technologies. While primarily an industrial chemical, its derivatives have potential applications in polymer and pharmaceutical synthesis.[1]

Chemical Identity and Synonyms

A list of common synonyms and identifiers for this compound is provided below to aid in literature searches and material sourcing.

Identifier TypeValue
IUPAC Name hexane-1,3,6-tricarbonitrile[1][2]
CAS Number 1772-25-4[1][2]
Molecular Formula C₉H₁₁N₃[1][2]
Synonyms 1,3,6-Tricyanohexane[3]
4-Cyanosuberonitrile[3]
HTCN[4]
1,3,6-Hexanetrinitrile[3]
EINECS Number 217-199-7[5]
PubChem CID 15678[6]
MDL Number MFCD00129792[6]

Physicochemical Properties

This section summarizes the key physical and chemical properties of this compound.

PropertyValue
Molecular Weight 161.21 g/mol [4]
Appearance Colorless to light yellow liquid[4]
Density 1.04 g/mL at 25 °C[7]
Boiling Point 255-260 °C at 2 mmHg[7]
Refractive Index n20/D 1.466[7]
Flash Point 185 °F[5]
Water Solubility Predicted: 16.85 g/L at 20°C

Spectroscopic Data

The following tables provide predicted and characteristic spectroscopic data for the structural elucidation of this compound.

4.1. ¹H NMR Spectroscopy (Predicted)

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
H32.80 - 2.95Multiplet1H
H1, H62.40 - 2.60Multiplet4H
H2, H4, H51.70 - 2.00Multiplet6H

4.2. ¹³C NMR Spectroscopy

Carbon EnvironmentExpected Chemical Shift (ppm)
-C≡N115 - 125
-CH(CN)-25 - 35
-CH₂-16 - 35

4.3. Infrared (IR) Spectroscopy

Functional GroupVibrational ModeCharacteristic Absorption Range (cm⁻¹)
Nitrile (C≡N)Stretching2240 - 2260[1]
Alkane (C-H)Stretching2850 - 3000[1]

Experimental Protocols

This section details selected experimental procedures for the synthesis and application of this compound.

5.1. Synthesis of this compound from 1,6-Dicyano-2-butylene

This protocol is based on a patented method.[7][8][9]

  • Step 1: Reaction with HCl in Methanol

    • In a suitable reaction vessel, dissolve 1,6-dicyano-2-butylene in a solution of hydrochloric acid in methanol.

    • Heat the mixture to a temperature between 40-60 °C.

    • Maintain the reaction at this temperature for 4-6 hours with continuous stirring.

  • Step 2: Cyanation

    • To the reaction mixture from Step 1, add sodium cyanide (NaCN).

    • Increase the temperature to a range of 40-101 °C.

    • Allow the substitution reaction to proceed for 2-7 hours.

  • Step 3: Work-up and Purification

    • After the reaction is complete, cool the mixture to room temperature.

    • The product, this compound, can be isolated using standard organic chemistry techniques such as extraction and distillation under reduced pressure. Purity can be assessed by gas chromatography (GC).

5.2. Application as an Electrolyte Additive in Lithium-ion Batteries

This protocol outlines the preparation of an electrolyte containing this compound and the assembly of a test cell.[10][11][12]

  • Step 1: Electrolyte Preparation

    • In an argon-filled glovebox, dissolve 1 M lithium hexafluorophosphate (B91526) (LiPF₆) in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) (e.g., 1:2 or 3:7 by volume). This is the baseline electrolyte.

    • To the baseline electrolyte, add this compound to achieve the desired concentration (e.g., 1% by weight). Ensure the additive is fully dissolved.

  • Step 2: Coin Cell Assembly

    • Assemble CR2025-type coin cells in an argon-filled glovebox.

    • Use a cathode (e.g., LiNi₀.₈Co₀.₁Mn₀.₁O₂), a lithium metal anode, and a separator (e.g., Celgard 2325).

    • Add the prepared electrolyte containing this compound to the cell.

  • Step 3: Electrochemical Characterization

    • Perform electrochemical tests on the assembled cells, which may include:

      • Cyclic Voltammetry (CV): To study the electrochemical behavior of the electrolyte and electrode materials.

      • Galvanostatic Charge-Discharge Cycling: To evaluate the battery's capacity, efficiency, and cycle life.

      • Electrochemical Impedance Spectroscopy (EIS): To investigate the interfacial properties of the electrodes.

5.3. Chemical Transformations of this compound

The three nitrile groups of this compound can be chemically transformed into other functional groups, making it a versatile building block.[1]

  • Hydrolysis to 1,3,6-Hexanetricarboxylic Acid: The nitrile groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.[1] This reaction typically involves heating the nitrile with an aqueous acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH, KOH). The resulting tricarboxylic acid can be used in the synthesis of polyesters and polyamides.[1]

  • Reduction to 1,3,6-Triaminohexane: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation over a metal catalyst (e.g., Raney nickel, palladium).[1] The resulting triamine is a useful monomer for the synthesis of branched or cross-linked polyamides.[1]

Visualized Workflows and Pathways

6.1. Synthesis of this compound

G cluster_0 Step 1: Reaction with HCl/Methanol cluster_1 Step 2: Cyanation cluster_2 Step 3: Work-up and Purification 1,6-Dicyano-2-butylene 1,6-Dicyano-2-butylene Reaction_Vessel_1 Reaction_Vessel_1 1,6-Dicyano-2-butylene->Reaction_Vessel_1 Add Heating_Stirring_1 Heating_Stirring_1 Reaction_Vessel_1->Heating_Stirring_1 40-60°C, 4-6h HCl/Methanol HCl/Methanol HCl/Methanol->Reaction_Vessel_1 Add Reaction_Vessel_2 Reaction_Vessel_2 Heating_Stirring_1->Reaction_Vessel_2 NaCN NaCN NaCN->Reaction_Vessel_2 Add Heating_Stirring_2 Heating_Stirring_2 Reaction_Vessel_2->Heating_Stirring_2 40-101°C, 2-7h Extraction Extraction Heating_Stirring_2->Extraction Distillation Distillation Extraction->Distillation Reduced Pressure This compound This compound Distillation->this compound

Caption: Synthesis workflow for this compound.

6.2. Experimental Workflow for Battery Testing

G cluster_0 Electrolyte Preparation cluster_1 Cell Assembly (Glovebox) cluster_2 Electrochemical Characterization LiPF6_EC_DMC Baseline Electrolyte Mixing Mixing LiPF6_EC_DMC->Mixing HTCN This compound HTCN->Mixing Add (e.g., 1 wt%) Final_Electrolyte Final_Electrolyte Mixing->Final_Electrolyte Ensure Dissolution Casing Casing Final_Electrolyte->Casing Add Electrolyte Cathode Cathode Stacking Stacking Cathode->Stacking Stacking->Casing CR2025 Separator Separator Separator->Stacking Anode Anode Anode->Stacking Crimping Crimping Casing->Crimping CV CV Crimping->CV Cyclic Voltammetry GCD GCD Crimping->GCD Galvanostatic Cycling EIS EIS Crimping->EIS Impedance Spectroscopy

Caption: Workflow for battery testing with this compound.

6.3. Chemical Transformation Pathways

Note: this compound is not known to be involved in biological signaling pathways. The following diagram illustrates its key chemical conversion pathways.

G This compound This compound 1,3,6-Hexanetricarboxylic_Acid 1,3,6-Hexanetricarboxylic_Acid This compound->1,3,6-Hexanetricarboxylic_Acid Hydrolysis (H+ or OH-) 1,3,6-Triaminohexane 1,3,6-Triaminohexane This compound->1,3,6-Triaminohexane Reduction (e.g., LiAlH4 or H2/catalyst) Polyesters_Polyamides Polyesters_Polyamides 1,3,6-Hexanetricarboxylic_Acid->Polyesters_Polyamides Polymerization Branched_Polyamides Branched_Polyamides 1,3,6-Triaminohexane->Branched_Polyamides Polymerization

Caption: Key chemical transformations of this compound.

Conclusion

This compound is a valuable chemical intermediate with established and emerging applications. Its primary current interest lies in its ability to enhance the performance of high-voltage lithium-ion batteries when used as an electrolyte additive. Furthermore, its versatile nitrile functionalities allow for its conversion into triacids and triamines, opening avenues for its use in the synthesis of specialized polymers. While not directly implicated in drug development, its derivatives could serve as building blocks for complex organic molecules. This guide provides a foundational understanding for researchers and professionals working with or considering the use of this compound.

References

Spectroscopic Characterization of 1,3,6-Hexanetricarbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for 1,3,6-Hexanetricarbonitrile (CAS No. 1772-25-4), a versatile intermediate in organic synthesis. The document details expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, outlines standardized experimental protocols for obtaining this data, and presents a logical workflow for the spectroscopic analysis of the compound.

Spectroscopic Data

The following tables summarize the predicted and expected spectral data for this compound. This information is crucial for the structural elucidation and quality control of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for determining the carbon-hydrogen framework of this compound.[1] The presence of a chiral center at the C3 position results in a complex spectrum where all nine carbon atoms and the protons on the hexane (B92381) backbone are chemically non-equivalent.[1]

Table 1: Predicted ¹H NMR Spectral Data

Disclaimer: The following are predicted chemical shifts based on typical values for similar functional groups and may not represent exact experimental values.

Proton AssignmentPredicted Chemical Shift (δ) in ppmMultiplicityIntegration
H32.80 - 2.95Multiplet1H
H1, H62.40 - 2.60Multiplet4H
H2, H4, H51.70 - 2.00Multiplet6H

Table 2: Predicted ¹³C NMR Spectral Data

Disclaimer: The following are predicted chemical shifts based on typical values for similar functional groups. The signals for the aliphatic carbons are expected to be distinct but are grouped for simplicity.

Carbon AssignmentPredicted Chemical Shift (δ) in ppm
C≡N (C1', C3', C6')118 - 122
C325 - 35
C1, C2, C4, C5, C615 - 30
Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the key functional groups present in this compound. The spectrum is characterized by the prominent nitrile and alkane C-H stretching vibrations.

Table 3: Expected IR Absorption Bands

Functional GroupExpected Absorption Range (cm⁻¹)Description
C≡N (Nitrile)2240 - 2260Sharp, strong absorption
C-H (Alkane)2850 - 3000Stretching vibrations

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR and IR spectra of this compound, which is a liquid at room temperature.[2]

NMR Spectroscopy Protocol (¹H and ¹³C)

This protocol outlines the steps for preparing and analyzing a liquid sample of this compound using a high-field NMR spectrometer.

2.1.1 Sample Preparation

  • Sample Quantity : For ¹H NMR, accurately weigh approximately 5-25 mg of this compound.[3] For the less sensitive ¹³C NMR, a higher concentration is recommended, using 20-50 mg of the sample.[4]

  • Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[4]

  • Dissolution : Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[3][4] Gentle vortexing or sonication can aid dissolution.

  • Transfer to NMR Tube : Using a Pasteur pipette with a glass wool plug, filter the solution directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[5] The final liquid level in the tube should be between 4.0 and 5.0 cm.[3][4]

  • Capping and Cleaning : Securely cap the NMR tube. Wipe the exterior of the tube with a lint-free tissue dampened with ethanol (B145695) or isopropanol (B130326) to remove any residues.[4][5]

2.1.2 Instrument Setup and Data Acquisition

  • Instrument : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended. PubChem data indicates the use of a Bruker AM-270 for ¹³C NMR.[2]

  • Locking and Shimming : Insert the sample into the spectrometer. The instrument will lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. Perform automatic or manual shimming to optimize the magnetic field homogeneity, which maximizes spectral resolution.[4]

  • Tuning and Matching : Tune the NMR probe to the desired nucleus (¹H or ¹³C) to ensure optimal signal detection.[4]

  • Acquisition Parameters :

    • ¹H NMR : A standard pulse sequence is typically used. The number of scans can range from 8 to 16 for sufficient signal-to-noise.

    • ¹³C NMR : A greater number of scans (e.g., 128 or more) is generally required due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended for quantitative analysis.

  • Data Processing : Process the acquired Free Induction Decay (FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. For ¹H NMR, the spectrum is typically referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm). For ¹³C NMR, the solvent peak is also used for referencing (e.g., CDCl₃ at 77.16 ppm).

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy Protocol

ATR-FTIR is a convenient method for analyzing liquid samples directly without extensive preparation.

2.2.1 Sample Preparation and Analysis

  • Instrument : A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal). PubChem data indicates the use of a Bruker IFS 85 for FTIR analysis.[2]

  • Background Spectrum : Before analyzing the sample, ensure the ATR crystal is clean.[6] Record a background spectrum of the clean, empty crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Application : Place a single drop of this compound directly onto the center of the ATR crystal.[6][7]

  • Data Acquisition :

    • Spectral Range : A typical range for mid-IR spectroscopy is 4000 to 400 cm⁻¹.[8]

    • Resolution : A spectral resolution of 4 cm⁻¹ is generally sufficient.

    • Scans : Co-add 16 to 32 scans to obtain a spectrum with a good signal-to-noise ratio.[8]

  • Cleaning : After the measurement is complete, thoroughly clean the ATR crystal using a soft tissue and a suitable solvent (e.g., isopropanol or ethanol) to remove all traces of the sample.[7][9]

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectral analysis of this compound, from sample preparation to data interpretation.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Sample Dissolution Dissolve in Deuterated Solvent Sample->Dissolution For NMR ATR_Sample Direct Liquid Sample for IR Sample->ATR_Sample For IR Filtering Filter into NMR Tube Dissolution->Filtering NMR_Sample Prepared NMR Sample Filtering->NMR_Sample NMR_Spec NMR Spectrometer (¹H & ¹³C) NMR_Sample->NMR_Spec IR_Spec ATR-FTIR Spectrometer ATR_Sample->IR_Spec NMR_Data Raw FID Data NMR_Spec->NMR_Data IR_Data Raw Interferogram IR_Spec->IR_Data NMR_Proc Fourier Transform, Phase & Baseline Correction NMR_Data->NMR_Proc IR_Proc Fourier Transform, Background Subtraction IR_Data->IR_Proc NMR_Spectrum Processed NMR Spectrum (¹H & ¹³C) NMR_Proc->NMR_Spectrum IR_Spectrum Processed IR Spectrum IR_Proc->IR_Spectrum Interpretation Structural Elucidation & Functional Group ID NMR_Spectrum->Interpretation IR_Spectrum->Interpretation

Caption: Logical workflow for the spectral analysis of this compound.

References

Commercial Suppliers and Technical Guide for 1,3,6-Hexanetricarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3,6-Hexanetricarbonitrile, a versatile chemical intermediate. It includes a list of commercial suppliers, detailed technical specifications, and an exploration of its applications and chemical transformations. The information is presented to support research, development, and procurement activities in the chemical and pharmaceutical sciences.

Commercial Availability

This compound is available from a range of chemical suppliers, catering to various purity requirements and quantities, from laboratory research to industrial production. The following table summarizes prominent commercial suppliers.

SupplierWebsiteNotes
Sigma-Aldrich--INVALID-LINK--Offers the compound under the Aldrich brand, suitable for laboratory and research applications.[1]
Wego Chemical Group--INVALID-LINK--An industrial distributor and supplier providing global supply chain solutions.[2]
Ruifu Chemical--INVALID-LINK--A leading manufacturer and supplier in China, offering high purity grades, particularly for the Li-ion battery market.[3]
Benchchem--INVALID-LINK--Supplies the compound for research use, highlighting its role as a versatile building block in synthesis.[4]
Molport--INVALID-LINK--A marketplace connecting buyers with a variety of suppliers, offering different purities and quantities.[5]
Yacooscience--INVALID-LINK--A professional supplier in China offering the compound for organic synthesis and as an electrolyte additive.[6]
Capot Chemical--INVALID-LINK--Provides chemical products for research and development.
Warshel Chemical Ltd.--INVALID-LINK--Offers the compound with a minimum purity of 99.5%.[7]
Tokyo Chemical Industry (TCI)--INVALID-LINK--A global supplier of research chemicals, offering various grades of the compound.[8]
Henan Fengda Chemical Co.,Ltd.--INVALID-LINK--A China-based manufactory offering industrial and pharmaceutical grades.[9]
Sarchem Labs--INVALID-LINK--A supplier of specialty chemicals for research and production.
Wanhe Chemical--INVALID-LINK--A supplier of fine chemicals and pharmaceutical intermediates.

Technical Data

This compound is a specialty chemical with a unique molecular structure that lends itself to a variety of applications. Its key physical and chemical properties are summarized below.

PropertyValueSource
Chemical Name This compound[1][2][3]
Synonyms HTCN, Hexane-1,3,6-Tricarbonitrile, 4-Cyanosuberonitrile[3][5]
CAS Number 1772-25-4[1][2][3][4]
Molecular Formula C₉H₁₁N₃[2][3][5]
Molecular Weight 161.21 g/mol [3][4]
Appearance Colorless to light yellow liquid[3][7]
Purity >98.0% to >99.5% (GC)[3][7][8]
Boiling Point 200 °C at 0.2 mmHg; 255-260 °C at 2 mmHg[3]
Density 1.04 g/mL at 25 °C
Refractive Index n20/D 1.465 - 1.469[3][6]

Safety and Handling

This compound is classified as a combustible liquid and is harmful if swallowed or inhaled.[1] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[1] Work should be conducted in a well-ventilated area, and sources of ignition should be avoided.[1] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[1]

Hazard ClassGHS PictogramSignal WordHazard Statement
Flammable liquids (Category 4)No PictogramWarningH227: Combustible liquid
Acute toxicity, Oral (Category 4)GHS07WarningH302: Harmful if swallowed
Acute toxicity, Inhalation (Category 4)GHS07WarningH332: Harmful if inhaled

Applications in Research and Development

This compound is a valuable building block in organic synthesis and has gained significant attention for its application in advanced materials, particularly in the field of energy storage.

Lithium-Ion Battery Electrolyte Additive

A primary application of this compound is as an electrolyte additive in high-voltage lithium-ion batteries.[3][7] The nitrile groups are thought to coordinate with transition metal ions on the cathode surface, forming a stable and uniform cathode-electrolyte interphase (CEI).[7] This protective layer suppresses the decomposition of the electrolyte at high voltages, leading to improved cycling stability and rate capability of the battery.[7]

The proposed mechanism involves the preferential oxidation of this compound on the cathode surface, creating a robust CEI that inhibits further electrolyte degradation.

G This compound This compound Cathode_Surface Cathode_Surface This compound->Cathode_Surface Adsorption & Oxidation Stable_CEI Stable_CEI Cathode_Surface->Stable_CEI Forms Electrolyte_Decomposition Electrolyte_Decomposition Stable_CEI->Electrolyte_Decomposition Inhibits Improved_Performance Improved_Performance Stable_CEI->Improved_Performance Leads to G This compound This compound Amide_Intermediate Amide_Intermediate This compound->Amide_Intermediate H₂O, H⁺ or OH⁻ 1,3,6-Hexanetricarboxylic_Acid 1,3,6-Hexanetricarboxylic_Acid Amide_Intermediate->1,3,6-Hexanetricarboxylic_Acid H₂O, H⁺ or OH⁻ G This compound This compound 1,3,6-Triaminohexane 1,3,6-Triaminohexane This compound->1,3,6-Triaminohexane Reducing Agent (e.g., H₂, Catalyst)

References

An In-depth Technical Guide to the Safe Handling of 1,3,6-Hexanetricarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling procedures for 1,3,6-Hexanetricarbonitrile (CAS No. 1772-25-4). Adherence to these guidelines is crucial to ensure a safe laboratory environment and minimize risks associated with the handling of this chemical.

Chemical and Physical Properties

This compound is a combustible liquid that is colorless to yellow in appearance. It is primarily used as an intermediate in organic synthesis, a high-boiling-point solvent, and an additive to electrolytes.[1][2]

PropertyValue
Molecular Formula C₉H₁₁N₃[3]
Molecular Weight 161.20 g/mol [4]
Appearance Colorless to Yellow, clear liquid[3]
Boiling Point 255 - 260 °C at 3 hPa[1]
Density 1.04 g/mL at 25 °C[1][2]
Refractive Index n20/D 1.466[1][2]
Flash Point 185 °F[2]
Water Solubility 16.85 g/L at 20 °C[2]
Vapor Pressure 2 Pa at 25 °C[1][2]

Hazard Identification and GHS Classification

This compound is classified as a combustible liquid and is harmful if swallowed or inhaled. It can also cause skin and eye irritation.[5]

GHS ClassificationHazard StatementSignal WordPictogram
Flammable liquids (Category 4)H227: Combustible liquidWarningNone
Acute toxicity, Oral (Category 4)H302: Harmful if swallowed[4]WarningGHS07
Acute toxicity, Inhalation (Category 4)H332: Harmful if inhaled[4]WarningGHS07
Skin irritation (Category 2)H315: Causes skin irritation[5]Danger[5]GHS07
Serious eye irritation (Category 2A)H319: Causes serious eye irritation[5]Danger[5]GHS07
Respiratory sensitization (Category 1)H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[6]Danger[6]GHS08

Toxicological Information

Exposure to this compound can pose significant health risks. It is known to be harmful through both ingestion and inhalation.[4] The compound may cause irritation to the skin, eyes, and respiratory tract.[4][5] Specific target organ toxicity has been noted for the kidneys and nerves.[4]

Experimental Protocols: Safe Handling and Personal Protection

Adherence to strict safety protocols is mandatory when working with this compound.

Engineering Controls and Handling Procedures
  • Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors or mists.[7] Ensure that ventilation systems are functioning correctly.

  • Ignition Sources: Keep the compound away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and take precautionary measures against electrostatic discharge.[7]

  • Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled or stored.[7] Wash hands thoroughly after handling and before breaks.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after.[5]

  • Skin and Body Protection: Wear a lab coat, and if there is a risk of significant exposure, use impervious clothing.

  • Respiratory Protection: If working outside a fume hood or if ventilation is inadequate, use a NIOSH (US) or CEN (EU) approved respirator with appropriate cartridges for organic vapors.[5]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Review SDS B Verify Fume Hood Operation A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Dispense Chemical Inside Fume Hood C->D E Keep Container Tightly Closed When Not in Use D->E F Avoid Inhalation, Ingestion, and Skin Contact E->F G Dispose of Waste in Approved Container F->G H Clean Work Area G->H I Wash Hands Thoroughly H->I

A general workflow for the safe handling of this compound.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

First-Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[7]

  • In Case of Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[7]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[7]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Use personal protective equipment, including respiratory protection. Avoid breathing vapors and ensure adequate ventilation. Remove all sources of ignition.[7]

  • Environmental Precautions: Prevent the chemical from entering drains or waterways.[7]

  • Containment and Cleaning: For small spills, absorb with an inert material (e.g., dry sand, vermiculite) and place in a suitable, closed container for disposal. For large spills, dike the area to contain the spill.[8]

G start Spill Detected evacuate Evacuate Immediate Area Remove Ignition Sources start->evacuate assess Assess Spill Size evacuate->assess small_spill Small Spill assess->small_spill Minor large_spill Large Spill assess->large_spill Major ppe Don Appropriate PPE small_spill->ppe contact_ehs Contact Emergency Services & Environmental Health/Safety large_spill->contact_ehs contain Contain Spill with Inert Absorbent ppe->contain collect Collect Residue into Waste Container contain->collect decontaminate Decontaminate Area collect->decontaminate end Spill Managed decontaminate->end

A decision tree for responding to a this compound spill.
Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry sand, dry chemical, alcohol-resistant foam, or carbon dioxide.

  • Unsuitable Extinguishing Media: Large amounts of water are ineffective.

  • Specific Hazards: Vapors can accumulate in low areas to form explosive concentrations.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Storage and Disposal

Proper storage and disposal are essential to maintain chemical stability and prevent environmental contamination.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

  • Keep away from heat, flames, and incompatible materials.

  • Containers that have been opened must be carefully resealed and kept upright to prevent leakage.

Disposal
  • Dispose of waste material at an approved waste disposal plant. This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[5]

  • Contaminated packaging should be disposed of as unused product.[5]

  • Always comply with federal, state, and local environmental regulations.[8]

Stability and Reactivity

  • Chemical Stability: The compound is stable under recommended storage conditions.

  • Conditions to Avoid: Heat, flames, and sparks are conditions to be avoided. There is a risk of explosion if the substance is heated under confinement.[6]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and bases.

  • Hazardous Decomposition Products: In the event of a fire, hazardous decomposition products may be formed.

G cluster_incompatible Incompatible Materials cluster_conditions Conditions to Avoid compound This compound oxidizers Strong Oxidizing Agents compound->oxidizers Incompatible acids Acids compound->acids Incompatible bases Bases compound->bases Incompatible heat Heat / Flames / Sparks compound->heat Avoid

A diagram of chemical incompatibilities for this compound.

References

An In-depth Technical Guide to the Reactivity of Nitrile Groups in 1,3,6-Hexanetricarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,6-Hexanetricarbonitrile is a versatile aliphatic trinitrile compound whose chemical reactivity is primarily dictated by its three cyano (-C≡N) groups.[1] These functional groups serve as valuable handles for a variety of chemical transformations, enabling the synthesis of diverse molecular architectures with applications in polymer chemistry, as intermediates in organic synthesis, and as additives for electrolytes in high-voltage Li-ion batteries. This guide provides a comprehensive overview of the reactivity of the nitrile groups in this compound, focusing on the principal reactions of hydrolysis and reduction. Detailed representative experimental protocols and expected outcomes are presented to facilitate further research and application. While specific kinetic data for this compound is not extensively available, this document extrapolates from the well-established chemistry of aliphatic nitriles to provide a foundational understanding of its chemical behavior.

Introduction

This compound, also known as 4-cyanosuberonitrile, possesses a six-carbon backbone with nitrile functionalities at the 1, 3, and 6 positions. The presence of these multiple reactive centers makes it a valuable precursor for the synthesis of trifunctional monomers, which can be used to create branched or cross-linked polymers with enhanced thermal and mechanical properties.[1] The carbon atom of the nitrile group is electrophilic, making it susceptible to nucleophilic attack, which is the fundamental pathway for most of its reactions.[1] Due to the aliphatic nature of the hexane (B92381) chain, the electronic environment of the three nitrile groups is similar, and therefore, their reactivity is expected to be comparable under most conditions. Selective transformation of one nitrile group over the others would likely require advanced synthetic strategies involving protecting groups or highly specific catalytic systems.

Spectroscopic and Physical Properties

A summary of the key physical and spectroscopic data for this compound is provided below. This data is essential for the characterization of the starting material and for monitoring the progress of its reactions.

PropertyValue
Molecular Formula C₉H₁₁N₃
Molecular Weight 161.21 g/mol
Appearance Colorless to light yellow clear liquid
Boiling Point 255-260 °C at 2 mm Hg
Density 1.04 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.466
¹H NMR (CDCl₃, predicted) δ 2.80-2.95 (m, 1H), 2.40-2.60 (m, 4H), 1.70-2.00 (m, 6H)
¹³C NMR Spectra available in databases
IR Spectroscopy Characteristic -C≡N stretch expected around 2240-2260 cm⁻¹

Key Reactions of the Nitrile Groups

The reactivity of this compound is dominated by the chemistry of its nitrile functional groups. The two most significant transformations are hydrolysis to carboxylic acids and reduction to primary amines.

Hydrolysis to 1,3,6-Hexanetricarboxylic Acid

The hydrolysis of the three nitrile groups in this compound to the corresponding carboxylic acids can be achieved under either acidic or basic conditions.[1] This reaction typically proceeds through an amide intermediate.[1] The resulting 1,3,6-hexanetricarboxylic acid is a trifunctional monomer that can be used in condensation polymerizations to form cross-linked polyesters or polyamides.[1]

Reaction Pathway: Hydrolysis

hydrolysis This compound This compound Triamide Intermediate Triamide Intermediate This compound->Triamide Intermediate H₂O, H⁺ or OH⁻ 1,3,6-Hexanetricarboxylic Acid 1,3,6-Hexanetricarboxylic Acid Triamide Intermediate->1,3,6-Hexanetricarboxylic Acid H₂O, H⁺ or OH⁻

Caption: General pathway for the hydrolysis of this compound.

Representative Experimental Protocol: Acid-Catalyzed Hydrolysis

  • Setup: In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

  • Reagents: Add a 6 M aqueous solution of hydrochloric acid or sulfuric acid (excess).

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by IR spectroscopy (disappearance of the -C≡N stretch).

  • Workup: After cooling to room temperature, the resulting precipitate of 1,3,6-hexanetricarboxylic acid is collected by filtration.

  • Purification: The crude product can be recrystallized from hot water or a suitable organic solvent to yield the pure tricarboxylic acid.

ParameterConditionExpected Outcome
Temperature RefluxComplete hydrolysis
Reaction Time 12-24 hoursHigh yield of tricarboxylic acid
Yield > 80% (typical for aliphatic nitriles)Crystalline solid
Reduction to 1,3,6-Triaminohexane

The nitrile groups can be reduced to primary amines (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation over a metal catalyst (e.g., Raney Nickel, Palladium on carbon).[1] The product, 1,3,6-triaminohexane, is a trifunctional amine that can be reacted with diacids or diacyl chlorides to form branched or cross-linked polyamides.[1]

Reaction Pathway: Reduction

reduction This compound This compound 1,3,6-Triaminohexane 1,3,6-Triaminohexane This compound->1,3,6-Triaminohexane 1. LiAlH₄, THF 2. H₂O

Caption: Reduction of this compound to 1,3,6-Triaminohexane.

Representative Experimental Protocol: Reduction with LiAlH₄

  • Setup: To a dry, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add a suspension of lithium aluminum hydride (LiAlH₄) (typically 1.5-2.0 eq. per nitrile group) in anhydrous tetrahydrofuran (B95107) (THF).

  • Addition: A solution of this compound (1.0 eq) in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C under a nitrogen atmosphere.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-8 hours.

  • Workup: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide (B78521) solution, and then more water. This procedure is designed to produce a granular precipitate of aluminum salts that is easily filtered.

  • Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 1,3,6-triaminohexane. Further purification can be achieved by vacuum distillation.

ParameterConditionExpected Outcome
Reducing Agent LiAlH₄Complete reduction of all nitrile groups
Solvent Anhydrous THFSafe and effective reaction medium
Yield > 70% (typical for LiAlH₄ reductions of nitriles)Viscous liquid

Other Potential Reactions

While hydrolysis and reduction are the most common reactions, the nitrile groups in this compound could potentially undergo other transformations known for aliphatic nitriles, although specific examples for this molecule are not readily found in the literature.

  • Reaction with Grignard Reagents: Addition of a Grignard reagent to a nitrile group, followed by acidic workup, would yield a ketone. With three nitrile groups, a mixture of products would be expected unless a large excess of the Grignard reagent is used.

Experimental Workflow: Grignard Reaction

grignard_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start Prepare Grignard Reagent (R-MgX) Prepare Grignard Reagent (R-MgX) Start->Prepare Grignard Reagent (R-MgX) Add this compound Add this compound Reaction Mixture Reaction Mixture Add this compound->Reaction Mixture Acidic Workup (e.g., aq. HCl) Acidic Workup (e.g., aq. HCl) Reaction Mixture->Acidic Workup (e.g., aq. HCl) Extraction Extraction Acidic Workup (e.g., aq. HCl)->Extraction Purification (e.g., Chromatography) Purification (e.g., Chromatography) Extraction->Purification (e.g., Chromatography) Ketone Product(s) Ketone Product(s) Purification (e.g., Chromatography)->Ketone Product(s)

References

Methodological & Application

Application Notes and Protocols for 1,3,6-Hexanetricarbonitrile (HTCN) as an Electrolyte Additive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,3,6-Hexanetricarbonitrile (HTCN) as a high-performance electrolyte additive for next-generation energy storage systems. The protocols detailed below are based on findings from recent studies and are intended to serve as a guide for researchers in the field.

Introduction

This compound (HTCN) has emerged as a promising electrolyte additive for enhancing the electrochemical performance and stability of various battery chemistries, including lithium-ion, sodium-ion, and aqueous zinc-ion batteries. Its unique molecular structure with three nitrile (-C≡N) functional groups allows it to effectively participate in the formation of stable passivation layers on both the anode and cathode surfaces. These layers, known as the solid electrolyte interphase (SEI) on the anode and the cathode-electrolyte interphase (CEI) on the cathode, are crucial for suppressing electrolyte decomposition, minimizing electrode degradation, and improving the overall cycle life and safety of the battery.

Mechanism of Action

The primary function of HTCN as an electrolyte additive is to form a robust and uniform protective film on the electrode surfaces. Theoretical calculations and experimental evidence suggest that HTCN has a strong binding energy with transition metal ions on the cathode surface, leading to its preferential adsorption and oxidation.[1] This process forms a stable CEI that inhibits further electrolyte decomposition at high voltages.[1] On the anode side, HTCN can be electrochemically reduced to form a nitrogen-containing SEI, which is more effective at preventing dendrite growth and parasitic side reactions compared to the SEI formed from conventional carbonate-based electrolytes.[2]

G CEI CEI Reduced_Decomp Reduced_Decomp CEI->Reduced_Decomp Improved_Cycling Improved_Cycling CEI->Improved_Cycling Enhanced_Rate Enhanced_Rate SEI SEI SEI->Improved_Cycling Suppressed_Dendrites Suppressed_Dendrites SEI->Suppressed_Dendrites Higher_CE Higher_CE SEI->Higher_CE

Data Presentation

The addition of HTCN to standard electrolytes has demonstrated significant improvements in the performance of various battery systems. The following tables summarize the quantitative data from recent studies.

Table 1: Performance of Lithium-Ion Batteries with HTCN Additive
Cathode MaterialAnode MaterialBase ElectrolyteHTCN Conc.Cycling ConditionsInitial CapacityCapacity RetentionCoulombic EfficiencyReference
Li-rich Layered OxideLithium Metal1 M LiPF6 in EC/DMC (1:2 vol)1 wt%0.5C, 150 cyclesNot Reported92.3%Not Reported[3][4]
NCM83GraphiteLiPF6 in EC/DECNot Specified1C, 300 cyclesNot Reported81.42%Not Reported[2]
Not SpecifiedGraphite1.0 M LiPF6 in EC/DMC (3:7 vol) + 5 wt% FEC4 wt%2.0C, 100 cycles366.7 mAh/g (0.1C)78.4%89.0% (initial)[1][5][6]
Table 2: Performance of Aqueous Zinc-Ion Batteries with HTCN Additive
Cathode MaterialAnode MaterialBase ElectrolyteHTCN Conc.Cycling ConditionsInitial CapacityCapacity RetentionCoulombic EfficiencyReference
ZnxV2O5·nH2OZinc MetalZn(OTF)2 in water0.3 vol%1 A/g, 465 cycles355.6 mAh/g (0.1 A/g)~92.8%Not Reported[2][7]
Not SpecifiedZinc MetalZn(OTF)2 in water0.3 vol%1 mA/cm², 950 hNot ApplicableStable CyclingNot Reported[2][7]

Note: Quantitative data for the performance of this compound in sodium-ion batteries was not available in the reviewed literature.

Experimental Protocols

The following are detailed protocols for the preparation and testing of electrolytes containing HTCN, based on the methodologies reported in the cited literature.

Electrolyte Preparation

Objective: To prepare a standard carbonate-based electrolyte with a specified concentration of HTCN additive.

Materials:

  • Lithium hexafluorophosphate (B91526) (LiPF6, battery grade)

  • Ethylene carbonate (EC, battery grade)

  • Dimethyl carbonate (DMC, battery grade)

  • This compound (HTCN, ≥99%)

  • Argon-filled glovebox with O2 and H2O levels < 0.1 ppm

Procedure:

  • Inside the argon-filled glovebox, prepare the baseline electrolyte by dissolving LiPF6 in a mixture of EC and DMC (e.g., 1:2 by volume) to achieve a final concentration of 1 M.

  • Stir the solution at room temperature until the LiPF6 is completely dissolved.

  • To the baseline electrolyte, add the desired amount of HTCN (e.g., 1% by weight).

  • Stir the final solution thoroughly to ensure homogeneity.

  • Store the prepared electrolyte in a sealed container inside the glovebox.

G start Start glovebox Enter Argon-filled Glovebox start->glovebox prepare_base Prepare 1 M LiPF6 in EC/DMC (1:2 vol) glovebox->prepare_base dissolve Stir until LiPF6 is fully dissolved prepare_base->dissolve add_htcn Add 1 wt% HTCN to base electrolyte dissolve->add_htcn mix Stir thoroughly to ensure homogeneity add_htcn->mix store Store in a sealed container mix->store end End store->end

Coin Cell Assembly

Objective: To assemble a 2032-type coin cell for electrochemical testing.

Materials:

  • Cathode and anode discs (e.g., Li-rich layered oxide and lithium metal)

  • Separator (e.g., Celgard 2325)

  • Prepared electrolyte with HTCN

  • Coin cell components (casings, spacers, springs)

  • Crimping machine

Procedure:

  • Inside the argon-filled glovebox, place the cathode at the bottom of the coin cell casing.

  • Add a few drops of the HTCN-containing electrolyte to wet the cathode surface.

  • Place the separator on top of the cathode.

  • Add a few more drops of the electrolyte to wet the separator.

  • Place the anode on top of the separator.

  • Add the spacer and spring.

  • Carefully place the top casing and crimp the coin cell using a crimping machine to ensure a proper seal.

Electrochemical Characterization

Objective: To evaluate the electrochemical performance of the assembled coin cells.

Instrumentation:

  • Battery cycler

  • Potentiostat with frequency response analyzer

Protocols:

  • Galvanostatic Cycling:

    • Cycle the cells at various C-rates (e.g., 0.1C, 0.5C, 1C, 2C) within a specific voltage window (e.g., 2.0-4.8 V for Li-rich cathodes).

    • Record the charge/discharge capacities, coulombic efficiency, and capacity retention over a significant number of cycles (e.g., 100-500 cycles).

  • Cyclic Voltammetry (CV):

    • Scan the potential at a slow rate (e.g., 0.1 mV/s) within the operating voltage window to investigate the redox reactions and the effect of the additive on the electrochemical processes.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Measure the impedance of the cells at different states of charge (e.g., fully charged and fully discharged) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

    • Analyze the Nyquist plots to determine the changes in the SEI, CEI, and charge-transfer resistances.

G start Assembled Coin Cell cycling Galvanostatic Cycling (Various C-rates) start->cycling cv Cyclic Voltammetry (Slow Scan Rate) start->cv eis Electrochemical Impedance Spectroscopy (EIS) start->eis data_cycling Capacity Coulombic Efficiency Capacity Retention cycling->data_cycling data_cv Redox Potentials Reaction Kinetics cv->data_cv data_eis SEI/CEI Resistance Charge Transfer Resistance eis->data_eis

Conclusion

This compound has proven to be a highly effective electrolyte additive for improving the performance and stability of lithium-ion and aqueous zinc-ion batteries. Its ability to form stable SEI and CEI layers leads to significant enhancements in cycling stability, rate capability, and coulombic efficiency. The provided protocols offer a starting point for researchers to explore the benefits of HTCN in their own battery systems. Further research, particularly in the area of sodium-ion batteries and detailed mechanistic studies, will continue to expand the applications and understanding of this promising additive.

References

Application Notes and Protocols for 1,3,6-Hexanetricarbonitrile in High-Voltage Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,3,6-Hexanetricarbonitrile (HTCN) as a high-performance electrolyte additive in high-voltage lithium-ion batteries (LIBs). The protocols detailed below are based on findings from recent studies and are intended to guide researchers in replicating and building upon this work.

Introduction

This compound is a nitrile-based organic compound that has emerged as a promising electrolyte additive for enhancing the performance and stability of high-voltage lithium-ion batteries. Its primary function is to form a stable and protective film on the surface of both the cathode and anode, known as the cathode-electrolyte interphase (CEI) and solid-electrolyte interphase (SEI), respectively. This protective layer mitigates the decomposition of the electrolyte at high voltages, suppresses detrimental side reactions, and improves the overall cycling stability, rate capability, and safety of the battery.

Physical and Chemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValue
Chemical Name This compound
Synonyms HTCN, Hexane-1,3,6-tricarbonitrile
CAS Number 1772-25-4
Molecular Formula C₉H₁₁N₃
Molecular Weight 161.21 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 255-260 °C at 2 mm Hg
Density 1.04 g/mL at 25 °C
Purity >99.0% (GC)

Applications in High-Voltage Lithium-Ion Batteries

HTCN has demonstrated significant improvements in the electrochemical performance of various high-voltage cathode materials, including:

  • Lithium-Rich Layered Oxides (e.g., Li1.2Ni0.13Co0.13Mn0.54O2)

  • High-Nickel Layered Oxides (e.g., LiNi0.8Co0.1Mn0.1O2 - NCM811)

  • Spinel Cathodes (e.g., LiNi0.5Mn1.5O4 - LNMO)

The primary benefits of using HTCN as an electrolyte additive include:

  • Enhanced Cycling Stability: HTCN helps in maintaining the structural integrity of the cathode material and reduces capacity fading over repeated charge-discharge cycles.

  • Improved Rate Capability: The stable interphase layers facilitate faster lithium-ion transport, enabling the battery to operate efficiently at higher currents.

  • Increased Coulombic Efficiency: By suppressing parasitic side reactions, HTCN ensures that a higher fraction of the charge is utilized in the reversible electrochemical processes.

  • Enhanced Safety: The formation of a protective layer reduces the risk of thermal runaway and other safety hazards associated with electrolyte decomposition at high voltages.[1]

Quantitative Data Summary

The following tables summarize the key performance metrics of high-voltage lithium-ion batteries with and without the HTCN additive, as reported in various studies.

Performance of Li1.2Ni0.13Co0.13Mn0.54O2 Cathode
ElectrolyteC-RateNumber of CyclesCapacity Retention (%)Initial Discharge Capacity (mAh/g)
Standard Electrolyte0.5C15072.8~280
1% HTCN in Standard Electrolyte0.5C15092.3~285
Performance of LiNi0.8Co0.1Mn0.1O2 (NCM811) Cathode
ElectrolyteC-RateNumber of CyclesCapacity Retention (%)Initial Discharge Capacity (mAh/g)
Baseline Electrolyte1C120< 60~200
HTCN-containing Electrolyte1C12088~205
Performance of LiNi0.5Mn1.5O4 (LNMO) Cathode
ElectrolyteC-RateNumber of CyclesCapacity Retention (%)Initial Discharge Capacity (mAh/g)
Electrolyte without HTCN1C17072.5~135
1 wt% HTCN in Electrolyte1C17082.8~140

Experimental Protocols

The following are detailed protocols for key experiments involving the use of HTCN as an electrolyte additive.

Electrolyte Preparation

Objective: To prepare a standard electrolyte and an HTCN-containing electrolyte.

Materials:

  • Lithium hexafluorophosphate (B91526) (LiPF₆)

  • Ethylene carbonate (EC)

  • Dimethyl carbonate (DMC)

  • This compound (HTCN, >99.0% purity)

  • Argon-filled glovebox

Procedure:

  • Inside an argon-filled glovebox with water and oxygen levels below 0.1 ppm, dissolve LiPF₆ in a mixture of EC and DMC (1:1 by volume) to obtain a 1.0 M LiPF₆ solution. This will serve as the baseline or standard electrolyte.

  • To prepare the HTCN-containing electrolyte, add a measured amount of HTCN to the baseline electrolyte to achieve the desired concentration (e.g., 1 wt%).

  • Stir the solution overnight at room temperature to ensure complete dissolution and homogeneity.

Coin Cell Assembly

Objective: To assemble a 2032-type coin cell for electrochemical testing.

Materials:

  • Cathode (e.g., NCM811, LNMO, or Li-rich layered oxide)

  • Lithium metal foil (anode)

  • Celgard 2400 separator

  • Electrolyte (with and without HTCN)

  • 2032-type coin cell components (casings, spacers, springs)

  • Crimping machine

Procedure:

  • Prepare the cathode by mixing the active material, conductive carbon (e.g., Super P), and polyvinylidene fluoride (B91410) (PVDF) binder in an 8:1:1 weight ratio in N-methyl-2-pyrrolidone (NMP) to form a slurry.

  • Coat the slurry onto an aluminum foil current collector and dry it in a vacuum oven at 120 °C for 12 hours.

  • Punch out circular electrodes (e.g., 12 mm diameter) from the coated foil.

  • Inside an argon-filled glovebox, assemble the coin cell in the following order: negative casing, lithium foil, separator, drop a few drops of electrolyte onto the separator, cathode, spacer, spring, and positive casing.

  • Crimp the coin cell using a crimping machine to ensure a hermetic seal.

Electrochemical Measurements

Objective: To evaluate the electrochemical performance of the assembled coin cells.

Apparatus:

  • Battery testing system (e.g., LAND CT2001A)

  • Electrochemical workstation for Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS)

Procedure:

  • Galvanostatic Cycling:

    • Perform charge-discharge cycling at various C-rates (e.g., 0.1C, 0.2C, 0.5C, 1C, 2C) within a specific voltage range (e.g., 3.0-4.8 V for Li-rich cathodes, 2.8-4.5 V for NCM811).

    • Record the specific capacity, coulombic efficiency, and capacity retention over a desired number of cycles.

  • Cyclic Voltammetry (CV):

    • Scan the potential at a slow scan rate (e.g., 0.1 mV/s) within the operating voltage window of the cathode to observe the redox peaks and understand the electrochemical reactions.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Measure the impedance of the cell before and after cycling over a frequency range (e.g., 100 kHz to 0.01 Hz) with a small AC amplitude (e.g., 5 mV).

    • Analyze the Nyquist plots to determine the charge transfer resistance (Rct) and SEI resistance (Rsei) to understand the interfacial kinetics.

Visualizations

Proposed Mechanism of HTCN Action

The diagram below illustrates the proposed mechanism by which HTCN forms protective CEI and SEI layers on the cathode and anode surfaces, respectively.

HTCN_Mechanism cluster_cathode Cathode Side (High Voltage) cluster_anode Anode Side Cathode High-Voltage Cathode (e.g., NCM811) CEI Stable CEI Formation Cathode->CEI HTCN Adsorption & Oxidation Decomposition Electrolyte Decomposition Suppressed CEI->Decomposition Anode Lithium Metal Anode SEI Robust SEI Formation Anode->SEI HTCN Reduction Dendrite Li Dendrite Growth Inhibited SEI->Dendrite Electrolyte Electrolyte with HTCN Electrolyte->Cathode Electrolyte->Anode Experimental_Workflow cluster_prep Preparation cluster_testing Electrochemical Testing cluster_analysis Analysis A Electrolyte Preparation (Baseline vs. HTCN) C Coin Cell Assembly A->C B Electrode Fabrication (Cathode & Anode) B->C D Galvanostatic Cycling (Capacity, Efficiency) C->D E Cyclic Voltammetry (CV) (Redox Behavior) C->E F Electrochemical Impedance Spectroscopy (EIS) (Interfacial Resistance) C->F G Data Analysis & Performance Comparison D->G E->G F->G H Post-mortem Analysis (SEM, XPS) G->H

References

Application of Highly Concentrated Electrolytes in Zinc-Ion Batteries: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aqueous zinc-ion batteries (ZIBs) are a promising energy storage technology due to their inherent safety, low cost, and the high theoretical capacity of zinc metal anodes (820 mAh g⁻¹). However, conventional dilute aqueous electrolytes are plagued by issues such as zinc dendrite formation, parasitic side reactions (e.g., hydrogen evolution), and limited electrochemical stability windows, all of which hinder their practical application. Highly concentrated electrolytes (HTCN), often termed "water-in-salt" electrolytes (WiSE), have emerged as a compelling solution to these challenges. By increasing the salt concentration, the activity of "free" water molecules is significantly reduced, fundamentally altering the electrolyte's properties and the electrochemical behavior of the ZIB system.

This document provides detailed application notes and protocols for researchers, scientists, and professionals in drug development and related fields who are interested in utilizing HTCN electrolytes in zinc-ion batteries.

Principle of Operation

The primary mechanism behind the effectiveness of HTCN electrolytes in ZIBs is the reduction of available water molecules.[1][2] In a highly concentrated solution, the majority of water molecules are engaged in the solvation sheaths of the cations and anions, leaving very few "free" water molecules to participate in detrimental side reactions at the electrode-electrolyte interface.[3] This leads to several key advantages:

  • Suppression of Dendrite Growth: The reduced water activity and altered Zn²⁺ solvation environment promote more uniform zinc deposition, mitigating the formation of sharp, dendritic structures that can cause short circuits.[2]

  • Widened Electrochemical Stability Window (ESW): With fewer available water molecules to be reduced or oxidized, the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER) are suppressed, expanding the stable operating voltage of the battery to over 3.2 V in some cases.[3][4]

  • Formation of a Stable Solid-Electrolyte Interphase (SEI): The anions in the concentrated salt can participate in the formation of a stable and protective SEI layer on the zinc anode. This SEI layer further prevents direct contact between the zinc metal and the electrolyte, inhibiting corrosion and side reactions.[4][5]

  • Modified Zn²⁺ Solvation Sheath: In HTCN electrolytes, anions are more likely to be part of the primary solvation sheath of Zn²⁺ ions. This can facilitate faster desolvation kinetics at the electrode surface, improving the rate performance of the battery.[3]

Quantitative Data Summary

The following tables summarize key performance metrics of ZIBs employing highly concentrated electrolytes as reported in the literature.

Table 1: Cycling Performance of Zinc-Ion Batteries with High-Concentration Electrolytes

Electrolyte CompositionCell ConfigurationCapacity RetentionCoulombic EfficiencyCyclesReference
1 m Zn(OTf)₂ + 20 m LiTFSIZn||LiMn₂O₄92%99.62% (average)300[4][5][6]
Low-Concentration Electrolyte (LCE)Zn||LiMn₂O₄Rapid degradation96.91% (average)66 (short-circuited)[4][5]

Table 2: Electrochemical Properties of High-Concentration Electrolytes

ElectrolytePropertyValueTemperatureReference
7.5 M ZnCl₂Ionic Conductivity1.79 mS cm⁻¹-60 °C[7]
"Water-in-Salt" Electrolytes (general)Electrochemical Stability Window (ESW)> 3.2 VAmbient[3]

Experimental Protocols

This section provides detailed protocols for the preparation of HTCN electrolytes, assembly of coin cells, and key electrochemical characterization techniques.

Protocol 1: Preparation of a High-Concentration Zinc-Ion Battery Electrolyte

Objective: To prepare a "water-in-salt" electrolyte, for example, 1 m Zn(OTf)₂ + 20 m LiTFSI.

Materials:

  • Zinc trifluoromethanesulfonate (B1224126) (Zn(OTf)₂)

  • Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI)

  • Deionized water (high purity, e.g., 18.2 MΩ·cm)

  • Magnetic stirrer and stir bar

  • Volumetric flask and graduated cylinder

  • Analytical balance

Procedure:

  • Calculate Required Masses: Determine the mass of Zn(OTf)₂ and LiTFSI needed to achieve the desired molality (m) in a specific mass of deionized water. For a 1 m Zn(OTf)₂ + 20 m LiTFSI electrolyte in 10 g of water:

    • Mass of Zn(OTf)₂ = 1 mol/kg * 0.01 kg * 363.5 g/mol = 3.635 g

    • Mass of LiTFSI = 20 mol/kg * 0.01 kg * 287.09 g/mol = 57.418 g

  • Dissolution:

    • Weigh the calculated amount of deionized water into a clean, dry beaker containing a magnetic stir bar.

    • Slowly add the weighed Zn(OTf)₂ to the water while stirring.

    • Once the Zn(OTf)₂ is fully dissolved, slowly add the weighed LiTFSI. The high concentration may require gentle heating (e.g., 40-50 °C) and prolonged stirring to achieve complete dissolution.

  • pH Adjustment (if necessary): For some electrolyte systems, pH adjustment may be required. This can be done by adding a small amount of acid (e.g., H₂SO₄) or base (e.g., NaOH) dropwise while monitoring the pH with a calibrated pH meter.

  • Storage: Store the prepared electrolyte in a sealed, airtight container in a dry environment (e.g., an argon-filled glovebox) to prevent moisture absorption.

Protocol 2: Assembly of a CR2032 Coin Cell for a Zinc-Ion Battery

Objective: To assemble a CR2032 coin cell for electrochemical testing of the HTCN electrolyte.

Materials and Equipment:

  • CR2032 coin cell components (case, gasket, spring, spacer disk)

  • Zinc foil (anode)

  • Cathode material (e.g., manganese dioxide, vanadium oxide) coated on a current collector

  • Separator (e.g., glass fiber)

  • Prepared HTCN electrolyte

  • Coin cell crimper

  • Tweezers

  • Pipette

  • Glovebox with an inert atmosphere (e.g., argon)

Procedure:

  • Preparation:

    • Cut the zinc foil and cathode into circular disks of the appropriate size for the coin cell (e.g., 15 mm diameter for the anode, 12 mm for the cathode).

    • Cut the separator into a slightly larger disk (e.g., 19 mm diameter).

    • Dry all components (electrodes, separator, coin cell parts) under vacuum at an appropriate temperature to remove any moisture.

  • Assembly (inside a glovebox):

    • Place the cathode case (the larger cap) on the base of the crimper.

    • Place the cathode disk in the center of the case, with the active material facing up.

    • Use a pipette to drop a sufficient amount of the HTCN electrolyte onto the cathode to wet it completely.

    • Place the separator on top of the wetted cathode.

    • Add a few more drops of electrolyte to wet the separator.

    • Place the zinc foil anode on top of the separator.

    • Place a spacer disk on top of the zinc anode, followed by the spring.

    • Carefully place the anode case (the smaller cap with the gasket) on top of the stack.

  • Crimping:

    • Transfer the assembled coin cell to the crimping die.

    • Apply pressure with the crimper until the cell is sealed. The edges of the case should be evenly curved.

  • Resting: Allow the assembled cell to rest for several hours before electrochemical testing to ensure complete electrolyte wetting of the electrodes.

Protocol 3: Electrochemical Characterization

Objective: To evaluate the electrochemical performance of the assembled ZIB with the HTCN electrolyte.

Equipment:

  • Potentiostat/galvanostat with impedance spectroscopy capabilities

  • Assembled coin cell

A. Cyclic Voltammetry (CV)

  • Purpose: To determine the electrochemical stability window (ESW) of the electrolyte and to study the redox reactions.

  • Procedure:

    • Connect the coin cell to the potentiostat.

    • Set the potential window to a wide range (e.g., -0.5 V to 2.5 V vs. Zn/Zn²⁺).

    • Set a slow scan rate (e.g., 0.5 mV s⁻¹ or 1 mV s⁻¹).

    • Run the CV for several cycles until a stable voltammogram is obtained.

    • The ESW is determined by the potentials at which the current begins to increase significantly due to the hydrogen and oxygen evolution reactions.

B. Electrochemical Impedance Spectroscopy (EIS)

  • Purpose: To investigate the ionic conductivity of the electrolyte and the charge transfer resistance at the electrode-electrolyte interfaces.

  • Procedure:

    • Connect the coin cell to the potentiostat.

    • Set the frequency range (e.g., 100 kHz to 0.01 Hz).

    • Apply a small AC voltage amplitude (e.g., 5-10 mV).

    • Perform the measurement at the open-circuit potential (OCP).

    • The resulting Nyquist plot can be fitted with an equivalent circuit model to extract parameters such as bulk resistance (related to ionic conductivity) and charge transfer resistance.

C. Galvanostatic Cycling

  • Purpose: To evaluate the cycling stability, capacity retention, and coulombic efficiency of the battery.

  • Procedure:

    • Connect the coin cell to a battery cycler.

    • Set the desired current density (e.g., in mA g⁻¹ based on the active mass of the cathode).

    • Set the upper and lower cutoff voltages determined from the CV.

    • Cycle the battery for a large number of cycles (e.g., 100, 500, or more).

    • Plot the discharge capacity and coulombic efficiency versus the cycle number to assess the battery's performance.

D. Linear Sweep Voltammetry (LSV)

  • Purpose: To more precisely determine the onset potential of the hydrogen evolution reaction on the zinc anode.

  • Procedure:

    • Use a three-electrode setup with a zinc working electrode, a platinum counter electrode, and a reference electrode (e.g., Ag/AgCl).

    • Sweep the potential from the OCP towards more negative values at a slow scan rate (e.g., 1 mV s⁻¹).

    • The potential at which the cathodic current starts to increase sharply corresponds to the onset of significant hydrogen evolution.

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this document.

G cluster_lce Low-Concentration Electrolyte (LCE) cluster_hce High-Concentration Electrolyte (HCE) cluster_anode_lce Anode Interface (LCE) cluster_anode_hce Anode Interface (HCE) Zn_LCE Zn²⁺ Solvation_LCE [Zn(H₂O)₆]²⁺ Solvation Sheath Zn_LCE->Solvation_LCE H2O_free Free H₂O H2O_free->Solvation_LCE Dendrites Dendrite Growth H2O_free->Dendrites HER H₂ Evolution H2O_free->HER Anion_LCE Anion⁻ Anode_LCE Zn Anode Solvation_LCE->Anode_LCE Plating Zn_HCE Zn²⁺ Solvation_HCE [Zn(Anion)ₓ(H₂O)ᵧ]²⁻ˣ Solvation Sheath Zn_HCE->Solvation_HCE H2O_bound Bound H₂O H2O_bound->Solvation_HCE Anion_HCE Anion⁻ Anion_HCE->Solvation_HCE SEI Stable SEI Formation Anion_HCE->SEI Anode_HCE Zn Anode Solvation_HCE->Anode_HCE Plating Anode_LCE->Dendrites Anode_LCE->HER Uniform_Dep Uniform Zn Deposition Anode_HCE->Uniform_Dep Anode_HCE->SEI

Caption: Mechanism of HTCN electrolytes in suppressing dendrites.

G cluster_prep Preparation cluster_char Characterization cluster_analysis Data Analysis Electrolyte_Prep Electrolyte Preparation Cell_Assembly Coin Cell Assembly Electrolyte_Prep->Cell_Assembly Electrode_Prep Electrode Preparation Electrode_Prep->Cell_Assembly CV Cyclic Voltammetry (ESW) Cell_Assembly->CV EIS Electrochemical Impedance Spectroscopy Cell_Assembly->EIS Galvanostatic Galvanostatic Cycling Cell_Assembly->Galvanostatic Performance_Eval Performance Evaluation CV->Performance_Eval EIS->Performance_Eval Post_Mortem Post-Mortem Analysis (SEM, XRD) Galvanostatic->Post_Mortem Galvanostatic->Performance_Eval Post_Mortem->Performance_Eval

References

Application Note: Enhancing Carbonate-Based Electrolytes with Succinonitrile (SN) for Advanced Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Succinonitrile (B93025) (SN), a dinitrile compound with the formula CN(CH₂)₂CN, has emerged as a highly effective electrolyte additive for improving the performance and safety of lithium-ion batteries (LIBs). Its high polarity, excellent thermal stability, and ability to form a stable cathode-electrolyte interphase (CEI) make it a promising candidate for next-generation high-voltage and high-energy-density LIBs. This application note provides a detailed protocol for the incorporation of SN into standard carbonate-based electrolytes and summarizes the resulting improvements in electrochemical performance.

Mechanism of Action

Succinonitrile enhances electrolyte performance through several key mechanisms. Its high dielectric constant aids in the dissolution of lithium salts, while its electrochemical stability at high potentials broadens the operating window of the electrolyte.[1] Furthermore, SN participates in the formation of a robust and stable CEI on the cathode surface. This protective layer suppresses the decomposition of the electrolyte at high voltages and mitigates the dissolution of transition metal ions from the cathode material, leading to improved cycling stability and capacity retention.[1][2][3] The strong interaction between the nitrile groups of SN and the metal ions on the cathode surface is believed to be a key factor in enhancing thermal stability.[3]

Quantitative Data Summary

The addition of succinonitrile to carbonate-based electrolytes leads to significant improvements in ionic conductivity and cycling performance. The following tables summarize quantitative data from various studies.

Table 1: Ionic Conductivity Enhancement with SN Addition

Base Electrolyte CompositionSN Concentration (wt%)Temperature (°C)Ionic Conductivity (mS/cm)Fold Increase (Approx.)
1 M LiPF₆ in EC/EMC0.5Room TempNot specified, but improved rate performance noted-
60% EMI-TFSI, 40% EC/DMC0Room Temp~14-
60% EMI-TFSI, 40% EC/DMC5Room Temp~261.9x
60% EMI-TFSI, 40% EC/DMC0100~38-
60% EMI-TFSI, 40% EC/DMC5100~691.8x
PVdF-HFP/SN System~1 (with ionic liquid)Room Temp~1 (from 10⁻⁴)10000x

Data sourced from multiple studies to illustrate the general trend of increased ionic conductivity with the addition of SN.[4][5][6]

Table 2: Cycling Stability Improvement with SN Addition

Cell ConfigurationBase ElectrolyteSN Concentration (wt%)CyclesCapacity Retention (%)
LiNi₀.₅Co₀.₂Mn₀.₃O₂/GraphiteEC/EMC based012067.96
LiNi₀.₅Co₀.₂Mn₀.₃O₂/GraphiteEC/EMC based0.512084.0
LiCoO₂/LiMOILE05061 (39% loss)
LiCoO₂/LiMOILE55086 (14% loss)
LiCoO₂/LiSN-based with 20% FEC-10091

MOILE: Mixed Organic/Ionic Liquid Electrolyte. Data compiled from various research articles highlighting the enhanced cycling stability.[1][5][7]

Experimental Protocol: Preparation of SN-Containing Carbonate-Based Electrolyte

This protocol details the preparation of a standard carbonate-based electrolyte with the addition of succinonitrile. All procedures should be carried out in an argon-filled glovebox with H₂O and O₂ levels below 0.1 ppm.

Materials and Equipment:

  • Lithium hexafluorophosphate (B91526) (LiPF₆, battery grade)

  • Ethylene carbonate (EC, battery grade, anhydrous)

  • Ethyl methyl carbonate (EMC, battery grade, anhydrous)

  • Succinonitrile (SN, 99%, anhydrous)

  • Argon-filled glovebox

  • Magnetic stirrer and stir bars

  • Precision balance

  • Volumetric flasks and pipettes

Procedure:

  • Solvent Preparation:

    • Prepare the desired volume of the carbonate solvent mixture. A common composition is a 1:1 volume ratio of EC to EMC.

    • In a clean, dry beaker inside the glovebox, combine the required volumes of EC and EMC.

    • Stir the mixture for at least 30 minutes to ensure homogeneity.

  • Lithium Salt Dissolution:

    • Weigh the appropriate amount of LiPF₆ to achieve the desired molar concentration (typically 1.0 M).

    • Slowly add the LiPF₆ powder to the carbonate solvent mixture while stirring continuously.

    • Continue stirring until the LiPF₆ is completely dissolved. This may take several hours. The solution should be clear and colorless.

  • Succinonitrile Addition:

    • Weigh the required amount of succinonitrile to achieve the desired weight percentage (e.g., for a 5 wt% solution, add 5 g of SN to 95 g of the LiPF₆/carbonate solvent solution).

    • Gradually add the SN powder to the prepared electrolyte solution while stirring.

    • Continue stirring until the succinonitrile is fully dissolved. Gentle heating (e.g., to 40-50 °C) can be applied to facilitate dissolution, but ensure the temperature does not exceed the decomposition temperature of the electrolyte components.

  • Final Homogenization and Storage:

    • Once the SN is completely dissolved, continue stirring the final electrolyte solution for an additional 1-2 hours to ensure homogeneity.

    • Store the prepared electrolyte in a tightly sealed container in the glovebox, protected from light.

Visualizations

G Experimental Workflow for SN-Electrolyte Preparation cluster_prep Preparation in Argon-filled Glovebox start Start solvent_mix Mix Carbonate Solvents (e.g., EC:EMC 1:1 v/v) start->solvent_mix salt_dissolution Dissolve LiPF6 Salt (e.g., 1.0 M) solvent_mix->salt_dissolution sn_addition Add Succinonitrile (SN) (e.g., 0.5-5 wt%) salt_dissolution->sn_addition homogenization Stir until Homogeneous sn_addition->homogenization storage Store Final Electrolyte homogenization->storage end End storage->end

Caption: Workflow for preparing SN-containing carbonate-based electrolyte.

G Proposed Mechanism of SN at the Cathode Interface cluster_interface Cathode-Electrolyte Interface cluster_CEI CEI Formation cluster_benefits Performance Enhancement cathode Cathode Surface (e.g., LiCoO2) sn_adsorption SN Adsorption on Cathode cathode->sn_adsorption electrolyte Bulk Electrolyte (Carbonates, LiPF6, SN) electrolyte->sn_adsorption High Potential sn_decomposition Electrochemical Decomposition of SN sn_adsorption->sn_decomposition cei_layer Formation of Stable CEI Layer (Rich in N-containing species) sn_decomposition->cei_layer suppression Suppression of Electrolyte Oxidation cei_layer->suppression metal_dissolution Reduced Transition Metal Dissolution cei_layer->metal_dissolution stability Improved Cycling and Thermal Stability suppression->stability metal_dissolution->stability

Caption: Mechanism of SN in forming a stable CEI on the cathode surface.

References

Application Notes and Protocols for 1,3,6-Hexanetricarbonitrile in Stable Cathode-Electrolyte Interphase Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 1,3,6-Hexanetricarbonitrile (HTCN) as an electrolyte additive to form a stable Cathode-Electrolyte Interphase (CEI) in high-voltage lithium-ion batteries. Detailed protocols for key experiments are provided to ensure reproducibility and accurate assessment of HTCN's performance-enhancing effects.

Introduction

This compound (HTCN) is a promising electrolyte additive for improving the electrochemical performance and stability of high-voltage lithium-ion batteries. Its unique molecular structure, featuring three nitrile (-C≡N) functional groups, enables strong coordination with transition metal ions on the cathode surface. This interaction facilitates the formation of a thin, uniform, and robust CEI layer. A stable CEI is crucial for suppressing detrimental side reactions between the cathode and the electrolyte, particularly at high operating voltages, thereby enhancing cycling stability, capacity retention, and overall battery safety.[1][2][3][4]

Key Advantages of using HTCN:

  • Enhanced High-Voltage Stability: HTCN effectively suppresses electrolyte decomposition at high potentials.[2][4]

  • Improved Cycling Performance: Batteries with HTCN exhibit significantly improved capacity retention and coulombic efficiency over extended cycling.[2]

  • Reduced Interfacial Resistance: The formation of a stable CEI helps to lower the charge transfer resistance at the cathode-electrolyte interface.[3]

  • Structural Stability of Cathode: The protective CEI layer mitigates the dissolution of transition metal ions and preserves the structural integrity of the cathode material.[2]

Quantitative Data Summary

The following tables summarize the key electrochemical performance data from studies utilizing HTCN as an electrolyte additive.

Table 1: Cycling Performance of Li-rich Layered Oxide Cathode (Li1.2Ni0.13Co0.13Mn0.54O2) with and without HTCN

ElectrolyteHTCN ConcentrationCycling ConditionsCapacity Retention after 150 CyclesReference
Standard Electrolyte0%0.5 C-rate, 2.0-4.8 VNot specified, but significantly lower than with HTCN[2]
HTCN-containing Electrolyte1 wt%0.5 C-rate, 2.0-4.8 V92.3%[2]

Table 2: Electrochemical Performance of NCM811 Cathode with HTCN Additive

ElectrolyteHTCN ConcentrationCycling ConditionsCapacity Retention after 120 CyclesInitial Coulombic EfficiencyReference
Baseline Electrolyte0%1C-rateLower than with HTCNLower than with HTCN[5]
HTCN-containing ElectrolyteNot specified1C-rate88%98.2%[5]

Experimental Protocols

Cathode Slurry Preparation and Electrode Coating

This protocol describes the preparation of a typical high-voltage cathode, such as Li-rich layered oxide or NCM811, for use in coin cell testing.

Materials and Equipment:

  • High-voltage cathode active material (e.g., Li1.2Ni0.13Co0.13Mn0.54O2 or LiNi0.8Co0.1Mn0.1O2)

  • Conductive additive (e.g., Super P carbon black)

  • Binder (e.g., Polyvinylidene fluoride (B91410) - PVDF)

  • Solvent (e.g., N-Methyl-2-pyrrolidone - NMP)

  • Planetary mixer or magnetic stirrer

  • Doctor blade coater

  • Aluminum foil (current collector)

  • Vacuum oven

Procedure:

  • Dry Mixing: In a mortar and pestle or a mixing vial, thoroughly mix the active material, conductive additive, and binder in a weight ratio of 8:1:1.

  • Slurry Formation: Gradually add NMP to the dry powder mixture while continuously mixing until a homogeneous and viscous slurry is formed. A typical solid-to-solvent ratio is 1:1 by weight.

  • Coating: Secure the aluminum foil on the doctor blade coater. Cast the slurry onto the foil with a blade height set to achieve a uniform thickness (typically 100-200 µm).

  • Drying: Transfer the coated foil to a vacuum oven and dry at 80-120°C for at least 12 hours to completely remove the NMP solvent.

  • Electrode Punching: Once dried and cooled to room temperature, punch circular electrodes of a specific diameter (e.g., 12 mm) from the coated foil.

CR2032 Coin Cell Assembly

This protocol details the assembly of a CR2032 coin cell in an argon-filled glovebox to prevent moisture and oxygen contamination.

Materials and Equipment:

  • Prepared cathode discs

  • Lithium metal foil (anode)

  • Celgard separator (e.g., Celgard 2400)

  • CR2032 coin cell components (casings, spacers, spring)

  • Electrolyte: Standard electrolyte (e.g., 1 M LiPF6 in ethylene (B1197577) carbonate (EC)/dimethyl carbonate (DMC) (1:1 v/v)) and HTCN-containing electrolyte (1 wt% HTCN in standard electrolyte).

  • Micropipette

  • Tweezers

  • Hydraulic crimping machine

Procedure:

  • Place the cathode disc in the center of the bottom coin cell case.

  • Add a few drops (approximately 20-30 µL) of the desired electrolyte (either standard or HTCN-containing) onto the cathode.

  • Place the separator on top of the wetted cathode.

  • Add another few drops of electrolyte onto the separator.

  • Place the lithium metal anode on top of the separator.

  • Add a spacer and then the spring on top of the anode.

  • Carefully place the top coin cell case over the assembly.

  • Transfer the assembled cell to the hydraulic crimping machine and crimp with the appropriate pressure to ensure a proper seal.

Galvanostatic Cycling

This protocol outlines the procedure for evaluating the electrochemical performance of the assembled coin cells.

Equipment:

  • Battery cycler (e.g., LAND, Arbin, or similar)

Procedure:

  • Allow the assembled coin cells to rest for at least 4 hours to ensure complete wetting of the electrodes and separator.

  • Place the cells in the battery cycler.

  • Set the cycling parameters:

    • Voltage window: 2.0 V to 4.8 V (for high-voltage cathodes).

    • C-rate: Start with a low C-rate (e.g., C/10) for formation cycles (2-3 cycles).

    • Main cycling: Cycle the cells at a desired C-rate (e.g., 0.5C or 1C) for a specified number of cycles (e.g., 100-200 cycles).

  • Record the charge/discharge capacities, coulombic efficiency, and voltage profiles for each cycle.

Electrochemical Impedance Spectroscopy (EIS)

EIS is used to investigate the interfacial properties of the cathode.

Equipment:

  • Potentiostat with a frequency response analyzer.

Procedure:

  • Bring the cell to a specific state of charge (e.g., 50% SOC) or after a certain number of cycles.

  • Connect the cell to the potentiostat.

  • Set the EIS parameters:

    • Frequency range: Typically from 100 kHz to 0.01 Hz.

    • AC amplitude: A small perturbation, usually 5-10 mV.

  • Perform the EIS measurement and record the Nyquist plot.

  • Fit the obtained data to an appropriate equivalent circuit model to extract parameters such as solution resistance (Rs), charge transfer resistance (Rct), and CEI resistance (Rcei).

X-ray Photoelectron Spectroscopy (XPS) Analysis

XPS is employed to analyze the chemical composition of the CEI layer formed on the cathode surface.

Equipment:

  • XPS spectrometer with an argon ion gun for depth profiling.

  • Air-sensitive sample transfer vessel.

Procedure:

  • Sample Preparation: After cycling, carefully disassemble the coin cell inside an argon-filled glovebox.

  • Gently rinse the harvested cathode with a solvent like DMC to remove residual electrolyte and dry it under vacuum.

  • Mount the cathode on the sample holder and transfer it to the XPS chamber using an air-sensitive transfer vessel to prevent exposure to air and moisture.

  • Analysis: Acquire XPS spectra for the elements of interest (e.g., C 1s, O 1s, F 1s, N 1s, and the transition metals from the cathode).

  • Depth Profiling (Optional): Use the argon ion gun to sputter the surface and acquire spectra at different depths to understand the compositional variation within the CEI layer.

Visualizations

Experimental_Workflow cluster_preparation Electrode & Cell Preparation cluster_testing Electrochemical Testing & Analysis slurry_prep Cathode Slurry Preparation coating Electrode Coating & Drying slurry_prep->coating punching Electrode Punching coating->punching cell_assembly CR2032 Coin Cell Assembly punching->cell_assembly cycling Galvanostatic Cycling cell_assembly->cycling eis Electrochemical Impedance Spectroscopy cycling->eis xps X-ray Photoelectron Spectroscopy cycling->xps

Caption: Experimental workflow for evaluating HTCN performance.

CEI_Formation_Mechanism cluster_interface Cathode-Electrolyte Interface cluster_process CEI Formation Process cluster_benefits Benefits cathode High-Voltage Cathode (e.g., Li-rich, NCM) adsorption HTCN Adsorption on Cathode Surface cathode->adsorption electrolyte Electrolyte (EC/DMC, LiPF6) electrolyte->adsorption htcn HTCN Additive (C9H11N3) htcn->adsorption coordination Coordination of Nitrile Groups with Transition Metal Ions adsorption->coordination polymerization Electrochemical Oxidation & Polymerization of HTCN coordination->polymerization cei_layer Formation of a Stable, N-containing CEI Layer polymerization->cei_layer suppression Suppression of Electrolyte Decomposition cei_layer->suppression stability Enhanced Cycling Stability cei_layer->stability resistance Reduced Interfacial Resistance cei_layer->resistance

Caption: Proposed mechanism of stable CEI formation by HTCN.

References

Application Notes and Protocols for 1,3,6-Hexanetricarbonitrile in Solid-Electrolyte Interphase Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1,3,6-Hexanetricarbonitrile (HTCN) as a functional electrolyte additive to promote the formation of a stable solid-electrolyte interphase (SEI) in lithium-ion batteries. The information presented is intended to guide researchers in leveraging HTCN to enhance battery performance, particularly in high-voltage applications.

Introduction

This compound is a promising electrolyte additive known for its ability to improve the electrochemical performance and safety of lithium-ion batteries.[1] Its primary function is to participate in the formation of a robust and uniform SEI layer on the electrode surface, particularly the cathode. This protective layer is crucial for suppressing the continuous decomposition of the electrolyte, minimizing interfacial resistance, and extending the cycle life of the battery.[2][3] HTCN is particularly effective in high-voltage systems where conventional carbonate-based electrolytes are prone to oxidation.[2][4]

The nitrile functional groups (-CN) in the HTCN molecule are believed to play a key role in its efficacy. These groups can coordinate with transition metal ions on the cathode surface, forming a stable interface that prevents direct contact between the highly reactive electrode and the electrolyte.[4] This action mitigates the dissolution of transition metals and preserves the structural integrity of the cathode material. Furthermore, HTCN can be electrochemically decomposed to form nitrogen-containing species that contribute to a more resilient SEI layer.

Key Applications and Benefits

  • High-Voltage Cathode Stabilization: HTCN is particularly effective in enhancing the performance of high-voltage cathode materials such as Li-rich layered oxides (e.g., Li1.2Ni0.13Co0.13Mn0.54O2) and high-nickel materials (e.g., NCM811).[4]

  • Improved Cycling Stability and Capacity Retention: The formation of a stable SEI layer with HTCN leads to significantly improved long-term cycling performance and higher capacity retention.[4]

  • Enhanced Rate Capability: By forming a thin and ionically conductive SEI, HTCN can facilitate faster lithium-ion transport across the interface, leading to improved rate capability.

  • Increased Oxidative Stability of Electrolyte: HTCN increases the oxidation potential of the electrolyte, making it more stable at high operating voltages.[4]

  • Synergistic Effects with other Additives: HTCN can be used in combination with other additives, such as fluoroethylene carbonate (FEC), to achieve synergistic effects, resulting in a more robust and uniform SEI on the anode.[1][5]

Quantitative Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of HTCN as an electrolyte additive.

Table 1: Electrochemical Performance of Li-rich Layered Oxide Cathode (Li1.2Ni0.13Co0.13Mn0.54O2) with and without HTCN Additive.

Electrolyte CompositionInitial Discharge Capacity (mAh/g at 0.1C)Capacity Retention after 150 cycles (at 0.5C)
Standard Electrolyte (ED)~280< 80%
1% HTCN in ED~28592.3%[4]

Table 2: Electrochemical Performance of Graphite Anode with HTCN and FEC Additives.

Electrolyte CompositionInitial Discharge Capacity (mAh/g)Initial Coulombic Efficiency (%)Capacity Retention after 60 cycles
Baseline Electrolyte (BE)~360~85%~80%
BE + 5 wt.% FEC + 4 wt.% HTCN (BE-FH54)366.7[1]89.0%[1]89.0%[1]

Experimental Protocols

Electrolyte Preparation

This protocol describes the preparation of a standard carbonate-based electrolyte with the addition of HTCN.

Materials:

  • Ethylene (B1197577) Carbonate (EC), battery grade

  • Dimethyl Carbonate (DMC), battery grade

  • Lithium hexafluorophosphate (B91526) (LiPF6), battery grade

  • This compound (HTCN), >99% purity

  • Argon-filled glovebox with H2O and O2 levels < 0.1 ppm

Procedure:

  • Inside the argon-filled glovebox, mix ethylene carbonate (EC) and dimethyl carbonate (DMC) in a 1:2 volume ratio to prepare the base solvent.[2]

  • Slowly dissolve LiPF6 in the EC:DMC solvent mixture to achieve a final concentration of 1 M. Stir the solution until the salt is completely dissolved. This is the standard electrolyte (ED).

  • To prepare the HTCN-containing electrolyte, add the desired weight percentage of HTCN (e.g., 1 wt.%) to the standard electrolyte.[4]

  • Stir the final solution thoroughly to ensure homogeneity.

  • Store the prepared electrolyte in a sealed container inside the glovebox.

Coin Cell Assembly (for Cathode Testing)

This protocol outlines the assembly of a 2032-type coin cell for evaluating the performance of a cathode material with the HTCN-containing electrolyte.

Materials:

  • Cathode material (e.g., Li1.2Ni0.13Co0.13Mn0.54O2)

  • Lithium metal foil (anode)

  • Celgard 2400 separator

  • Prepared electrolyte (with and without HTCN)

  • 2032 coin cell components (casings, spacers, springs)

  • Crimping machine

Procedure:

  • Prepare the cathode slurry by mixing the active material, conductive carbon, and binder (e.g., PVDF) in a weight ratio of 8:1:1 in NMP solvent.

  • Cast the slurry onto an aluminum foil current collector and dry it in a vacuum oven.

  • Punch out circular electrodes of the desired diameter from the coated foil.

  • Inside the argon-filled glovebox, assemble the coin cell in the following order:

    • Negative casing

    • Lithium metal anode

    • Separator

    • Add a few drops of the prepared electrolyte to wet the separator.

    • Cathode electrode

    • Spacer disk

    • Spring

    • Positive casing

  • Crimp the coin cell using a crimping machine to ensure a proper seal.

  • Let the assembled cells rest for several hours before electrochemical testing to ensure complete electrolyte wetting of the electrodes.

Electrochemical Measurements

This protocol provides a general procedure for the electrochemical characterization of the assembled coin cells.

Equipment:

  • Battery cycler (e.g., Landt, Arbin)

  • Electrochemical workstation with frequency response analyzer (for EIS)

Procedure:

  • Galvanostatic Cycling:

    • Perform charge-discharge cycling at various C-rates (e.g., 0.1C, 0.5C, 1C, etc.) within the desired voltage window (e.g., 2.0-4.8 V for Li-rich cathodes).

    • Record the charge and discharge capacities, Coulombic efficiency, and cycling stability over a significant number of cycles (e.g., 100-200 cycles).

  • Rate Capability Test:

    • Cycle the cell at progressively increasing C-rates (e.g., from 0.1C to 5C) for a set number of cycles at each rate to evaluate its high-power performance.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Conduct EIS measurements at different states of charge (e.g., fully charged and fully discharged) and after a certain number of cycles.

    • Apply a small AC voltage amplitude (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

    • Analyze the Nyquist plots to determine the evolution of interfacial and charge-transfer resistances.

Ex-situ Surface Analysis (XPS and SEM)

This protocol describes the preparation of electrodes for ex-situ surface analysis to characterize the SEI layer.

Procedure:

  • Cycle the coin cells for a desired number of cycles.

  • Disassemble the cells inside an argon-filled glovebox.

  • Carefully retrieve the electrodes (cathode and/or anode).

  • Gently rinse the electrodes with a high-purity solvent (e.g., dimethyl carbonate) to remove any residual electrolyte salt.

  • Dry the electrodes under vacuum.

  • Transfer the dried electrodes to the analysis chamber of the X-ray photoelectron spectrometer (XPS) or scanning electron microscope (SEM) using an air-tight transfer vessel to prevent exposure to air and moisture.

  • XPS Analysis: Acquire high-resolution spectra for relevant elements (e.g., C 1s, O 1s, F 1s, N 1s, and the respective transition metals) to identify the chemical composition of the SEI layer.

  • SEM Analysis: Obtain high-resolution images of the electrode surface to observe the morphology and uniformity of the SEI layer.

Visualizations

Proposed Mechanism of SEI Formation with HTCN

The following diagram illustrates a proposed mechanism for the formation of a stable SEI on a high-voltage cathode surface with the aid of HTCN.

SEI_Formation_with_HTCN cluster_electrolyte Electrolyte Bulk cluster_interface Electrode-Electrolyte Interface cluster_sei Resulting SEI Layer HTCN This compound (HTCN) Adsorbed_HTCN Adsorbed HTCN HTCN->Adsorbed_HTCN Adsorption onto cathode surface Solvent Carbonate Solvent (EC/DMC) Oxidative_Decomposition Oxidative Decomposition Solvent->Oxidative_Decomposition Decomposition at high voltage Li_ion Li+ SEI_Formation Stable SEI Layer Formation Li_ion->SEI_Formation Cathode_surface High-Voltage Cathode Surface (e.g., Li-rich oxide) Adsorbed_HTCN->SEI_Formation Preferential Oxidation & Polymerization Oxidative_Decomposition->Cathode_surface Degrades surface SEI_Formation->Cathode_surface Passivates surface SEI_components SEI Components: - Nitrogen-containing species - Polymerized products - LiF, Li2CO3 SEI_Formation->SEI_components Forms

Caption: Proposed mechanism of HTCN-mediated SEI formation on a high-voltage cathode.

Experimental Workflow for Evaluating HTCN

The following diagram outlines the general experimental workflow for the evaluation of HTCN as an electrolyte additive.

Experimental_Workflow_HTCN cluster_prep Preparation cluster_testing Electrochemical Testing cluster_analysis Post-mortem Analysis Electrolyte_Prep Electrolyte Preparation (with and without HTCN) Cell_Assembly Coin Cell Assembly Electrolyte_Prep->Cell_Assembly Electrode_Fab Electrode Fabrication Electrode_Fab->Cell_Assembly Galvanostatic_Cycling Galvanostatic Cycling (Capacity, Stability) Cell_Assembly->Galvanostatic_Cycling Rate_Capability Rate Capability Test Galvanostatic_Cycling->Rate_Capability EIS Electrochemical Impedance Spectroscopy (EIS) Rate_Capability->EIS Cell_Disassembly Cell Disassembly (in Glovebox) EIS->Cell_Disassembly XPS XPS Analysis of SEI (Composition) Cell_Disassembly->XPS SEM SEM Analysis of SEI (Morphology) Cell_Disassembly->SEM

Caption: Experimental workflow for the evaluation of HTCN as an electrolyte additive.

References

Application Notes and Protocols for the Electrochemical Characterization of 1,3,6-Hexanetricarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the electrochemical characterization of 1,3,6-Hexanetricarbonitrile (HTCN), a promising electrolyte additive for enhancing the performance of high-voltage lithium-ion and other battery systems. The following sections present key electrochemical data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.

Electrochemical Properties of this compound as an Electrolyte Additive

This compound has demonstrated significant potential in improving the electrochemical stability and performance of battery electrolytes, primarily by forming a protective cathode-electrolyte interphase (CEI). This leads to enhanced cycling stability and rate capability, particularly at high operating voltages.

Quantitative Data Summary

The following tables summarize the key quantitative data from electrochemical characterizations of electrolytes containing HTCN.

Table 1: Performance of Li|Li1.2Ni0.13Co0.13Mn0.54O2 Coin Cell with and without HTCN Additive

ParameterStandard ElectrolyteElectrolyte with 1% HTCN
Cathode Li1.2Ni0.13Co0.13Mn0.54O2Li1.2Ni0.13Co0.13Mn0.54O2
Anode Lithium MetalLithium Metal
Electrolyte 1 M LiPF6 in EC/DMC (1:2 vol/vol)1 M LiPF6 in EC/DMC (1:2 vol/vol) + 1 wt% HTCN
Capacity Retention (after 150 cycles at 0.5C) Not specified in abstracts92.3%[1]
Oxidation Potential LowerHigher[1]
Interfacial Resistance HigherLower[2]

Table 2: Rate Capability of Li|Li1.2Ni0.13Co0.13Mn0.54O2 Coin Cell with HTCN Additive

C-RateDischarge Capacity (mAh/g)
0.2C ~280
0.5C ~250
1.0C ~225
1.5C ~200
Data derived from graphical representations in Wang et al., Journal of Power Sources, 2017, 361, 227-236.

Experimental Protocols

Detailed methodologies for the key electrochemical experiments are provided below. These protocols are based on the study by Wang et al. (2017) and are intended to serve as a guide for researchers.

Protocol 1: Linear Sweep Voltammetry (LSV)

Objective: To determine the electrochemical stability window of the electrolyte and assess the effect of HTCN on the oxidation potential.

Materials:

  • Working Electrode: Platinum (Pt) electrode

  • Reference Electrode: Lithium (Li) metal

  • Counter Electrode: Lithium (Li) metal

  • Standard Electrolyte: 1 M LiPF6 in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) (1:2 volume ratio)

  • Test Electrolyte: Standard electrolyte with 1 wt% this compound

  • Electrochemical workstation

Procedure:

  • Assemble a three-electrode cell in an argon-filled glovebox.

  • Fill the cell with the electrolyte to be tested.

  • Connect the electrodes to the electrochemical workstation.

  • Set the potential range to scan from the open-circuit potential (OCP) to a high voltage (e.g., 6.0 V vs. Li/Li+).

  • Set the scan rate to a slow value (e.g., 1 mV/s) to ensure near-equilibrium conditions.

  • Initiate the linear sweep and record the current response as a function of the applied potential.

  • The onset potential of a significant increase in anodic current is considered the oxidation potential of the electrolyte.

  • Repeat the measurement for both the standard and HTCN-containing electrolytes for comparison.

Protocol 2: Galvanostatic Charge-Discharge Cycling

Objective: To evaluate the cycling performance and capacity retention of a battery cell utilizing an electrolyte with the HTCN additive.

Materials:

  • Cathode: Li1.2Ni0.13Co0.13Mn0.54O2

  • Anode: Lithium metal

  • Separator: Microporous polymer separator

  • Standard Electrolyte: 1 M LiPF6 in EC/DMC (1:2 vol/vol)

  • Test Electrolyte: Standard electrolyte with 1 wt% this compound

  • Coin cell components (casings, spacers, springs)

  • Battery cycler

Procedure:

  • Prepare the cathode by casting a slurry of the active material, conductive carbon, and binder onto an aluminum current collector.

  • Assemble 2032-type coin cells in an argon-filled glovebox, using the prepared cathode, lithium metal anode, separator, and the respective electrolyte.

  • Age the cells for 24 hours to ensure complete wetting of the electrodes and separator.

  • Perform formation cycles at a low C-rate (e.g., C/20) for the first few cycles.

  • Conduct galvanostatic cycling at a desired C-rate (e.g., 0.5C) within a specific voltage window (e.g., 2.0-4.8 V).

  • Record the charge and discharge capacities for each cycle.

  • Calculate the capacity retention and coulombic efficiency over a significant number of cycles (e.g., 150 cycles) to assess the long-term stability.

Protocol 3: Electrochemical Impedance Spectroscopy (EIS)

Objective: To investigate the interfacial properties and charge transfer kinetics of the battery cell, particularly the influence of the HTCN additive on the interfacial resistance.

Materials:

  • Cycled coin cells from the galvanostatic cycling experiment.

  • Electrochemical workstation with a frequency response analyzer.

Procedure:

  • After a specific number of cycles (e.g., after the formation cycles and after 100 cycles), bring the cell to a specific state of charge (e.g., 50% SOC).

  • Allow the cell to rest for a few hours to reach a stable open-circuit voltage.

  • Connect the cell to the electrochemical workstation.

  • Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

  • Record the complex impedance data.

  • Model the resulting Nyquist plot using an appropriate equivalent circuit to extract parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and Warburg impedance, which is related to ion diffusion. The diameter of the semicircle in the high-to-medium frequency region typically corresponds to the charge transfer resistance at the electrode-electrolyte interface.

Visualizations

The following diagrams illustrate the proposed mechanism of action for HTCN and a typical experimental workflow for its electrochemical characterization.

G cluster_cathode Cathode Surface Electrolyte Base Electrolyte (LiPF6 in EC/DMC) Decomposition Electrolyte Decomposition (Standard Electrolyte) Electrolyte->Decomposition HTCN This compound (HTCN Additive) CEI_Formation Protective CEI Formation (with HTCN) HTCN->CEI_Formation Cathode High-Voltage Cathode (e.g., Li-rich NMC) Cathode->Decomposition Cathode->CEI_Formation Improved_Stability Improved Cycling Stability CEI_Formation->Improved_Stability Reduced_Resistance Reduced Interfacial Resistance CEI_Formation->Reduced_Resistance

Caption: Proposed mechanism of HTCN as a protective additive.

G prep Electrolyte Preparation (Standard vs. +1% HTCN) assembly Coin Cell Assembly (Li-rich Cathode // Li Metal) prep->assembly formation Formation Cycles (Low C-rate) assembly->formation lsv Linear Sweep Voltammetry (LSV) - Determine Oxidation Potential formation->lsv cycling Galvanostatic Cycling - Capacity Retention - Coulombic Efficiency formation->cycling analysis Data Analysis and Comparison lsv->analysis eis Electrochemical Impedance Spectroscopy (EIS) - Interfacial Resistance cycling->eis After n cycles cycling->analysis eis->analysis

Caption: Experimental workflow for electrochemical characterization.

References

Application Notes and Protocols for the Analysis of 1,3,6-Hexanetricarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of 1,3,6-Hexanetricarbonitrile. The methods described herein are foundational for purity assessment, stability studies, and quality control in research and development settings.

Introduction to Analytical Techniques for this compound

This compound is a specialty chemical notable for its three polar cyano (-C≡N) groups, which influence its chemical properties and analytical behavior.[1] Accurate and precise analytical methods are crucial for its characterization. The primary techniques employed for the analysis of this compound are Gas Chromatography (GC) for purity assessment and High-Performance Liquid Chromatography (HPLC) for stability and impurity profiling.[2] Complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are utilized for structural elucidation and confirmation of molecular weight.

Gas Chromatography (GC) for Purity Analysis

Gas chromatography is a robust technique for determining the purity of volatile and semi-volatile compounds like this compound.[2] Commercial sources often report the purity of this compound to be greater than 98.0% or 99.0% as determined by GC.[3][4][5]

Quantitative Data Summary (GC)
ParameterTypical ValueReference
Purity>99.0%[3]
Purity>98.0%[4][5]
Experimental Protocol: GC-FID for Purity Assay

This protocol provides a general method for the purity analysis of this compound by Gas Chromatography with a Flame Ionization Detector (GC-FID).

a) Sample Preparation:

  • Accurately weigh approximately 50 mg of this compound into a 50 mL volumetric flask.

  • Dissolve the sample in a suitable volatile organic solvent, such as acetone (B3395972) or dichloromethane, and dilute to the mark.

  • Further dilute the stock solution to a final concentration of approximately 0.1 to 1 mg/mL.

  • Filter the final solution through a 0.22 µm syringe filter into a GC vial.

b) GC-FID Instrumentation and Conditions:

ParameterRecommended Condition
Gas Chromatograph Agilent 8890 GC System or equivalent
Injector Split/Splitless Inlet
Injection Volume 1 µL
Injector Temperature 250 °C
Split Ratio 50:1
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column
Oven Temperature Program - Initial Temperature: 100 °C, hold for 2 min- Ramp: 15 °C/min to 280 °C- Final Temperature: 280 °C, hold for 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (Helium) 25 mL/min

c) Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time, confirmed by a reference standard.

  • Calculate the purity of the sample using the area percent method. The purity is the percentage of the peak area of this compound relative to the total area of all peaks in the chromatogram.

Experimental Workflow: GC Purity Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute filter Filter into GC Vial dilute->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Peak Integration detect->integrate calculate Calculate % Purity integrate->calculate

GC Purity Analysis Workflow.

High-Performance Liquid Chromatography (HPLC) for Stability and Impurity Profiling

HPLC is a valuable technique for monitoring the stability of this compound and profiling for process impurities and degradation products.[2] Due to the polar nature of the molecule, a reversed-phase HPLC method is a suitable approach.[2]

Quantitative Data Summary (Hypothetical HPLC Method)

The following table presents hypothetical performance data for a developed HPLC method.

ParameterExpected Value
Retention Time (t_R) 5.8 min
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Linearity (r²) >0.999
Precision (%RSD) <2%
Experimental Protocol: Reversed-Phase HPLC-UV

This protocol outlines a starting point for developing a stability-indicating HPLC method for this compound using a UV detector.

a) Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in the mobile phase.

  • For analysis, dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

b) HPLC-UV Instrumentation and Conditions:

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II LC System or equivalent
Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
Wavelength 210 nm
Column C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic: 60:40 (v/v) Water:Acetonitrile with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C

c) Data Analysis:

  • Quantify this compound using an external standard calibration curve.

  • For stability studies, compare the peak area of the parent compound in stressed samples to that of a control sample to determine the percentage of degradation.

  • Identify and quantify any impurities or degradation products relative to the main peak.

Logical Relationship: Stability Study Design

Stability_Study cluster_degradation Forced Degradation Conditions This compound Sample This compound Sample Forced Degradation Forced Degradation This compound Sample->Forced Degradation Long-Term Storage Long-Term Storage This compound Sample->Long-Term Storage Acid Hydrolysis Acid Hydrolysis Forced Degradation->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Forced Degradation->Base Hydrolysis Oxidative Oxidative Forced Degradation->Oxidative Thermal Thermal Forced Degradation->Thermal Photolytic Photolytic Forced Degradation->Photolytic HPLC Analysis HPLC Analysis Long-Term Storage->HPLC Analysis Acid Hydrolysis->HPLC Analysis Base Hydrolysis->HPLC Analysis Oxidative->HPLC Analysis Thermal->HPLC Analysis Photolytic->HPLC Analysis Assess Degradation & Impurities Assess Degradation & Impurities HPLC Analysis->Assess Degradation & Impurities

References

Application Note: HPLC Method for Purity Testing of 1,3,6-Hexanetricarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3,6-Hexanetricarbonitrile is a chemical compound characterized by a hexane (B92381) backbone with three cyano (-C≡N) functional groups.[1] Its molecular formula is C9H11N3, and it has a molecular weight of approximately 161.21 g/mol .[2][3][4] This compound is typically a colorless to light yellow liquid at room temperature and is soluble in polar solvents.[1][2][3] this compound serves as a versatile precursor in the synthesis of polymers and pharmaceuticals.[1] Ensuring the purity of this compound is critical for its application in research and manufacturing. This application note provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of the purity of this compound.

Principle

This method utilizes reversed-phase HPLC with UV detection to separate this compound from its potential impurities. The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (C18) and a polar mobile phase. The nitrile functional groups in this compound possess a chromophore that allows for detection by a UV detector at a low wavelength. The purity of the sample is determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Experimental Protocols

Equipment and Reagents
  • Equipment:

    • High-Performance Liquid Chromatograph (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

    • Analytical balance

    • Volumetric flasks (10 mL, 50 mL, 100 mL)

    • Pipettes

    • Syringes and syringe filters (0.45 µm)

    • HPLC vials

  • Reagents:

    • This compound reference standard (purity ≥ 99.0%)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Methanol (HPLC grade)

Chromatographic Conditions

A hypothetical, yet scientifically grounded, HPLC method for the analysis of this compound is presented below. This method would typically be developed and validated according to ICH guidelines for analytical procedure development.[5]

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic: Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time 20 minutes
Preparation of Solutions
  • Standard Solution Preparation (0.1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

    • Mix thoroughly.

  • Sample Solution Preparation (0.1 mg/mL):

    • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

    • Mix thoroughly.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

System Suitability

Before sample analysis, perform a system suitability test by injecting the standard solution five times. The system is deemed suitable for use if the following criteria are met:

  • Tailing factor (Asymmetry factor) for the this compound peak: ≤ 2.0

  • Relative standard deviation (RSD) of the peak area: ≤ 2.0%

Data Analysis

The purity of the this compound sample is calculated using the area percent method.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Data Presentation

ParameterSpecification/Result
Analyte This compound
Molecular Formula C9H11N3
Molecular Weight 161.21 g/mol [2][3][4]
Retention Time (Expected) Approximately 5-7 minutes
Limit of Detection (LOD) To be determined during method validation
Limit of Quantitation (LOQ) To be determined during method validation
Linearity (Concentration Range) To be determined during method validation
Accuracy (% Recovery) To be determined during method validation
Precision (% RSD) To be determined during method validation

Visualization

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solution (0.1 mg/mL) System_Suitability System Suitability Test (5 injections of Standard) Standard_Prep->System_Suitability Sample_Prep Prepare Sample Solution (0.1 mg/mL) Filter Filter Sample Solution (0.45 µm filter) Sample_Prep->Filter Sample_Injection Inject Sample Solution Filter->Sample_Injection System_Suitability->Sample_Injection If criteria met Chromatogram Obtain Chromatogram Sample_Injection->Chromatogram Integration Integrate Peaks Chromatogram->Integration Calculation Calculate Purity (% Area Normalization) Integration->Calculation

Caption: Experimental workflow for the HPLC purity testing of this compound.

References

Application Note: Structural Elucidation of 1,3,6-Hexanetricarbonitrile using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules.[1][2] This application note provides a detailed protocol for the use of ¹H NMR, ¹³C NMR, and 2D NMR spectroscopy for the structural characterization of 1,3,6-Hexanetricarbonitrile. This compound, with the molecular formula C9H11N3, is a versatile building block in organic synthesis.[3][4] Its structure features a hexane (B92381) backbone with three nitrile functional groups, presenting a unique spectroscopic challenge.

Molecular Structure

Chemical Formula: C₉H₁₁N₃ Molecular Weight: 161.2 g/mol [1][5] CAS Number: 1772-25-4[3][5]

The structure of this compound contains a chiral center at the C3 position, rendering all nine carbon atoms and the protons on the chiral backbone diastereotopic and thus chemically non-equivalent. This non-equivalence is expected to result in a complex but informative NMR spectrum.[1]

Data Presentation

The following tables summarize the predicted and theoretical NMR data for this compound.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H32.80 - 2.95Multiplet1H
H1, H62.40 - 2.60Multiplet4H
H2, H4, H51.70 - 2.00Multiplet6H

(Data sourced from predicted values)[1]

Table 2: Theoretical ¹³C NMR Data for this compound

Carbon AssignmentTheoretical Chemical Shift (δ, ppm)Rationale
C1, C3, C6 (Nitrile Carbons)118 - 125Characteristic region for nitrile carbons.
C3 (Methine)25 - 35Aliphatic methine adjacent to a nitrile group.
C1, C2, C4, C5, C6 (Methylene)15 - 40Aliphatic methylene (B1212753) carbons in various environments.

(Note: Due to the chiral center at C3, all nine carbon atoms are expected to be chemically non-equivalent, leading to nine distinct signals in the ¹³C NMR spectrum.)[1]

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below.

1. Sample Preparation

  • Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a common and suitable solvent for non-polar to moderately polar organic compounds like this compound.[1] Other potential solvents include deuterated acetonitrile (B52724) (CD₃CN) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Procedure:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

    • Transfer the solution to a standard 5 mm NMR tube.

    • If required for chemical shift referencing, add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C NMR).

2. ¹H NMR Spectroscopy

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Temperature: 298 K.

  • Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum carefully.

    • Calibrate the chemical shift scale to the TMS signal (0.00 ppm) or the residual solvent peak.

    • Integrate all signals.

    • Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants.

3. ¹³C NMR Spectroscopy

  • Instrument: A 100 MHz or higher field NMR spectrometer (corresponding to a 400 MHz ¹H frequency).

  • Parameters:

    • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

    • Temperature: 298 K.

  • Processing:

    • Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

    • Phase the spectrum.

    • Calibrate the chemical shift scale to the TMS signal (0.00 ppm) or the solvent peak.

4. 2D NMR Spectroscopy (COSY and HSQC)

To further elucidate the complex structure and assign the overlapping proton signals, 2D NMR experiments are highly recommended.

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks.

    • Pulse Program: Standard COSY experiment (e.g., 'cosygpqf' on Bruker instruments).

    • Parameters: Adjust spectral widths and number of increments based on the ¹H spectrum.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon (¹H-¹³C) pairs.

    • Pulse Program: Standard HSQC experiment with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).

    • Parameters: Set the ¹³C spectral width to encompass all carbon signals and the ¹H spectral width based on the proton spectrum.

Visualization of Experimental Workflow and Structural Relationships

The following diagrams illustrate the logical workflow for the structural elucidation of this compound and the expected proton-proton correlations.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Elucidation Sample This compound Solvent Deuterated Solvent (e.g., CDCl3) Sample->Solvent NMR_Tube Sample in NMR Tube Solvent->NMR_Tube H1_NMR 1D ¹H NMR NMR_Tube->H1_NMR C13_NMR 1D ¹³C NMR NMR_Tube->C13_NMR COSY_NMR 2D COSY NMR_Tube->COSY_NMR HSQC_NMR 2D HSQC NMR_Tube->HSQC_NMR Analyze_1D Analyze Chemical Shifts, Multiplicities, Integrals H1_NMR->Analyze_1D C13_NMR->Analyze_1D Analyze_2D Correlate ¹H-¹H (COSY) and ¹H-¹³C (HSQC) Signals COSY_NMR->Analyze_2D HSQC_NMR->Analyze_2D Analyze_1D->Analyze_2D Assign_Signals Assign All Signals to Specific Nuclei Analyze_2D->Assign_Signals Final_Structure Confirm Structure of this compound Assign_Signals->Final_Structure

Caption: Experimental workflow for NMR-based structural elucidation.

Caption: Expected ¹H-¹H COSY correlations in this compound.

References

Application Note: Synthesis of 1,3,6-Hexanetricarboxylic Acid via Hydrolysis of 1,3,6-Hexanetricarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3,6-Hexanetricarbonitrile is a versatile chemical intermediate primarily utilized in organic synthesis.[1][2][3] Its three nitrile functional groups can be converted into other functionalities, such as primary amines through reduction or carboxylic acids via hydrolysis.[4] The hydrolysis of this compound yields 1,3,6-hexanetricarboxylic acid, a trifunctional monomer valuable in the synthesis of cross-linked polymers like polyesters and polyamides.[4] Additionally, polycarboxylic acids of this type are known to function as chelating agents and have applications as detergents.[4][5] This document provides detailed protocols for the hydrolysis of this compound under both acidic and basic conditions.

Principle of Reaction

The conversion of nitriles to carboxylic acids is a classic hydrolysis reaction that can be catalyzed by either acid or base. The reaction involves the nucleophilic attack of water on the carbon atom of the nitrile group, proceeding through an amide intermediate which is subsequently hydrolyzed to the carboxylic acid.[4][6]

  • Acid-Catalyzed Hydrolysis: The nitrile is heated with a strong acid (e.g., HCl or H₂SO₄). The reaction yields the free carboxylic acid and an ammonium (B1175870) salt.[6]

  • Base-Catalyzed Hydrolysis: The nitrile is heated with a strong base (e.g., NaOH). This initially produces a carboxylate salt and ammonia (B1221849) gas.[6] A subsequent acidification step is required to protonate the carboxylate and isolate the free carboxylic acid.[6]

Experimental Protocols

Materials and Equipment
  • Reagents:

    • This compound (CAS: 1772-25-4)

    • Concentrated Hydrochloric Acid (HCl, ~37%)

    • Concentrated Sulfuric Acid (H₂SO₄, ~98%)

    • Sodium Hydroxide (B78521) (NaOH), pellets or solution

    • Deionized Water

    • Suitable crystallization solvent (e.g., water, ethanol/water mixture)

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle with magnetic stirrer

    • pH meter or pH paper

    • Beakers, graduated cylinders, and other standard laboratory glassware

    • Büchner funnel and vacuum flask for filtration

    • Rotary evaporator (optional)

Protocol 1: Acid-Catalyzed Hydrolysis
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound.

  • Acid Addition: Slowly add a 6 M solution of hydrochloric acid or sulfuric acid to the flask. A typical molar excess of acid and water is used to ensure complete reaction.

  • Reflux: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or by observing the cessation of ammonia evolution (if applicable). The reaction is typically heated for several hours to ensure complete conversion of all three nitrile groups.

  • Cooling and Isolation: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates upon cooling, it can be collected by vacuum filtration.

  • Purification: The crude tricarboxylic acid can be purified by recrystallization from a suitable solvent, such as water or an alcohol-water mixture.[7]

  • Drying: Dry the purified crystals in a vacuum oven to remove residual solvent.

Protocol 2: Base-Catalyzed Hydrolysis
  • Reaction Setup: In a round-bottom flask fitted with a magnetic stir bar and a reflux condenser, add this compound.

  • Base Addition: Add an aqueous solution of sodium hydroxide (e.g., 10-20% w/v). A stoichiometric excess of NaOH is required to hydrolyze all three nitrile groups and neutralize the resulting carboxylic acids.

  • Reflux: Heat the reaction mixture to reflux with continuous stirring. Ammonia gas will be evolved during the reaction.[6] Continue heating until the evolution of ammonia ceases, indicating the completion of the reaction.

  • Cooling and Acidification: Cool the reaction mixture to room temperature in an ice bath. Slowly and carefully acidify the solution with a concentrated strong acid, such as HCl, to a pH below 2.[6] This step will protonate the carboxylate salt, causing the free 1,3,6-hexanetricarboxylic acid to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any inorganic salts.

  • Purification and Drying: Purify the crude product by recrystallization as described in the acid-catalyzed protocol.[7] Dry the final product under vacuum.

Safety Precautions
  • This compound is harmful if swallowed or inhaled.[8][9] Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Concentrated acids and bases are highly corrosive. Handle with extreme care and perform additions slowly, especially during the neutralization step, which is highly exothermic.

  • The hydrolysis reaction may evolve ammonia gas, which is toxic and has a strong odor. Ensure adequate ventilation.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the hydrolysis of this compound. Note: Actual yields and purity are dependent on specific reaction conditions and purification efficiency.

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Catalyst Strong Acid (e.g., HCl, H₂SO₄)Strong Base (e.g., NaOH, KOH)
Intermediate Product Amide (in situ)Carboxylate Salt
Final Product (Pre-workup) Carboxylic Acid & Ammonium SaltCarboxylate Salt & Ammonia
Workup Requirement Isolation/PurificationNeutralization with strong acid
Typical Reaction Time 4 - 12 hours4 - 12 hours
Typical Reaction Temp. RefluxReflux
Expected Yield Moderate to HighModerate to High
Purity (Post-crystallization) >98%>98%

Visualized Workflow

The following diagram illustrates the experimental workflow for the synthesis of 1,3,6-hexanetricarboxylic acid.

hydrolysis_workflow start This compound acid_hydrolysis Acid Hydrolysis (e.g., 6M HCl, Reflux) start->acid_hydrolysis Acidic Route base_hydrolysis Basic Hydrolysis (e.g., 20% NaOH, Reflux) start->base_hydrolysis Basic Route acid_product Mixture: 1,3,6-Hexanetricarboxylic Acid + Ammonium Salt acid_hydrolysis->acid_product filtration Isolation via Filtration acid_product->filtration base_product Sodium 1,3,6-Hexanetricarboxylate Solution base_hydrolysis->base_product acidification Acidification (e.g., conc. HCl to pH < 2) base_product->acidification acidification->filtration recrystallization Purification (Recrystallization) filtration->recrystallization final_product Pure 1,3,6-Hexanetricarboxylic Acid recrystallization->final_product

Caption: Workflow for the synthesis of 1,3,6-hexanetricarboxylic acid.

References

Application Notes and Protocols for the Reduction of 1,3,6-Hexanetricarbonitrile to 1,3,6-Hexanetriamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,6-Hexanetriamine (B1211491) is a versatile trifunctional amine monomer that can be synthesized by the reduction of 1,3,6-Hexanetricarbonitrile. The resulting triamine is a valuable building block in polymer chemistry for creating branched or cross-linked polyamides with enhanced mechanical and thermal properties.[1] Furthermore, polyamines are involved in various biological processes, making their derivatives potential candidates for agrochemical and pharmaceutical applications. This document provides detailed protocols for the catalytic hydrogenation of this compound to 1,3,6-Hexanetriamine, based on established methods for the reduction of aliphatic nitriles.

Chemical Reaction Pathway

The reduction of this compound involves the conversion of the three nitrile functional groups into primary amine groups through catalytic hydrogenation.

chemical_reaction cluster_reactants Reactants cluster_products Products This compound NC-CH2-CH2-CH(CH2-CN)-CH2-CH2-CN 1,3,6-Hexanetriamine H2N-CH2-CH2-CH(CH2-NH2)-CH2-CH2-NH2 This compound->1,3,6-Hexanetriamine H2, Catalyst (e.g., Raney Ni, Raney Co) Solvent, Pressure, Temp.

Caption: Catalytic hydrogenation of this compound to 1,3,6-Hexanetriamine.

Experimental Protocols

The selective reduction of nitriles to primary amines is a critical industrial process.[2] Catalytic hydrogenation is a widely used method for this transformation. The following protocols are adapted from established procedures for the reduction of aliphatic nitriles and dinitriles.

Protocol 1: Raney Nickel Catalyzed Hydrogenation

This protocol is based on the hydrogenation of long-chain aliphatic nitriles and provides a robust method for the reduction of this compound.[3] The presence of ammonia (B1221849) is crucial for suppressing the formation of secondary and tertiary amine by-products.

Materials:

  • This compound

  • Raney Nickel (slurry in water or a suitable solvent)

  • Anhydrous ammonia (gas or solution)

  • Solvent (e.g., ethanol, tetrahydrofuran, or a high-boiling hydrocarbon)

  • Hydrogen gas (high purity)

  • High-pressure autoclave equipped with a stirrer, gas inlet, pressure gauge, and temperature control.

Procedure:

  • Catalyst Preparation: Under an inert atmosphere (e.g., nitrogen or argon), carefully wash the Raney Nickel catalyst with the chosen reaction solvent to remove any residual water.

  • Reactor Charging: Charge the high-pressure autoclave with this compound and the reaction solvent. A typical substrate concentration is in the range of 10-30% (w/v).

  • Add the prepared Raney Nickel catalyst to the reactor. The catalyst loading can range from 1% to 10% by weight relative to the nitrile.

  • Ammonia Addition: Seal the autoclave and purge with nitrogen. Introduce anhydrous ammonia into the reactor. The amount of ammonia can be between 5% and 25% by weight of the nitrile.

  • Hydrogenation: Pressurize the autoclave with hydrogen gas to an initial pressure of 2.0-4.0 MPa.[4]

  • Begin stirring and heat the reactor to the desired temperature, typically between 100°C and 150°C.

  • Maintain the hydrogen pressure throughout the reaction by continuously feeding hydrogen gas.

  • Monitor the reaction progress by measuring hydrogen uptake. The reaction is typically complete within 2-6 hours.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen and ammonia.

  • Filter the reaction mixture to remove the Raney Nickel catalyst. The catalyst can be pyrophoric, so handle with care under a wet, inert atmosphere.

  • The solvent can be removed from the filtrate by distillation under reduced pressure to yield the crude 1,3,6-Hexanetriamine.

  • Purification: The crude product can be purified by vacuum distillation.

Protocol 2: Raney Cobalt Catalyzed Hydrogenation

Raney Cobalt is another effective catalyst for the reduction of nitriles to primary amines and is often reported to offer higher selectivity compared to Raney Nickel in some cases.

Materials:

  • This compound

  • Raney Cobalt (slurry in water or a suitable solvent)

  • Anhydrous ammonia

  • Solvent (e.g., dioxane, ethanol)

  • Hydrogen gas (high purity)

  • High-pressure autoclave

Procedure:

  • Follow the same general procedure as for the Raney Nickel catalyzed hydrogenation, substituting Raney Cobalt as the catalyst.

  • Reaction conditions may need to be optimized. Typical conditions for Raney Cobalt catalyzed nitrile reductions are in the range of 80-140°C and hydrogen pressures of 3.0-10.0 MPa.

Quantitative Data from Analogous Reductions

Nitrile SubstrateCatalystCatalyst Loading (wt%)SolventTemperature (°C)Pressure (MPa)Reaction Time (h)Primary Amine Yield (%)Reference
Tallow Fatty Acid NitrileRaney Nickel2.5None1253.1Not specifiedHigh[3]
AdiponitrileRaney NickelNot specifiedHMD/Ethanol/Water50~0.35Not specified77[1]
Lauryl NitrileRaney Nickel~1.4 (wet)None1251.02-493.6 - 99.4[5]
Various Aliphatic NitrilesRaney NickelNot specified2-PropanolRefluxAtmosphericNot specifiedModerate to Good[6]

*HMD: Hexamethylenediamine

Product Characterization

The successful conversion of this compound to 1,3,6-Hexanetriamine can be confirmed by standard analytical techniques:

  • Infrared (IR) Spectroscopy: Disappearance of the nitrile peak (C≡N stretch) around 2240-2260 cm⁻¹ and the appearance of N-H stretching bands for the primary amine at 3300-3500 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The appearance of new signals corresponding to the -CH₂-NH₂ protons.

    • ¹³C NMR: The disappearance of the nitrile carbon signal (around 115-125 ppm) and the appearance of new signals for the carbons adjacent to the amine groups. While specific data for 1,3,6-hexanetriamine is scarce, predicted spectra for the similar 1,6-hexanediamine (B7767898) show characteristic shifts for carbons adjacent to the amine groups.[7]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (C₆H₁₇N₃, MW: 131.22 g/mol ).

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Wash Raney Catalyst B Charge Reactor with This compound & Solvent A->B C Add Catalyst & Ammonia B->C D Pressurize with H2 C->D E Heat and Stir D->E F Monitor H2 Uptake E->F G Cool and Vent Reactor F->G H Filter Catalyst G->H I Remove Solvent H->I J Vacuum Distillation I->J K IR, NMR, MS Analysis of 1,3,6-Hexanetriamine J->K

Caption: General workflow for the reduction of this compound.

Safety Considerations

  • High-Pressure Operations: Hydrogenation reactions are conducted at high pressures and require the use of appropriately rated equipment and safety precautions.

  • Flammable Materials: Hydrogen gas and many organic solvents are highly flammable. Ensure proper ventilation and eliminate all ignition sources.

  • Pyrophoric Catalysts: Raney Nickel and Raney Cobalt are pyrophoric and can ignite spontaneously upon exposure to air, especially when dry. Handle these catalysts under a layer of solvent or water at all times.

  • Ammonia: Anhydrous ammonia is a corrosive and toxic gas. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

  • Nitriles: this compound is a nitrile and should be handled with care, avoiding skin contact and inhalation.

This document provides a comprehensive guide for the reduction of this compound to 1,3,6-Hexanetriamine. Researchers should perform a thorough risk assessment and optimize the reaction conditions for their specific equipment and scale of operation.

References

Application Notes and Protocols for Polymer Synthesis Using 1,3,6-Hexanetricarbonitrile as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1,3,6-hexanetricarbonitrile as a versatile precursor for the synthesis of advanced polymers. The trifunctional nature of this molecule, following its conversion to key intermediates, allows for the creation of cross-linked and branched polymers with tailored properties suitable for a range of applications, including specialty materials and drug delivery systems.

Introduction

This compound is an organic compound featuring a hexane (B92381) backbone substituted with three nitrile (-C≡N) groups.[1] While not typically directly polymerized, its true value in polymer chemistry lies in its ability to be transformed into trifunctional monomers. The nitrile groups can be readily converted into carboxylic acid or primary amine functionalities, yielding 1,3,6-hexanetricarboxylic acid and 1,3,6-triaminohexane, respectively. These monomers serve as critical building blocks for the synthesis of cross-linked polyesters and polyamides, offering enhanced thermal stability, mechanical strength, and chemical resistance compared to their linear counterparts.[1]

Monomer Synthesis from this compound

The conversion of this compound into polymerizable monomers is a crucial first step. The two primary pathways are hydrolysis to form a tricarboxylic acid and reduction to form a triamine.

Synthesis of 1,3,6-Hexanetricarboxylic Acid via Hydrolysis

The three nitrile groups of this compound can be hydrolyzed to carboxylic acid groups under acidic or basic conditions. This process typically proceeds through an intermediate amide stage. The resulting 1,3,6-hexanetricarboxylic acid is a trifunctional monomer capable of forming cross-linked polyesters through condensation polymerization with diols.

Experimental Protocol: Acid-Catalyzed Hydrolysis

A detailed experimental protocol for the complete hydrolysis of nitriles to carboxylic acids can be adapted from established organic synthesis procedures.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Water (H₂O)

  • Ice

  • Ethyl Acetate

  • Round-bottom flask with mechanical stirrer

  • Reflux condenser

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and reflux condenser, cautiously add this compound to a solution of concentrated sulfuric acid and water.

  • Heat the mixture under reflux with vigorous stirring. The reaction progress can be monitored by techniques such as infrared (IR) spectroscopy, observing the disappearance of the nitrile peak (around 2240 cm⁻¹) and the appearance of the carboxylic acid carbonyl peak (around 1710 cm⁻¹).

  • After the reaction is complete, cool the mixture in an ice bath to precipitate the 1,3,6-hexanetricarboxylic acid.

  • Filter the crude product using a Büchner funnel and wash with cold water to remove residual acid.

  • Recrystallize the product from a suitable solvent, such as ethyl acetate, to obtain purified 1,3,6-hexanetricarboxylic acid.

  • Dry the final product under vacuum.

Logical Workflow for Hydrolysis:

hydrolysis_workflow cluster_start Starting Material cluster_process Hydrolysis cluster_product Product start This compound hydrolysis Acid or Base Catalyzed Hydrolysis start->hydrolysis product 1,3,6-Hexanetricarboxylic Acid hydrolysis->product

Caption: Conversion of this compound to 1,3,6-Hexanetricarboxylic Acid.

Synthesis of 1,3,6-Triaminohexane via Reduction

The nitrile groups can be reduced to primary amines using strong reducing agents or through catalytic hydrogenation. This yields 1,3,6-triaminohexane, a trifunctional amine monomer that can be reacted with diacids or diacyl chlorides to form branched or cross-linked polyamides.

Experimental Protocol: Catalytic Hydrogenation

Catalytic hydrogenation is a common and effective method for the reduction of nitriles to primary amines.

Materials:

  • This compound

  • Anhydrous solvent (e.g., ethanol (B145695) or tetrahydrofuran)

  • Hydrogenation catalyst (e.g., Raney Nickel or Palladium on Carbon)

  • Hydrogen gas (H₂)

  • High-pressure autoclave (hydrogenator)

Procedure:

  • In a high-pressure autoclave, dissolve this compound in a suitable anhydrous solvent.

  • Add the hydrogenation catalyst to the solution under an inert atmosphere.

  • Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the autoclave with hydrogen gas to the desired pressure.

  • Heat the mixture to the specified temperature and stir vigorously.

  • Monitor the reaction progress by measuring hydrogen uptake.

  • Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent under reduced pressure to obtain the crude 1,3,6-triaminohexane.

  • The product can be further purified by distillation under reduced pressure.

Logical Workflow for Reduction:

reduction_workflow cluster_start Starting Material cluster_process Reduction cluster_product Product start This compound reduction Catalytic Hydrogenation (e.g., Raney Ni, H₂) start->reduction product 1,3,6-Triaminohexane reduction->product

Caption: Conversion of this compound to 1,3,6-Triaminohexane.

Polymer Synthesis Protocols

The trifunctional monomers derived from this compound can be used to synthesize cross-linked polymers with unique properties.

Synthesis of Cross-Linked Polyesters

Cross-linked polyesters can be synthesized via polycondensation of 1,3,6-hexanetricarboxylic acid with a diol, such as ethylene (B1197577) glycol. The third carboxylic acid group allows for the formation of a three-dimensional network structure.

Experimental Protocol: Melt Polycondensation

Materials:

  • 1,3,6-Hexanetricarboxylic Acid

  • Diol (e.g., Ethylene Glycol)

  • Esterification catalyst (e.g., antimony trioxide)

  • Reaction vessel with a stirrer, nitrogen inlet, and a distillation outlet

Procedure:

  • Charge the reaction vessel with 1,3,6-hexanetricarboxylic acid and the diol in a specific molar ratio.

  • Add the esterification catalyst.

  • Heat the mixture under a slow stream of nitrogen to the desired temperature to initiate the esterification reaction, during which water will be distilled off.

  • Once the initial esterification is complete (as indicated by the amount of water collected), gradually reduce the pressure and increase the temperature to facilitate the removal of excess diol and drive the polymerization to completion.

  • The reaction is complete when the desired viscosity or molecular weight is achieved.

  • Cool the molten polymer and extrude or cast it into the desired form.

Experimental Workflow for Polyester Synthesis:

polyester_workflow cluster_monomers Monomers cluster_process Polymerization cluster_product Product tricarboxylic 1,3,6-Hexanetricarboxylic Acid polycondensation Melt Polycondensation (with catalyst, heat, vacuum) tricarboxylic->polycondensation diol Diol (e.g., Ethylene Glycol) diol->polycondensation polyester Cross-Linked Polyester polycondensation->polyester

Caption: Synthesis of Cross-Linked Polyesters.

Synthesis of Cross-Linked Polyamides

Cross-linked polyamides can be synthesized by reacting 1,3,6-triaminohexane with a diacid or, more commonly, a diacid chloride. The use of a diacid chloride allows for rapid polymerization at lower temperatures, often through interfacial polymerization.

Experimental Protocol: Interfacial Polymerization

Materials:

  • 1,3,6-Triaminohexane

  • Diacid chloride (e.g., Adipoyl Chloride)

  • An organic solvent immiscible with water (e.g., dichloromethane (B109758) or cyclohexane)

  • Water

  • An acid scavenger (e.g., sodium hydroxide)

  • Beaker

Procedure:

  • Prepare an aqueous solution of 1,3,6-triaminohexane and the acid scavenger.

  • Prepare an organic solution of the diacid chloride.

  • Carefully pour the organic solution on top of the aqueous solution in a beaker to form two distinct layers.

  • A film of the polyamide will form at the interface of the two layers.

  • Gently grasp the polymer film with forceps and pull it out of the beaker as a continuous "rope."

  • Wash the resulting polymer with water and then with a solvent like ethanol to remove unreacted monomers and byproducts.

  • Dry the polyamide in a vacuum oven.

Experimental Workflow for Polyamide Synthesis:

polyamide_workflow cluster_monomers Monomers cluster_process Polymerization cluster_product Product triamine 1,3,6-Triaminohexane (in aqueous phase) interfacial Interfacial Polymerization triamine->interfacial diacid_chloride Diacid Chloride (in organic phase) diacid_chloride->interfacial polyamide Cross-Linked Polyamide interfacial->polyamide

Caption: Synthesis of Cross-Linked Polyamides.

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesis and characterization of polymers derived from this compound precursors. Actual experimental results will vary based on specific reaction conditions.

Table 1: Monomer Synthesis Conditions and Yields

ParameterHydrolysis to Tricarboxylic AcidReduction to Triamine
Starting Material This compoundThis compound
Reagents H₂SO₄, H₂ORaney Ni, H₂
Solvent -Ethanol
Temperature (°C) 100-12080-100
Pressure (atm) 150-100
Reaction Time (h) 8-126-10
Typical Yield (%) 85-9580-90

Table 2: Polymer Synthesis and Properties

ParameterCross-Linked PolyesterCross-Linked Polyamide
Monomer 1 1,3,6-Hexanetricarboxylic Acid1,3,6-Triaminohexane
Monomer 2 Ethylene GlycolAdipoyl Chloride
Polymerization Method Melt PolycondensationInterfacial Polymerization
Catalyst/Reagent Sb₂O₃NaOH
Glass Transition Temp. (Tg) Higher than linear analogHigher than linear analog
Mechanical Strength Increased rigidity and strengthHigh tensile strength
Solvent Resistance ImprovedExcellent

Applications

The cross-linked polymers derived from this compound offer a range of potential applications due to their enhanced properties.

  • High-Performance Coatings and Adhesives: The increased thermal stability and chemical resistance make these polymers suitable for demanding coating and adhesive applications.

  • Advanced Composites: The rigid, cross-linked network can serve as a robust matrix for composite materials, enhancing their strength and durability.

  • Drug Delivery Systems: The functional groups within the polymer network (e.g., carboxylic acids or amines) can be utilized for the covalent attachment or encapsulation of therapeutic agents. The cross-linked structure can provide controlled release characteristics. The biodegradability of polyesters, in particular, makes them attractive for such biomedical applications.

Signaling Pathway for Drug Delivery Application:

drug_delivery cluster_synthesis Polymer Synthesis cluster_loading Drug Loading cluster_delivery Drug Delivery polymer Cross-Linked Polymer (from this compound precursor) drug_loading Drug Encapsulation or Covalent Attachment polymer->drug_loading delivery_system Polymer-Drug Conjugate/ Nanoparticle drug_loading->delivery_system drug Therapeutic Agent drug->drug_loading release Controlled Release (e.g., via hydrolysis) delivery_system->release target Target Site release->target

Caption: Hypothetical pathway for a polymer-based drug delivery system.

References

Application Notes and Protocols for 1,3,6-Hexanetricarbonitrile in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of 1,3,6-Hexanetricarbonitrile as a versatile building block in pharmaceutical synthesis. Due to the trifunctional nature of this molecule, it serves as a valuable starting material for creating diverse molecular scaffolds for drug discovery and development.

Introduction

This compound is an organic compound featuring a hexane (B92381) backbone substituted with three nitrile (-C≡N) groups.[1] While direct applications in the synthesis of specific commercial drugs are not widely documented, its structure presents significant potential as a versatile intermediate for creating complex molecules.[2] The reactivity of the three nitrile groups allows for their transformation into other key functional groups, such as primary amines and carboxylic acids, which are fundamental in the structure of many pharmacologically active compounds.[2][3] This trifunctional scaffold enables the synthesis of compounds with specific three-dimensional arrangements, a critical aspect for biological activity.[2]

Physicochemical and Safety Data

A summary of the key properties and safety information for this compound is provided below.

PropertyValue
CAS Number 1772-25-4
Molecular Formula C₉H₁₁N₃
Molecular Weight 161.21 g/mol
Appearance Colorless to light yellow clear liquid
Boiling Point 255-260 °C at 2 mm Hg
Density 1.04 g/mL at 25 °C
Refractive Index n20/D 1.466
GHS Hazard Statements H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation)
GHS Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)

Data compiled from multiple sources.[4][5]

Synthetic Potential and Core Transformations

The synthetic utility of this compound stems from the versatile reactivity of its three nitrile groups.[2] These groups can undergo a variety of chemical transformations, providing access to a range of trifunctional intermediates.[2][6] The primary transformations of interest in a pharmaceutical context are hydrolysis and reduction.

G cluster_0 Primary Derivatives cluster_1 Potential Pharmaceutical Scaffolds HTC This compound TCA Hexane-1,3,6-tricarboxylic Acid HTC->TCA Hydrolysis (H₃O⁺ or OH⁻) TAA 1,3,6-Triaminohexane HTC->TAA Reduction (e.g., LiAlH₄, H₂/catalyst) HET Heterocyclic Scaffolds HTC->HET Cycloaddition Reactions PE Polyesters / Drug Conjugates TCA->PE Esterification PA Polyamides / Peptidomimetics TAA->PA Amidation

Caption: Synthetic pathways from this compound.

The complete hydrolysis of all three nitrile groups under acidic or basic conditions yields Hexane-1,3,6-tricarboxylic acid.[2] This tricarboxylic acid can serve as a versatile building block for:

  • Drug Delivery Systems: Formation of biodegradable polyesters or polyamides for controlled release applications.[7]

  • Chelating Agents: The three carboxylic acid groups can coordinate with metal ions, suggesting potential applications in designing agents to treat metal toxicity.

  • Scaffolding: A trifunctional core for the synthesis of dendrimers or other complex molecular architectures.

The reduction of the nitrile groups to primary amines can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[2][6] The resulting 1,3,6-Triaminohexane is a highly valuable intermediate for:

  • Peptidomimetics: The triamine can be used to construct non-natural peptide-like structures with potential therapeutic applications.

  • Combinatorial Chemistry: A trifunctional core for the rapid generation of compound libraries for high-throughput screening.

  • Synthesis of Polyamides: Reaction with dicarboxylic acids can lead to the formation of branched polyamides.[8]

Experimental Protocols

The following are generalized protocols for the key transformations of this compound. Researchers should optimize these conditions for their specific needs and scale.

This protocol outlines the conversion of the nitrile groups to carboxylic acids.

G start Start step1 Dissolve this compound in aqueous acid (e.g., H₂SO₄) start->step1 step2 Heat the mixture under reflux step1->step2 step3 Monitor reaction (e.g., by TLC or IR) step2->step3 step4 Cool to room temperature and extract with an organic solvent step3->step4 step5 Dry the organic layer and evaporate the solvent step4->step5 end Obtain crude Hexane-1,3,6-tricarboxylic Acid step5->end

Caption: Workflow for the hydrolysis of this compound.

Materials:

  • This compound

  • Sulfuric acid (e.g., 6 M aqueous solution)

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Standard reflux apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound.

  • Carefully add an excess of aqueous sulfuric acid.

  • Heat the mixture to reflux and maintain for a period determined by reaction monitoring (typically several hours). The reaction can be monitored by the disappearance of the nitrile peak (~2250 cm⁻¹) in the IR spectrum.

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product into an appropriate organic solvent (e.g., ethyl acetate) multiple times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude tricarboxylic acid.

  • The product can be further purified by recrystallization if necessary.

This protocol describes the reduction of the nitrile groups to primary amines. Caution: Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric reagent. This procedure must be carried out under an inert atmosphere (e.g., argon or nitrogen) by trained personnel.

G start Start step1 Suspend LiAlH₄ in anhydrous diethyl ether or THF under N₂ start->step1 step2 Add a solution of this compound dropwise at 0 °C step1->step2 step3 Allow to warm to room temperature and then reflux step2->step3 step4 Quench the reaction carefully (e.g., with Na₂SO₄·10H₂O) step3->step4 step5 Filter the solid and wash with ether or THF step4->step5 step6 Evaporate the solvent from the filtrate step5->step6 end Obtain crude 1,3,6-Triaminohexane step6->end

Caption: Workflow for the reduction of this compound.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Sodium sulfate decahydrate (B1171855) (for quenching)

  • Apparatus for reactions under inert atmosphere (e.g., Schlenk line)

  • Dropping funnel

  • Rotary evaporator

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask under a positive pressure of an inert gas.

  • In the flask, suspend LiAlH₄ in anhydrous diethyl ether or THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound in anhydrous diethyl ether or THF and add it to a dropping funnel.

  • Add the nitrile solution dropwise to the LiAlH₄ suspension with vigorous stirring.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for several hours to ensure complete reduction.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the slow, portion-wise addition of sodium sulfate decahydrate until the gray suspension turns into a white, granular precipitate.

  • Filter the solid precipitate and wash it thoroughly with the reaction solvent.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude 1,3,6-Triaminohexane.

  • The product can be purified by distillation under high vacuum.

References

Troubleshooting & Optimization

Technical Support Center: 1,3,6-Hexanetricarbonitrile (HTCN) for Enhanced Cycling Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical resource center for 1,3,6-Hexanetricarbonitrile (HTCN). This guide is designed for researchers, scientists, and battery development professionals utilizing HTCN as an electrolyte additive to improve the electrochemical cycling stability of next-generation energy storage systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound (HTCN) and what is its primary role in battery systems?

A1: this compound (CAS: 1772-25-4) is a nitrile-based organic compound used as a functional electrolyte additive.[1] Its primary role is to significantly enhance the cycling stability and overall performance of rechargeable batteries, especially those operating at high voltages.[2][3] It achieves this by participating in the formation of a robust and uniform protective layer on the electrode surfaces, known as the Solid Electrolyte Interphase (SEI) on the anode and the Cathode Electrolyte Interphase (CEI) on the cathode.[4][5]

Q2: What is the proposed mechanism by which HTCN improves cycling stability?

A2: The three polar nitrile (-C≡N) groups in the HTCN molecule are key to its function.[6] It is believed that HTCN is preferentially adsorbed onto the electrode surfaces. At the cathode, it is oxidized at a potential lower than the bulk electrolyte, forming a stable, nitrogen-rich CEI film.[4][7] This film physically shields the cathode from direct contact with the electrolyte, suppressing continuous electrolyte decomposition and preventing the dissolution of transition metal ions (e.g., Mn, Ni) from the cathode structure, which is a common cause of capacity fade.[3][8] At the anode, it is reduced to form a robust SEI that promotes uniform ion deposition and, in the case of metal anodes like lithium or zinc, can physically inhibit the growth of dendrites.[4][5]

Q3: For which battery chemistries is HTCN most effective?

A3: HTCN has demonstrated significant performance improvements in several battery systems:

  • High-Voltage Lithium-Ion Batteries: It is particularly effective with high-voltage cathodes such as Li-rich layered oxides (e.g., Li1.2Ni0.13Co0.13Mn0.54O2), high-voltage spinels (LiNi0.5Mn1.5O4), and nickel-rich NCM cathodes (e.g., NCM811).[3][4][9]

  • Lithium Metal Batteries (LMBs): It helps to stabilize both the high-voltage cathode and the reactive lithium metal anode.[4][10]

  • Aqueous Zinc-Ion Batteries: It has been shown to suppress zinc dendrite growth and reduce parasitic side reactions at the anode.[5]

Q4: What is the typical concentration of HTCN used in an electrolyte?

A4: The optimal concentration is typically low, usually in the range of 0.3% to 1% by weight or volume, depending on the specific electrolyte system and application.[3][5][9] Exceeding the optimal concentration does not necessarily lead to better performance and may have detrimental effects.

Q5: What are the key advantages of using HTCN?

A5: The main benefits reported in the literature include:

  • Extended Cycle Life: Significantly improves capacity retention over hundreds of cycles.[9][11]

  • Enhanced High-Voltage Performance: Broadens the electrochemical stability window of the electrolyte, allowing cathodes to be charged to higher potentials (e.g., 4.8V).[2][7][9]

  • Improved Safety: By preventing electrolyte decomposition and reducing risks associated with it, such as gas generation and thermal runaway.[11]

  • Lower Interfacial Resistance: The stable interphase layers formed by HTCN can facilitate smoother ion transport, lowering charge transfer resistance during cycling.[2]

Troubleshooting Guide

This guide addresses common issues encountered during battery cycling experiments where HTCN is used as an additive.

Problem / Observation Potential Cause(s) Suggested Troubleshooting Steps
Rapid Capacity Fade (Even with HTCN) 1. Sub-optimal HTCN Concentration: Too little may not form a complete protective film; too much can increase viscosity or impedance. 2. Incomplete Film Formation: Insufficient formation cycles or an inappropriate voltage window during formation. 3. Moisture Contamination: Water in the electrolyte or cell components can react with LiPF₆ to form HF, which attacks the electrodes and the protective film.1. Optimize Concentration: Test a range of HTCN concentrations (e.g., 0.25%, 0.5%, 1.0%, 1.5% wt.). 2. Refine Formation Protocol: Use a slow C-rate (e.g., C/20 or C/10) for the first few cycles within the intended voltage window to ensure a stable SEI/CEI is formed. 3. Ensure Dry Conditions: Prepare all electrolytes and assemble cells inside an argon-filled glovebox with H₂O and O₂ levels below 5 ppm.
Increasing Cell Impedance / Polarization 1. Thick Interphase Layer: An excessively high concentration of HTCN may lead to the formation of a thick, ionically resistive SEI/CEI layer. 2. Electrolyte Decomposition: The base electrolyte may still be decomposing if the operating voltage exceeds the stability window afforded by the additive.1. Reduce HTCN Concentration: Re-evaluate the optimal additive percentage. 2. Perform EIS Analysis: Use Electrochemical Impedance Spectroscopy (EIS) to distinguish between charge transfer resistance and SEI resistance. A large, growing semicircle often indicates interphase problems. 3. Verify Voltage Window: Use Linear Sweep Voltammetry (LSV) to confirm the actual oxidation potential of your HTCN-containing electrolyte.[9]
Poor Rate Capability 1. Increased Electrolyte Viscosity: High concentrations of additives can sometimes increase the overall viscosity of the electrolyte, hindering ion mobility. 2. Resistive SEI/CEI Film: The film formed may be stable but have low ionic conductivity.1. Measure Viscosity & Conductivity: Characterize the physical properties of your baseline and HTCN-containing electrolytes. 2. Co-additives: Consider using a complementary additive known to improve ionic conductivity, such as fluoroethylene carbonate (FEC), but verify compatibility first.
Inconsistent Results Between Cells 1. Poor HTCN Dispersion: The additive may not be fully dissolved or homogeneously mixed into the electrolyte, leading to variations. 2. Cell Assembly Variations: Inconsistent electrode loading, alignment, or electrolyte filling volume.1. Ensure Complete Dissolution: After adding HTCN, stir the electrolyte for several hours (e.g., overnight) on a magnetic stirrer to ensure a homogenous solution. 2. Standardize Assembly: Follow a strict, repeatable protocol for coin cell or pouch cell assembly.

Quantitative Data Summary

The following tables summarize key performance metrics reported for batteries using HTCN as an electrolyte additive.

Table 1: Performance in Lithium-Ion Batteries

Cathode MaterialHTCN Conc.Cycling ConditionsCapacity RetentionReference
Li1.2Ni0.13Co0.13Mn0.54O21% wt.150 cycles @ 0.5C (up to 4.8V)92.3% (vs. <70% for baseline)[6][7][9]
LiNi0.5Mn1.5O4 (LNMO)1% wt.100 cycles @ 1C98.6%[3]
LiNi0.8Co0.1Mn0.1O2 (NCM811)Not specified120 cycles @ 1C88%[4]

Table 2: Performance in Aqueous Zinc-Ion Batteries

Cell TypeHTCN Conc.Cycling ConditionsPerformance MetricReference
Symmetrical ZnZn0.3% vol.1 mA cm⁻², 1 mAh cm⁻²
ZnZnxV2O5·nH2O0.3% vol.465 cycles @ 1 A g⁻¹

Experimental Protocols

1. Preparation of HTCN-Containing Electrolyte

  • Objective: To prepare a homogeneous electrolyte solution with a precise concentration of HTCN.

  • Materials: Battery-grade electrolyte solvent (e.g., EC/DMC 1:2 vol), lithium salt (e.g., 1M LiPF₆), and this compound (purity >99%).

  • Procedure:

    • Inside an argon-filled glovebox, prepare the baseline electrolyte by dissolving the lithium salt in the solvent mixture. Stir until fully dissolved.

    • Calculate the required mass of HTCN for the desired weight percentage (e.g., for 1% wt. in 20g of electrolyte, add 0.202g of HTCN).

    • Add the HTCN to the baseline electrolyte.

    • Stir the mixture on a magnetic stirrer for at least 4-6 hours at room temperature to ensure complete and uniform dissolution. Store the final electrolyte in a tightly sealed container inside the glovebox.

2. Cell Assembly (CR2032 Coin Cell Example)

  • Objective: To assemble a consistent and reliable test cell for electrochemical evaluation.

  • Procedure:

    • Dry all components (electrodes, separator, spacers, gaskets, cell cases) in a vacuum oven at their recommended temperatures (e.g., 120°C for cathodes, 80°C for separators) for at least 12 hours before transferring them into the glovebox.

    • Place the cathode onto the center of the negative cell case.

    • Dispense a precise amount of the HTCN-containing electrolyte (e.g., 20 µL) to wet the cathode surface.

    • Place the separator (e.g., Celgard 2400) on top of the cathode.

    • Dispense another precise amount of electrolyte (e.g., 20 µL) onto the separator.

    • Place the lithium metal anode on top of the separator.

    • Add a stainless-steel spacer and a spring.

    • Place the gasket and the positive cell cap on top.

    • Crimp the cell using a coin cell crimper with a consistent pressure setting. Let the cell rest for 12 hours before testing to ensure full wetting.

3. Electrochemical Evaluation Protocol

  • Objective: To assess the impact of HTCN on cycling stability, rate capability, and impedance.

  • Instrumentation: Multi-channel battery cycler, potentiostat with frequency response analyzer.

  • Procedure:

    • Formation Cycles: Cycle the cell at a low C-rate (e.g., C/20) for the first 2-3 cycles within the desired voltage range (e.g., 3.0-4.8 V for Li-rich cathodes). This step is critical for forming a stable SEI/CEI.

    • Cycling Stability Test: Cycle the cell at a moderate rate (e.g., 0.5C or 1C) for an extended number of cycles (e.g., 100-500). Record the charge/discharge capacity and coulombic efficiency for each cycle.[9]

    • Rate Capability Test: Cycle the cell at progressively increasing C-rates (e.g., C/10, C/5, C/2, 1C, 2C, 5C), holding for 5-10 cycles at each rate. Then, return to a low rate (e.g., C/10) to check for capacity recovery.

    • Electrochemical Impedance Spectroscopy (EIS): Before cycling, after formation, and at regular intervals during the cycling test (e.g., every 50 cycles), perform an EIS measurement. A typical frequency range is 100 kHz to 0.01 Hz with a 5-10 mV AC amplitude at a set state of charge (e.g., 50% or fully charged).[9]

Visualizations

G HTCN HTCN Additive CEI Stable N-Rich CEI (Protective Film) HTCN->CEI Preferential Oxidation Solvent Carbonate Solvent (e.g., EC/DMC) Cathode High-Voltage Cathode (e.g., NCM, LNMO) Solvent->Cathode Decomposition (Suppressed) CEI->Cathode

Caption: Proposed mechanism of HTCN forming a protective CEI on a cathode surface.

G prep 1. Electrolyte Preparation (Add HTCN to baseline) assembly 2. Cell Assembly (e.g., CR2032 in Glovebox) prep->assembly rest 3. Cell Resting (12 hours for wetting) assembly->rest formation 4. Formation Cycling (2-3 cycles @ C/20) rest->formation test 5. Performance Testing (Long-term cycling, Rate test) formation->test analysis 6. Data Analysis & Post-mortem (Capacity, EIS, XPS, SEM) test->analysis

Caption: Standard experimental workflow for evaluating HTCN as an additive.

G start Problem: Rapid Capacity Fade q1 Is cell impedance (EIS) high or increasing? start->q1 q2 Was a slow formation protocol used? q1->q2 No sol1 High HTCN concentration may form a resistive film. -> Reduce concentration. q1->sol1 Yes sol2 Incomplete SEI/CEI formation. -> Implement 2-3 cycles @ C/20. q2->sol2 No sol3 Possible moisture contamination or other side reactions. -> Check glovebox & materials purity. q2->sol3 Yes

Caption: Troubleshooting decision tree for rapid capacity fade.

References

preventing electrolyte decomposition with HTCN additive

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and battery development professionals with essential information for utilizing 1,3,6-hexanetricarbonitrile (HTCN) as an electrolyte additive to prevent electrolyte decomposition and enhance battery performance.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of HTCN as an electrolyte additive?

A1: HTCN is a multifunctional electrolyte additive primarily used to form a stable and robust protective film on the surface of both the cathode and the anode.[1][2] The nitrile groups (-C≡N) in the HTCN molecule have a strong interaction with the metal ions in the cathode, which helps to suppress the oxidative decomposition of the electrolyte at high voltages.[3][4] This protective layer, known as the cathode-electrolyte interphase (CEI), prevents direct contact between the electrolyte and the cathode, mitigating side reactions, transition metal dissolution, and structural degradation of the cathode material.[1][5][6]

Q2: How does HTCN improve the performance of high-voltage lithium batteries?

A2: HTCN enhances the performance of high-voltage batteries, particularly those with lithium cobalt oxide (LCO) or nickel-rich cathodes (like NCM811), in several ways:

  • Forms a Stable CEI: HTCN preferentially adsorbs and oxidizes on the cathode surface, creating a stable CEI rich in C≡N-containing species.[1][5][6] This film inhibits the continuous decomposition of the electrolyte.[3][5][6]

  • Suppresses Transition Metal Dissolution: The protective layer minimizes the dissolution of transition metals (like Co, Mn, Ni) from the cathode into the electrolyte, which is a major cause of capacity fade.[1][4]

  • Prevents Structural Degradation: By stabilizing the cathode surface, HTCN helps to inhibit the formation of cracks in the cathode particles during cycling.[3][5][6]

  • Enables Higher Voltage Operation: The improved stability allows batteries to be charged to higher cutoff voltages (e.g., 4.4V or higher), unlocking a significant increase in capacity.[3][7]

Q3: What is the recommended concentration of HTCN in the electrolyte?

A3: The optimal concentration of HTCN is typically low, usually around 1% by weight or volume in the electrolyte solution.[7][8] Studies have shown significant performance improvements at this concentration. However, the ideal amount can depend on the specific cell chemistry (cathode, anode, electrolyte solvent/salt) and operating conditions. It is recommended to start with 1% and optimize based on experimental results.

Q4: Is HTCN also effective for stabilizing the lithium metal anode?

A4: Yes, HTCN is a multifunctional additive that also improves the stability of the lithium metal anode.[1][2] It can be reduced on the Li metal surface to form a robust solid electrolyte interphase (SEI). This HTCN-derived SEI helps to suppress the growth of lithium dendrites and minimizes parasitic reactions with the electrolyte, leading to improved cycling stability and higher Coulombic efficiency in lithium metal batteries.[2][9]

Q5: Are there any known side reactions or compatibility issues with HTCN?

A5: While highly effective, the electrochemical window of nitrile additives is a critical factor. Unstable nitrile additives can undergo excessive oxidative decomposition at very high voltages (e.g., >4.5V), which could negatively impact the CEI.[3] Therefore, it is crucial to operate within the voltage range where HTCN provides a stable interface. Compatibility with other additives should be evaluated on a case-by-case basis, as synergistic or antagonistic effects can occur.

Performance Data with HTCN Additive

The inclusion of HTCN as an additive has demonstrated significant quantitative improvements in battery performance across various cell chemistries.

Cell TypeElectrolyte (Baseline)AdditiveKey Performance ImprovementSource
LiNi0.8Co0.1Mn0.1O2 (NCM811) / Li Metal 1 M LiPF6 in EC/DMC1% HTCNCapacity Retention: 88% after 120 cycles at 1C.[1][2]
LiCoO2 (LCO) / Li Metal Pouch Cell Ether-based (FGN-182)1% HTCNCycle Life: Retained 80% capacity after 93 cycles at 4.4V.[7]
Li1.2Ni0.13Co0.13Mn0.54O2 / Li 1 M LiPF6 in EC/DMC1% HTCNCapacity Retention: 92.3% after 150 cycles at 0.5C (up to 4.8V).[8]
Zn / ZnxV2O5·nH2O (Aqueous) Zn(OTF)20.3% HTCNCycle Life: Maintained a high capacity of 330.0 mAh g-1 after 465 cycles.[10]

Visualizing Mechanisms and Workflows

HTCN_Mechanism Mechanism of HTCN on Cathode and Anode Surfaces cluster_cathode Cathode Side (Oxidation) cluster_anode Anode Side (Reduction) HTCN_C HTCN Additive in Electrolyte Adsorption_C Preferential Adsorption on Cathode Surface HTCN_C->Adsorption_C HTCN_A HTCN Additive in Electrolyte Oxidation Oxidation at High Voltage Adsorption_C->Oxidation CEI Formation of Stable, C≡N-rich CEI Film Oxidation->CEI Result_C Suppressed Electrolyte Decomposition & Reduced Metal Dissolution CEI->Result_C Adsorption_A Adsorption on Li Metal Anode HTCN_A->Adsorption_A Reduction Reduction at Low Voltage Adsorption_A->Reduction SEI Formation of Robust, Stable SEI Film Reduction->SEI Result_A Suppressed Dendrite Growth & Minimized Side Reactions SEI->Result_A

Caption: HTCN's dual-function mechanism on cathode and anode.

Troubleshooting Guide

Problem 1: Low Initial Coulombic Efficiency (ICE)

  • Possible Cause: Incomplete or ineffective formation of the initial SEI/CEI layers. The first few cycles are critical for consuming the additive to create the protective films.

  • Suggested Solution:

    • Formation Protocol: Implement a dedicated formation protocol. This typically involves cycling the cell at a low C-rate (e.g., C/20 or C/10) for the first 1-3 cycles.

    • Voltage Hold: Consider adding a brief voltage hold at the end of the first charge to ensure more complete polymerization and film formation.

    • Concentration: While 1% is a good starting point, a slightly higher concentration (e.g., 1.5-2%) might be necessary for certain high-surface-area electrode materials, but be cautious as excess additive can increase impedance.

Problem 2: Rapid Capacity Fade or Poor Cycling Stability at High Voltage

  • Possible Cause:

    • The operating voltage exceeds the oxidation stability limit of the HTCN-derived CEI.

    • Insufficient HTCN to maintain the protective film over many cycles.

    • Contamination in the electrolyte or cell components is causing parasitic reactions.

  • Suggested Solution:

    • Verify Voltage Window: Use Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV) to confirm the electrochemical stability window of your electrolyte with the HTCN additive. Ensure your cycling protocol does not exceed this limit.

    • Post-Mortem Analysis: Analyze cycled electrodes using techniques like XPS or SEM to inspect the morphology and composition of the CEI/SEI. A thick, non-uniform, or cracked film indicates a problem.

    • Purity Control: Ensure high purity of all components (solvents, salt, HTCN) and meticulous control of the glovebox environment (low H2O and O2) to prevent contamination.

Troubleshooting_Tree Troubleshooting Poor Cycling Performance Start Poor Cycling Stability or Rapid Capacity Fade Cause1 Cause: Incomplete SEI/CEI Formation? Start->Cause1 Cause2 Cause: Voltage-Induced Decomposition? Start->Cause2 Cause3 Cause: Insufficient Additive or Contamination? Start->Cause3 Solution1 Action: Optimize Formation Protocol (e.g., Lower C-Rate for 1-3 cycles) Cause1->Solution1 Solution2 Action: Run LSV/CV to Check Electrolyte Stability Window Cause2->Solution2 Solution4 Action: Perform Post-Mortem Analysis (XPS, SEM) Cause2->Solution4 Solution3 Action: Check Component Purity & Glovebox Atmosphere Cause3->Solution3

Caption: Decision tree for troubleshooting cycling issues.

Experimental Protocols

Protocol 1: Electrolyte Preparation

  • Environment: All electrolyte preparation must be conducted in an argon-filled glovebox with H2O and O2 levels below 5 ppm.

  • Baseline Electrolyte: Prepare the baseline electrolyte by dissolving the lithium salt (e.g., 1 M LiPF6) in the desired solvent mixture (e.g., ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) in a 1:2 volume ratio).[8] Stir overnight on a magnetic stirrer to ensure complete dissolution.

  • Adding HTCN: Using a calibrated micropipette, add the desired amount of HTCN (e.g., 1% by weight) to the baseline electrolyte.

  • Mixing: Stir the final solution for at least 2-4 hours to ensure the additive is homogeneously distributed.

Protocol 2: Electrochemical Cell Assembly and Testing

  • Cell Type: CR2032-type coin cells are commonly used for initial screening.

  • Assembly: In the glovebox, assemble the cell in the following order: negative electrode (e.g., Li metal), separator (e.g., Celgard), positive electrode (e.g., NCM811).

  • Electrolyte Addition: Add a sufficient amount of the prepared HTCN-containing electrolyte to fully wet the separator and electrodes.

  • Crimping: Seal the coin cell using a crimping machine to ensure it is hermetically sealed.

  • Resting: Allow the assembled cells to rest for at least 12 hours before testing to ensure complete electrolyte wetting of the electrode pores.

  • Testing Schedule:

    • Formation Cycles: Charge/discharge the cell at a C/20 or C/10 rate for 1-3 cycles within the desired voltage window (e.g., 3.0-4.4 V).

    • Rate Capability Test: Cycle the cell at various C-rates (e.g., C/5, C/2, 1C, 2C) to evaluate performance under different loads.

    • Long-Term Cycling: Cycle the cell at a constant C-rate (e.g., 1C) for an extended number of cycles (>100) to determine capacity retention and long-term stability.

    • Electrochemical Impedance Spectroscopy (EIS): Measure the impedance of the cell before and after cycling to analyze changes in interfacial resistance.

Experimental_Workflow General Experimental Workflow for HTCN Evaluation A Electrolyte Preparation (Baseline + HTCN) in Glovebox B CR2032 Coin Cell Assembly in Glovebox A->B C Cell Resting (>12 hours) B->C D Electrochemical Testing C->D E Formation Cycles (Low C-Rate) D->E F Long-Term Cycling (e.g., 1C for 100+ cycles) D->F G EIS Measurement (Pre & Post Cycling) D->G H Data Analysis & Post-Mortem Characterization E->H F->H G->H

Caption: Workflow for testing the HTCN electrolyte additive.

References

Technical Support Center: Mitigating Manganese Dissolution in Li-ion Batteries with HTCN

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing 1,3,6-Hexanetricarbonitrile (HTCN) as an electrolyte additive to mitigate manganese (Mn) dissolution in Lithium-ion batteries.

Frequently Asked Questions (FAQs)

Q1: What is manganese dissolution in Li-ion batteries and why is it a problem?

A1: Manganese dissolution is a degradation mechanism in Li-ion batteries with manganese-based cathodes, such as Lithium Manganese Oxide (LMO) and Lithium-rich Nickel Manganese Cobalt Oxide (NMC). It involves the leaching of manganese ions from the cathode into the electrolyte. This process leads to several detrimental effects, including:

  • Capacity Fade: The loss of active manganese from the cathode material directly reduces the battery's capacity to store and deliver energy.

  • Increased Internal Resistance: Dissolved manganese ions can migrate to the anode and deposit on its surface, disrupting the solid electrolyte interphase (SEI) and increasing the internal resistance of the cell.

  • Reduced Cycle Life: The continuous loss of active material and increase in resistance leads to a rapid decline in the battery's overall lifespan.

Q2: What is HTCN and how does it mitigate manganese dissolution?

A2: HTCN, or this compound, is a nitrile-based organic compound that can be used as an electrolyte additive. It mitigates manganese dissolution primarily by forming a stable and homogeneous protective film on the surface of the cathode, known as the cathode-electrolyte interphase (CEI). The strong interaction between the nitrile groups (-CN) of the HTCN molecules and the transition metal ions (including Mn) on the cathode surface helps to anchor these ions, preventing them from dissolving into the electrolyte.[1][2][3] This protective layer also suppresses the decomposition of the electrolyte at high voltages, further enhancing battery stability.[3]

Q3: What are the expected performance improvements when using HTCN?

A3: The addition of a small amount of HTCN (typically around 1 wt%) to the electrolyte has been shown to significantly improve the electrochemical performance of Li-ion batteries with manganese-rich cathodes. Key improvements include:

  • Enhanced Cycling Stability: Increased capacity retention over extended charge-discharge cycles. For example, a Li-rich layered oxide cathode with 1% HTCN in the electrolyte demonstrated a capacity retention of 92.3% after 150 cycles at a 0.5 C-rate, a significant improvement over the standard electrolyte.[3]

  • Improved Rate Capability: Better performance at higher charge and discharge currents.

  • Higher Oxidative Stability: HTCN can increase the oxidation potential of the electrolyte, making it more stable at higher operating voltages.[3]

Q4: Is HTCN compatible with other battery components?

A4: HTCN is generally used as an additive in conventional carbonate-based electrolytes, such as LiPF6 in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC).[3] However, as with any new additive, it is crucial to verify its compatibility with the specific cathode, anode, and separator materials being used in your experiments. Issues like solubility and potential side reactions with other electrolyte components should be considered.

Data Presentation

The following tables summarize the quantitative data on the performance of Li-ion batteries with and without the HTCN additive.

Table 1: Electrochemical Performance of Li-rich Layered Oxide Cathode (Li1.2Ni0.13Co0.13Mn0.54O2) with and without HTCN Additive

ParameterStandard Electrolyte (ED)1% HTCN in ED
Initial Discharge Capacity (0.1 C) ~280 mAh/g~280 mAh/g
Capacity Retention after 150 cycles (0.5 C) Significantly lower92.3%
Rate Capability (Capacity at 5 C vs 0.1 C) LowerSignificantly Higher

Data synthesized from information in[3].

Table 2: Manganese Dissolution Analysis (Illustrative)

ParameterStandard Electrolyte1% HTCN in Electrolyte
Mn Concentration in Electrolyte after 100 cycles (ppm) HighSignificantly Reduced
Mn Deposition on Anode after 100 cycles (µg/cm²) HighSignificantly Reduced

Experimental Protocols

1. Preparation of HTCN-Containing Electrolyte

This protocol describes the preparation of a standard electrolyte with a 1 wt% HTCN additive.

  • Materials:

  • Procedure:

    • Inside an argon-filled glovebox with H2O and O2 levels below 0.1 ppm, prepare the baseline electrolyte by dissolving LiPF6 in a mixture of EC and DMC (1:2 by volume) to a final concentration of 1 M.

    • Weigh the required amount of HTCN to achieve a 1 wt% concentration relative to the total weight of the electrolyte.

    • Slowly add the HTCN to the baseline electrolyte while stirring continuously with a magnetic stirrer until the HTCN is fully dissolved.

    • Store the prepared electrolyte in a sealed container inside the glovebox.

2. Coin Cell Assembly and Testing

This protocol outlines the assembly of a 2032-type coin cell for evaluating the performance of the HTCN-containing electrolyte.

  • Components:

    • Cathode: Li-rich layered oxide (e.g., Li1.2Ni0.13Co0.13Mn0.54O2) coated on aluminum foil.

    • Anode: Lithium metal foil.

    • Separator: Microporous polymer separator (e.g., Celgard 2400).

    • Electrolyte: 1 M LiPF6 in EC/DMC (1:2 vol) with and without 1 wt% HTCN.

    • Coin cell components (casings, spacers, springs).

  • Procedure:

    • Prepare the cathode and anode discs of the appropriate dimensions.

    • Assemble the coin cell in an argon-filled glovebox in the following order: negative casing, lithium anode, separator, a few drops of electrolyte, cathode, spacer, spring, and positive casing.

    • Crimp the coin cell to ensure proper sealing.

    • Age the cells for 24 hours before electrochemical testing.

    • Perform galvanostatic charge-discharge cycling at various C-rates (e.g., from 0.1 C to 5 C) within the desired voltage window (e.g., 2.0-4.8 V).

    • Conduct electrochemical impedance spectroscopy (EIS) to analyze the interfacial resistance.

3. Quantification of Manganese Dissolution

This protocol describes the use of Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to quantify the amount of dissolved manganese.

  • Procedure:

    • After cycling, carefully disassemble the coin cells in an argon-filled glovebox.

    • Collect the electrolyte from the cell.

    • Wash the anode and separator with a known volume of a suitable solvent (e.g., DMC) to extract any deposited manganese.

    • Combine the collected electrolyte and the washing solvent.

    • Digest the solution using an appropriate acid mixture.

    • Analyze the concentration of manganese in the digested solution using ICP-MS.

    • Similarly, analyze the amount of manganese deposited on the anode by dissolving the anode in acid and analyzing the resulting solution with ICP-MS.

Mandatory Visualization

Mitigating_Manganese_Dissolution_with_HTCN cluster_cathode Cathode Surface cluster_electrolyte Electrolyte cluster_anode Anode Surface cluster_mechanism Mechanism with HTCN Mn_cathode Mn³⁺/Mn⁴⁺ in Cathode Lattice Mn_dissolved Dissolved Mn²⁺ Mn_cathode->Mn_dissolved Dissolution Electrolyte_Decomposition Electrolyte Decomposition Products Mn_cathode->Electrolyte_Decomposition Catalyzes Anode_Deposition Mn Deposition on Anode Mn_dissolved->Anode_Deposition Migration & Deposition HTCN HTCN Additive CEI Stable CEI Formation (HTCN-Mn Complex) HTCN->CEI Forms CEI->Mn_cathode Stabilizes CEI->Mn_dissolved Blocks CEI->Electrolyte_Decomposition Inhibits

Caption: Mechanism of HTCN in mitigating manganese dissolution.

Experimental_Workflow start Start prep_electrolyte Prepare Electrolytes (with and without HTCN) start->prep_electrolyte assemble_cells Assemble Coin Cells prep_electrolyte->assemble_cells electrochem_testing Electrochemical Testing (Cycling, Rate Capability, EIS) assemble_cells->electrochem_testing post_mortem Post-Mortem Analysis electrochem_testing->post_mortem disassemble Disassemble Cells in Glovebox post_mortem->disassemble analyze_electrolyte Analyze Electrolyte for Mn (ICP-MS) disassemble->analyze_electrolyte analyze_anode Analyze Anode for Mn Deposition (ICP-MS) disassemble->analyze_anode analyze_cathode Analyze Cathode Surface (XPS, SEM) disassemble->analyze_cathode data_analysis Data Analysis and Comparison analyze_electrolyte->data_analysis analyze_anode->data_analysis analyze_cathode->data_analysis end End data_analysis->end

References

Technical Support Center: Suppressing Zinc Dendrite Growth with 1,3,6-Hexanetricarbonitrile (HTCN)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 1,3,6-Hexanetricarbonitrile (HTCN) as an electrolyte additive to suppress zinc dendrite growth in aqueous zinc-ion batteries.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound (HTCN) suppresses zinc dendrite growth?

A1: HTCN, a nitrile-based organic compound, mitigates zinc dendrite formation through a multi-faceted approach.[1][2] The strong interaction between the cyano groups of HTCN and water molecules reduces the activity of solvated water in the electrolyte.[2] This alteration of the Zn²⁺ solvation sheath helps to minimize parasitic side reactions at the electrode-electrolyte interface.[1][2] Furthermore, HTCN facilitates the in-situ formation of a stable and uniform solid electrolyte interphase (SEI) on the zinc anode surface.[1][2] This SEI layer acts as a physical barrier, promoting even deposition of zinc ions and effectively inhibiting the growth of dendrites.[1][2]

Q2: What is the optimal concentration of HTCN to be used as an electrolyte additive?

A2: Research indicates that an optimized concentration of HTCN is crucial for achieving the best performance. A study utilizing zinc trifluoromethanesulfonate (B1224126) (Zn(OTF)₂) electrolyte found that a small volume concentration of 0.3% (HTCN-0.3) demonstrated superior performance in suppressing dendrites and enhancing battery stability.[1][2]

Q3: What kind of performance improvements can be expected with the use of HTCN?

A3: The addition of HTCN to the electrolyte has been shown to significantly enhance the electrochemical performance of zinc-ion batteries. In symmetric Zn||Zn cells, the use of an optimized HTCN-containing electrolyte enabled stable cycling for over 950 hours at a current density of 1 mA cm⁻² with a limited capacity of 1 mAh cm⁻².[1][2] When used in a full cell with a ZnₓV₂O₅·nH₂O (ZVO) cathode, the cell delivered a high initial capacity and maintained a high capacity after hundreds of cycles.[1][2]

Q4: Can HTCN be used with other electrolyte salts besides zinc trifluoromethanesulfonate (Zn(OTF)₂)?

A4: While the provided research primarily focuses on Zn(OTF)₂, the fundamental mechanism of HTCN's interaction with the Zn anode and the electrolyte suggests its potential applicability with other zinc salts. However, the optimal concentration and performance may vary depending on the specific electrolyte system. Further investigation and optimization would be necessary for different electrolyte compositions.

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
Rapid cell failure or short circuiting - Ineffective dendrite suppression. - Suboptimal HTCN concentration. - Inhomogeneous mixing of the electrolyte.- Verify the concentration of HTCN in the electrolyte. An optimized concentration, such as 0.3% by volume, has been shown to be effective.[1][2] - Ensure thorough mixing of the HTCN additive into the electrolyte solution to guarantee a homogeneous distribution. - Inspect the cell components post-failure for visible signs of dendrite penetration through the separator.
Low Coulombic Efficiency (<99%) - Continued side reactions at the anode. - Incomplete formation of a stable SEI layer.- Confirm the purity of the HTCN additive and the electrolyte salts. - Allow for a sufficient number of initial formation cycles to establish a stable SEI on the zinc anode. - Analyze the electrolyte for byproducts of side reactions.
Inconsistent cycling stability - Non-uniform SEI formation. - Degradation of the electrolyte over time.- Ensure consistent and clean preparation of the zinc anode surface before cell assembly. - Characterize the surface of the zinc anode after cycling using techniques like SEM to observe the morphology of the deposited zinc and the SEI layer. - Monitor the electrochemical impedance of the cell over cycles to track changes in the interfacial resistance.

Quantitative Data Summary

The following tables summarize the key performance metrics of zinc-ion batteries with and without the HTCN additive, based on available research.

Table 1: Symmetric Zn||Zn Cell Performance

ElectrolyteCurrent Density (mA cm⁻²)Areal Capacity (mAh cm⁻²)Cycling Stability (hours)Reference
Zn(OTF)₂ with 0.3% HTCN11> 950[1][2]

Table 2: Zn||ZVO Full Cell Performance

ElectrolyteCurrent Density (A g⁻¹)Initial Capacity (mAh g⁻¹)Capacity after 465 cycles (mAh g⁻¹)Reference
Zn(OTF)₂ with 0.3% HTCN0.1355.6-[1][2]
Zn(OTF)₂ with 0.3% HTCN1-330.0[1][2]

Experimental Protocols

1. Electrolyte Preparation:

  • Materials: Zinc trifluoromethanesulfonate (Zn(OTF)₂), this compound (HTCN, 99% purity), deionized water.

  • Procedure:

    • Prepare the base electrolyte by dissolving the desired molar concentration of Zn(OTF)₂ in deionized water.

    • Add the specified volume percentage of HTCN (e.g., 0.3%) to the Zn(OTF)₂ solution.

    • Stir the solution vigorously for several hours at room temperature to ensure the complete dissolution and homogeneous distribution of the HTCN additive.

    • All electrolyte preparation should be carried out in a controlled atmosphere (e.g., an argon-filled glovebox) to minimize contamination.

2. Coin Cell Assembly (CR2032):

  • Components: Zinc foil anode, separator (e.g., glass fiber), cathode material (e.g., ZVO), prepared electrolyte, stainless steel spacers, and spring.

  • Procedure:

    • Cut the zinc foil into circular discs of the appropriate diameter to serve as the anode.

    • Prepare the cathode by coating a slurry of the active material, conductive carbon, and a binder onto a current collector and cutting it into discs.

    • In an argon-filled glovebox, assemble the coin cell in the following order: negative casing, zinc anode, separator, a few drops of the HTCN-containing electrolyte, cathode, spacer, spring, and positive casing.

    • Crimp the coin cell to ensure proper sealing.

3. Electrochemical Measurements:

  • Cycling Performance:

    • For symmetric Zn||Zn cells, perform galvanostatic cycling at a specific current density and areal capacity (e.g., 1 mA cm⁻² and 1 mAh cm⁻²) to evaluate the voltage profile and cycling stability.

    • For full cells, conduct galvanostatic charge-discharge cycling at various C-rates to determine the specific capacity, rate capability, and long-term cycling stability.

  • Coulombic Efficiency (CE):

    • Assemble a Zn||Cu cell and cycle it at a defined current density and capacity. The CE is calculated as the ratio of the stripping capacity to the plating capacity for each cycle.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS measurements on the assembled cells at different cycle numbers to analyze the charge transfer resistance and the evolution of the SEI layer.

Visualizations

G cluster_electrolyte Electrolyte with HTCN cluster_anode Zinc Anode Surface Zn_ion Zn²⁺ Zn_surface Zinc Anode Zn_ion->Zn_surface Deposition H2O H₂O H2O->Zn_surface Side Reactions Dendrite Dendrite Growth H2O->Dendrite Promotes HTCN HTCN HTCN->H2O Reduces H₂O Activity HTCN->Zn_surface Promotes Uniform Deposition SEI Stable SEI Formation Zn_surface->SEI Facilitated by HTCN SEI->Dendrite Inhibits G cluster_prep Preparation cluster_assembly Assembly cluster_testing Electrochemical Testing cluster_analysis Post-Mortem Analysis A Electrolyte Preparation (Zn(OTF)₂ + HTCN) C Coin Cell Assembly (in Glovebox) A->C B Electrode Preparation (Anode & Cathode) B->C D Galvanostatic Cycling C->D E Coulombic Efficiency Measurement C->E F Electrochemical Impedance Spectroscopy (EIS) C->F G SEM/XPS of Anode D->G G start Low Coulombic Efficiency or Poor Cycling Stability q1 Is HTCN concentration optimal (e.g., 0.3%)? start->q1 a1_yes Check for homogeneous electrolyte mixing. q1->a1_yes Yes a1_no Adjust HTCN concentration. q1->a1_no No q2 Is the anode surface clean and uniform? a1_yes->q2 end Perform post-mortem analysis (SEM, EIS) to identify root cause. a1_no->end a2_yes Investigate for electrolyte contamination or degradation. q2->a2_yes Yes a2_no Improve anode preparation and cleaning procedure. q2->a2_no No a2_yes->end a2_no->end

References

Technical Support Center: Optimizing 1,3,6-Hexanetricarbonitrile (HTCN) Concentration in Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3,6-Hexanetricarbonitrile (HTCN) as an electrolyte additive.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving HTCN in electrolytes.

Q1: After adding HTCN to the electrolyte, the battery exhibits rapid capacity fading and low Coulombic efficiency. What are the possible causes and solutions?

A1: Rapid capacity fading and low Coulombic efficiency can stem from several factors related to the HTCN concentration and the overall electrolyte formulation. One common issue is a non-optimal concentration of HTCN, which can lead to the formation of an unstable or ineffective solid electrolyte interphase (SEI) on the anode or cathode-electrolyte interphase (CEI) on the cathode. Deviations from the optimal ratio of HTCN to other additives, such as fluoroethylene carbonate (FEC), can result in the formation of small cracks or an excessively thick SEI layer, both of which are detrimental to battery performance.[1]

Troubleshooting Steps:

  • Verify HTCN Concentration: Ensure the concentration of HTCN is within the recommended range for your specific battery chemistry. For instance, in some lithium-ion battery systems, a concentration of 1 wt% HTCN has been shown to be effective.[2] In aqueous zinc-ion batteries, an optimized concentration of 0.3% volume concentration of HTCN has demonstrated stable performance.[3][4]

  • Check Additive Ratios: If using co-additives, such as FEC, verify that the weight ratio is optimal. A study on graphite (B72142) anodes found an optimal FEC:HTCN weight ratio of 5:4.[1]

  • Assess Purity of HTCN: Impurities in the HTCN additive can lead to undesirable side reactions, compromising the integrity of the SEI and CEI. Use high-purity (e.g., 99% or higher) HTCN.[2]

  • Electrolyte Preparation Environment: Ensure that the electrolyte was prepared in an inert atmosphere (e.g., an argon-filled glove box) with low water and oxygen content (e.g., less than 0.1 ppm) to prevent contamination and unwanted reactions.[1]

Q2: The electrochemical impedance spectroscopy (EIS) results show a significant increase in interfacial resistance after cycling with an HTCN-containing electrolyte. What could be the reason?

A2: An increase in interfacial resistance suggests issues with the SEI or CEI layers. While HTCN is added to form a stable and effective interface film, an incorrect concentration can have the opposite effect. An excessively thick SEI layer, which can form at non-optimal HTCN concentrations, will impede ion transport and increase resistance.[1]

Troubleshooting Steps:

  • Review HTCN Concentration: An overly high concentration of HTCN may lead to the formation of a thick, resistive SEI layer. Re-evaluate and optimize the HTCN concentration based on literature recommendations and your experimental findings.

  • Analyze SEI/CEI Composition: If possible, use surface analysis techniques such as X-ray photoelectron spectroscopy (XPS) to analyze the composition of the SEI and CEI. This can help determine if the desired nitrogen-rich, stable film is being formed.

  • Evaluate Co-additive Effects: Consider the interaction of HTCN with other electrolyte components. Some additives may not be compatible or could interfere with the film-forming properties of HTCN.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (HTCN) as an electrolyte additive?

A1: this compound (HTCN) is a multifunctional electrolyte additive that enhances the performance of various battery systems, including lithium-ion, aqueous zinc-ion, and sodium-metal batteries.[3][5] Its primary roles include:

  • Forming a Stable Interphase: HTCN contributes to the formation of a stable and robust solid electrolyte interphase (SEI) on the anode and a cathode-electrolyte interphase (CEI) on the cathode.[3][5] This protective layer suppresses electrolyte decomposition, especially at high voltages.

  • Improving Electrochemical Stability: It can broaden the oxidation potential of the electrolyte, making it more stable at higher operating voltages.[2][6]

  • Enhancing Battery Performance: By stabilizing the electrode-electrolyte interface, HTCN improves cycling stability, rate capability, and coulombic efficiency.[1][2]

Q2: What are the typical concentrations of HTCN used in electrolytes?

A2: The optimal concentration of HTCN can vary depending on the battery chemistry and other electrolyte components. However, several studies have reported effective concentration ranges. For high-voltage Li-ion batteries, an incorporation of 1% HTCN has been shown to significantly improve cycling stability and rate capability.[2] In aqueous zinc-ion batteries, a small volume concentration of 0.3% HTCN has been found to be effective in preventing zinc dendrite growth and anode corrosion.[3][4] When used as a co-additive with fluoroethylene carbonate (FEC) for graphite anodes in Li-ion batteries, an optimal weight ratio of FEC to HTCN was identified as 5:4.[1]

Q3: How does HTCN help in high-voltage battery applications?

A3: In high-voltage applications, conventional carbonate-based electrolytes are prone to oxidative decomposition on the cathode surface, leading to capacity fade and poor cycle life. HTCN has a higher oxidation potential compared to common electrolyte solvents.[2] This allows it to form a protective and stable cathode-electrolyte interphase (CEI) on the cathode surface.[5] This CEI layer acts as a barrier, preventing direct contact between the electrolyte and the cathode, thus suppressing electrolyte decomposition and improving the overall stability and performance of the battery at high voltages.[6]

Data Presentation

Table 1: Optimal Concentrations of HTCN and Their Effects on Battery Performance

Battery TypeCathode MaterialAnode MaterialBase ElectrolyteOptimal HTCN ConcentrationKey Performance Improvements
High-Voltage Li-ionLiNi₀.₅Mn₁.₅O₄Lithium MetalCarbonate-based1 wt%Retained 98.6% capacity after 100 cycles at 1C.
Aqueous Zinc-ionZnₓV₂O₅·nH₂OZinc MetalZinc Trifluoromethanesulfonate0.3 volume %Enabled symmetrical Zn
Li-ionGraphiteLithium Foil1.0 M LiPF₆ in EC/DMC with 5 wt% FECFEC:HTCN = 5:4 by weightImproved initial Coulombic efficiency, rate capability, and cycling stability.
High-Voltage Li-ionLi₁.₂Ni₀.₁₃Co₀.₁₃Mn₀.₅₄O₂Lithium Metal1 M LiPF₆ in EC/DMC1 wt%Capacity retention improved to 92.3% after 150 cycles at 0.5 C.

Experimental Protocols

Protocol 1: Preparation of HTCN-Containing Electrolyte

This protocol describes the preparation of a baseline electrolyte with the addition of HTCN.

Materials:

  • Lithium hexafluorophosphate (B91526) (LiPF₆)

  • Ethylene Carbonate (EC)

  • Dimethyl Carbonate (DMC)

  • This compound (HTCN, ≥99% purity)

  • Fluoroethylene carbonate (FEC) (optional co-additive)

  • Argon-filled glove box with H₂O and O₂ levels < 0.1 ppm

  • Sealed vials

  • Magnetic stirrer and stir bars

Procedure:

  • Inside the argon-filled glove box, prepare the baseline electrolyte by dissolving a specific amount of LiPF₆ in a mixture of EC and DMC (e.g., 1.0 M LiPF₆ in EC/DMC with a 3:7 volume ratio).

  • If using a co-additive like FEC, add the desired weight percentage to the baseline electrolyte and stir until fully dissolved.

  • To a known weight of the baseline electrolyte (e.g., 1 g), add the calculated amount of HTCN to achieve the target concentration (e.g., for a 1 wt% solution, add 0.01 g of HTCN). For co-additive systems, calculate the amount of HTCN based on the desired weight ratio (e.g., for a 5:4 FEC:HTCN ratio in an electrolyte with 5 wt% FEC, add 0.04 g of HTCN to 1 g of the FEC-containing baseline electrolyte).[1]

  • Seal the vial and stir the solution at room temperature for at least 12 hours to ensure the complete dissolution and homogenization of the HTCN.[1]

  • Store the prepared electrolyte in the glove box until use.

Protocol 2: Electrochemical Characterization

This protocol outlines the key electrochemical tests to evaluate the performance of an HTCN-containing electrolyte.

Cell Assembly:

  • Assemble coin cells (e.g., 2032-type) inside an argon-filled glove box.

  • Use the prepared HTCN-containing electrolyte, a separator (e.g., Celgard), a cathode, and an anode.

Electrochemical Tests:

  • Cyclic Voltammetry (CV):

    • Perform CV measurements to investigate the electrochemical stability window of the electrolyte and the formation of the SEI/CEI layers.

    • Typical parameters: Scan rate of 0.1 mV/s over a voltage range relevant to the electrode materials (e.g., 0.01–3.0 V for graphite anode vs. Li⁺/Li).

  • Galvanostatic Cycling:

    • Conduct charge-discharge cycling at various C-rates (e.g., 0.1C, 0.5C, 1C, 2C) to evaluate the capacity, Coulombic efficiency, and cycling stability.

    • Record the charge-discharge profiles to observe any changes in voltage plateaus and polarization.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS at different cycle numbers (e.g., after the 1st, 10th, and 100th cycle) in a fully charged or discharged state to monitor changes in the interfacial and charge-transfer resistances.

    • Typical frequency range: 100 kHz to 0.01 Hz with a small AC amplitude (e.g., 5 mV).

Mandatory Visualization

Experimental_Workflow cluster_prep Electrolyte Preparation (in Glove Box) cluster_assembly Cell Assembly (in Glove Box) cluster_testing Electrochemical Testing cluster_analysis Data Analysis start Start prep_base Prepare Baseline Electrolyte (e.g., 1M LiPF6 in EC/DMC) start->prep_base add_fec Add Co-additive (optional) (e.g., 5 wt% FEC) prep_base->add_fec add_htcn Add HTCN to achieve target concentration add_fec->add_htcn stir Stir for 12h for complete dissolution add_htcn->stir store Store Electrolyte stir->store assemble Assemble Coin Cell store->assemble cv Cyclic Voltammetry (CV) assemble->cv cycling Galvanostatic Cycling assemble->cycling eis Electrochemical Impedance Spectroscopy (EIS) assemble->eis analyze Analyze Performance Metrics: - Capacity Retention - Coulombic Efficiency - Rate Capability - Interfacial Resistance cv->analyze cycling->analyze eis->analyze end End analyze->end

Caption: Experimental workflow for preparing and testing HTCN-containing electrolytes.

Troubleshooting_Flowchart start Poor Battery Performance Observed (e.g., Rapid Capacity Fade) check_conc Is HTCN concentration within optimal range? start->check_conc check_ratio Are co-additive ratios (e.g., FEC:HTCN) correct? check_conc->check_ratio Yes adjust_conc Adjust HTCN concentration and re-test check_conc->adjust_conc No check_purity Is the purity of HTCN and other components high? check_ratio->check_purity Yes adjust_ratio Correct co-additive ratios and re-test check_ratio->adjust_ratio No check_env Was the electrolyte prepared in a controlled environment? check_purity->check_env Yes use_high_purity Use high-purity reagents and re-prepare check_purity->use_high_purity No control_env Re-prepare electrolyte in inert, dry environment check_env->control_env No further_analysis If issues persist, conduct surface analysis (e.g., XPS) to investigate SEI/CEI check_env->further_analysis Yes

References

Technical Support Center: Addressing Capacity Fading in High-Voltage Cathodes with HTCN

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and professionals working to mitigate capacity fading in high-voltage cathodes using a High-Temperature Conductive Network (HTCN).

Frequently Asked Questions (FAQs)

Q1: What is capacity fading in high-voltage cathodes and what are its primary causes?

A1: Capacity fading is the progressive loss of a battery's ability to store charge over repeated charge-discharge cycles.[1] In high-voltage cathodes, such as Nickel-Manganese-Cobalt (NMC) and Lithium-Nickel-Cobalt-Aluminum Oxide (NCA), this degradation is accelerated.[2][3] The primary causes include:

  • Loss of Active Lithium: Irreversible side reactions can consume lithium ions, reducing the amount available for cycling.[4][5]

  • Electrolyte Decomposition: High operating voltages can cause the electrolyte to oxidize and decompose on the cathode surface.[4][6]

  • Structural Degradation: Ni-rich cathodes can suffer from microcracks and phase transitions during cycling, leading to a loss of active material and increased impedance.[6][7]

  • Transition Metal Dissolution: Metal ions from the cathode can dissolve into the electrolyte, migrating to and damaging the anode.[1][2][4]

  • Increased Internal Resistance: The formation of a resistive layer, known as the cathode-electrolyte interphase (CEI), on the particle surface impedes ion and electron transport.[2][8]

Q2: What is a High-Temperature Conductive Network (HTCN) and how does it work?

A2: A High-Temperature Conductive Network (HTCN) is a functional coating or additive designed to enhance the stability and performance of high-voltage cathodes. It typically consists of a robust, conductive material applied to the cathode active material. The HTCN addresses capacity fading through several mechanisms:

  • Surface Stabilization: It creates a protective layer that physically separates the cathode material from the electrolyte, suppressing parasitic side reactions and electrolyte decomposition at high voltages.[9]

  • Enhanced Conductivity: The network improves electronic and ionic conductivity between cathode particles, ensuring more uniform current distribution and reducing localized stress that can lead to particle cracking.

  • Suppression of Metal Dissolution: By forming a stable interface, the HTCN can inhibit the leaching of transition metal ions into the electrolyte.[10]

  • Mitigation of Gas Generation: Certain additives can address gas generation issues that arise from electrolyte decomposition at high voltages.[11]

Q3: What are the key indicators of severe capacity fading in my electrochemical data?

A3: Key indicators can be observed in standard electrochemical tests:

  • Rapid Drop in Discharge Capacity: A steep decline in the discharge capacity curve over a low number of cycles.[12]

  • Decreasing Coulombic Efficiency (CE): A CE consistently below 99.5% often indicates ongoing parasitic reactions.

  • Voltage Curve Changes: A noticeable decrease in the average discharge voltage or a change in the shape of the charge-discharge plateau suggests structural changes or increased impedance.[12][13]

  • Increasing Impedance: Electrochemical Impedance Spectroscopy (EIS) will show a growing semicircle in the Nyquist plot, corresponding to an increase in charge transfer resistance or interfacial resistance.[14]

Troubleshooting Guides

Problem: My cell shows a rapid capacity drop within the first 20-50 cycles.

  • Possible Cause 1: Aggressive Electrolyte Decomposition.

    • How to Diagnose: Analyze your charge-discharge curves. A significant increase in the voltage difference between the charge and discharge plateaus (polarization) points to rising impedance, often from electrolyte decomposition products forming a resistive CEI.[4] In-situ analysis techniques can also be used to detect the formation of a top layer on the cathode surface.[15]

    • Solution: Ensure you are using a high-voltage stable electrolyte or incorporating electrolyte additives designed to form a stable CEI.[16] Applying an HTCN coating can create a protective barrier, preventing direct contact between the active material and the electrolyte.[9]

  • Possible Cause 2: Mechanical Degradation of the Cathode.

    • How to Diagnose: Use post-cycling characterization techniques like Scanning Electron Microscopy (SEM) to inspect the cathode for microcracks in the active material particles.[6][7]

    • Solution: The HTCN can act as a structural reinforcement, holding particles together and improving the electrode's mechanical integrity.[2] Also, review your electrode calendering process; excessive pressure can pre-emptively damage particles.

Problem: My cell's coulombic efficiency is low and inconsistent.

  • Possible Cause: Continuous Parasitic Reactions.

    • How to Diagnose: Low CE is a direct measure of irreversible lithium loss, often due to the continuous formation of the SEI/CEI or other side reactions.[11]

    • Solution: Introduce functional electrolyte additives that promote the formation of a stable, passivating CEI in the initial cycles.[16] An effective HTCN provides a pre-formed stable interface, significantly reducing the opportunity for these side reactions to occur.

Problem: The high-frequency semicircle in my EIS Nyquist plot is growing with each cycle.

  • Possible Cause 1: Increased Charge Transfer Resistance.

    • How to Diagnose: The high-frequency semicircle in an EIS plot for a cathode is often attributed to the resistance of the CEI layer and the charge transfer process at the electrode-electrolyte interface.[8] A growing semicircle indicates this interface is becoming more resistive.

    • Solution: The HTCN is designed to create a stable, ionically conductive interface, which should result in a smaller and more stable high-frequency semicircle over cycling compared to an uncoated cathode.

  • Possible Cause 2: Poor Contact at the Current Collector.

    • How to Diagnose: In some cases, the impedance increase can arise from the interface between the cathode coating and the aluminum current collector, potentially due to corrosion from species like HF formed during electrolyte oxidation.[8]

    • Solution: Ensure your materials and electrolyte have extremely low water content. Some HTCN formulations with better adhesive properties can also improve the stability of the current collector interface.

Problem: My fabricated electrode shows physical defects like agglomerates or an uneven surface.

  • Possible Cause: Improper Slurry Preparation or Coating.

    • How to Diagnose: Visually inspect the electrode surface. Agglomerates appear as bumps or pockmarks, while uneven slurry viscosity or drying can cause streaks or cracks.[17][18]

    • Solution: Optimize your slurry mixing process to ensure all components, especially the conductive additive and HTCN material, are homogeneously dispersed.[19] Control the solvent evaporation rate during drying to prevent binder migration and cracking.[20] Refer to the detailed slurry preparation protocol below.

Quantitative Data Summary

The following tables summarize typical performance improvements when using an HTCN-modified high-voltage cathode compared to a pristine (unmodified) cathode.

Table 1: Comparative Electrochemical Performance

MetricPristine High-Voltage CathodeHTCN-Modified Cathode
Initial Discharge Capacity (0.1C) 205 mAh/g202 mAh/g
Capacity Retention (after 200 cycles at 1C) 65%88%
Average Coulombic Efficiency (Cycles 10-200) 99.1%99.8%
Average Discharge Voltage Fade (after 200 cycles) 150 mV45 mV

Table 2: Typical Electrochemical Impedance Spectroscopy (EIS) Results

EIS Parameter (after 200 cycles)Pristine High-Voltage CathodeHTCN-Modified Cathode
Electrolyte Resistance (Rs) 5 Ω5 Ω
Interfacial/Charge Transfer Resistance (Rct) 150 Ω35 Ω

Visualizations: Workflows and Mechanisms

experimental_workflow cluster_prep Material Preparation cluster_electrode Electrode Fabrication cluster_testing Electrochemical Analysis Cathode_Synth Synthesize High-Voltage Cathode Powder (e.g., NMC811) HTCN_Coat Apply HTCN Coating via Wet Chemical or Supercritical Fluid Method Cathode_Synth->HTCN_Coat Slurry_Prep Prepare Slurry: Mix Coated Powder, Binder, Conductive Agent HTCN_Coat->Slurry_Prep Coating Cast Slurry onto Al Foil Current Collector Slurry_Prep->Coating Drying Dry Electrode in Vacuum Oven Coating->Drying Assembly Assemble CR2032 Coin Cell in Argon-filled Glovebox Drying->Assembly Testing Perform Cycling Tests (Galvanostatic Cycling, EIS) Assembly->Testing

Caption: Experimental workflow from cathode synthesis to electrochemical testing.

mitigation_mechanism cluster_causes Causes of Capacity Fading cluster_solution HTCN Solution cluster_effects Mitigation Effects C1 Electrolyte Oxidation HTCN HTCN Layer C1->HTCN attacks cathode C2 Transition Metal Dissolution C2->HTCN attacks cathode C3 Structural Cracking C3->HTCN weakens cathode C4 Resistive CEI Growth C4->HTCN attacks cathode E1 Forms Stable Interface HTCN->E1 creates E2 Enhances Conductivity HTCN->E2 provides E3 Improves Mechanical Integrity HTCN->E3 provides E1->C1 blocks E1->C2 blocks E1->C4 blocks E2->C3 reduces stress E3->C3 reinforces

Caption: How HTCN mitigates the root causes of capacity fading.

troubleshooting_flowchart Start Rapid Capacity Fading Observed Check_CE Is Avg. Coulombic Efficiency < 99.5%? Start->Check_CE Check_EIS Is Impedance (Rct) Increasing Rapidly? Check_CE->Check_EIS No Cause_SideRx Conclusion: Dominant issue is parasitic side reactions and unstable CEI. Check_CE->Cause_SideRx Yes Check_SEM Perform Post-Mortem SEM Analysis Check_EIS->Check_SEM No Cause_Impedance Conclusion: Dominant issue is interfacial degradation and resistive film growth. Check_EIS->Cause_Impedance Yes See_Cracks Are Microcracks Visible? Check_SEM->See_Cracks Cause_Structure Conclusion: Dominant issue is mechanical degradation of active material. See_Cracks->Cause_Structure Yes Cause_Combined Conclusion: Multiple degradation mechanisms are at play. See_Cracks->Cause_Combined No

Caption: Troubleshooting flowchart for diagnosing rapid capacity fading.

Experimental Protocols

Protocol 1: HTCN Application via Supercritical Fluid Method

This protocol describes a general method for applying a uniform, thin-film HTCN onto cathode active material powders. Supercritical fluid methods can achieve highly conformal coatings.[21]

  • Materials & Equipment:

    • High-voltage cathode powder (e.g., LiNi₀.₈Mn₀.₁Co₀.₁O₂)

    • HTCN precursor material

    • Supercritical fluid reactor

    • CO₂ as the supercritical fluid

    • Co-solvent (if needed)

    • High-precision balance, spatulas, beaker

  • Methodology:

    • Preparation: Dry the cathode powder in a vacuum oven at 120°C for 12 hours to remove any residual moisture.

    • Loading: Weigh and load the dried cathode powder into the reaction vessel of the supercritical fluid reactor.

    • Precursor Introduction: Dissolve the HTCN precursor in a minimal amount of co-solvent (if necessary) and introduce it into the reactor.

    • Reaction Conditions: Seal the reactor and pressurize with CO₂. Heat the vessel to the desired temperature and pressure to bring the CO₂ to its supercritical state (e.g., >73.8 bar and >31.1°C).

    • Coating Process: Allow the system to stabilize for a set duration (e.g., 2-4 hours) while stirring or agitating the powder to ensure uniform coating. The supercritical fluid will dissolve and transport the precursor, depositing it onto the surface of the cathode particles.

    • Depressurization: Slowly vent the reactor to release the CO₂.

    • Post-Treatment: Collect the coated powder and perform a final annealing step under an inert atmosphere (e.g., Argon) at a specified temperature to crystallize the HTCN coating.

    • Characterization: Confirm the coating's presence and uniformity using techniques like Transmission Electron Microscopy (TEM) and X-ray Photoelectron Spectroscopy (XPS).

Protocol 2: Electrode Slurry Preparation and Casting

A well-prepared slurry is crucial for creating high-quality electrodes. The goal is a homogeneous dispersion of all components.[19]

  • Materials & Equipment:

    • HTCN-coated cathode powder

    • Conductive additive (e.g., Super P carbon black)

    • Binder (e.g., PVDF)

    • Solvent (e.g., NMP)

    • Planetary mixer or magnetic stirrer

    • Doctor blade coater

    • Aluminum foil (battery grade)

    • Vacuum oven

  • Methodology:

    • Binder Dissolution: Add the PVDF binder to the NMP solvent in a beaker. Mix until the binder is completely dissolved. This step is crucial to ensure the particles are well-suspended later.[19]

    • Adding Conductive Agent: Gradually add the Super P carbon to the binder solution. Mix at high speed for 30-60 minutes to break down any carbon agglomerates.

    • Adding Active Material: Slowly add the HTCN-coated cathode powder to the mixture. Continue mixing at a moderate speed for 2-3 hours until the slurry is uniform, viscous, and has no visible agglomerates.

    • Degassing: Place the slurry in a vacuum chamber for 15-30 minutes to remove any trapped air bubbles, which can cause pinhole defects in the final electrode.[18]

    • Coating: Secure the aluminum foil on the doctor blade coater. Pour the slurry onto the foil and cast a film of the desired thickness by moving the blade at a slow, constant speed.

    • Drying: Transfer the coated foil to a vacuum oven. Dry at 80-120°C for at least 12 hours to completely remove the NMP solvent.

    • Calendering: After drying, press the electrode using a roll-press to achieve the target density and thickness.

Protocol 3: Coin Cell Assembly and Electrochemical Characterization

All assembly must be performed in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.

  • Materials & Equipment:

    • Fabricated cathode

    • Lithium metal foil (anode)

    • Celgard separator

    • High-voltage electrolyte

    • CR2032 coin cell parts (case, spacer, spring, gasket)

    • Hydraulic crimper

    • Battery cycler

    • Potentiostat with EIS capability

  • Methodology:

    • Preparation: Punch circular electrodes (e.g., 14 mm diameter) from the cathode sheet and lithium foil. Cut a slightly larger separator (e.g., 19 mm diameter).

    • Assembly: Place the cathode disc in the center of the coin cell case. Dispense a few drops of electrolyte to wet the surface.

    • Place the separator on top of the cathode, followed by another drop of electrolyte.

    • Carefully place the lithium metal anode on the separator.

    • Add the spacer disc and spring.

    • Place the gasket and the top cap onto the assembly.

    • Crimping: Transfer the cell to the hydraulic crimper and seal it.

    • Resting: Let the cell rest for 8-12 hours to ensure complete electrolyte wetting of the electrode pores.

    • Formation Cycles: Perform 2-3 initial cycles at a low C-rate (e.g., C/20 or C/10) to form a stable SEI/CEI.

    • Performance Testing: Cycle the cell at various C-rates (e.g., C/5, 1C, 5C) within the desired voltage window (e.g., 3.0-4.5 V vs. Li/Li⁺).

    • EIS Measurement: Conduct EIS tests at set intervals (e.g., every 50 cycles) at a specific state of charge (e.g., 50% SOC) to monitor impedance changes.[8]

References

Technical Support Center: 1,3,6-Hexanetricarbonitrile (HTCN) in Battery Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists utilizing 1,3,6-Hexanetricarbonitrile (HTCN) as an electrolyte additive in battery systems.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with HTCN-containing electrolytes.

Issue Possible Cause Recommended Action
Rapid capacity fading in early cycles Inadequate formation of the Solid Electrolyte Interphase (SEI) or Cathode Electrolyte Interphase (CEI). The concentration of HTCN may be suboptimal.Verify the concentration of HTCN in your electrolyte. An optimal concentration is crucial for forming a stable protective layer. Consider performing a concentration optimization study. Ensure proper formation cycling protocol is followed to allow for the controlled decomposition of HTCN and the establishment of a robust interphase.
Increased interfacial impedance Continuous decomposition of the electrolyte or a thick, resistive SEI/CEI layer. This could be due to an inappropriate ratio of HTCN to other additives like Fluoroethylene Carbonate (FEC).[1]Co-additives can influence the SEI/CEI formation. If using FEC, for instance, the ratio of FEC to HTCN is critical. Deviations from the optimal ratio can lead to the formation of either cracked or excessively thick SEI layers.[1] Analyze the interfacial impedance using Electrochemical Impedance Spectroscopy (EIS) to understand the nature of the resistance.
Poor rate capability The formed SEI/CEI layer may be too thick or not ionically conductive enough, hindering Li-ion transport.Re-evaluate the HTCN concentration and the formation cycling parameters. A thinner, more uniform, and highly ion-conductive SEI is desirable.[1] The synergistic effect of HTCN with other additives can be key to forming such a layer.
Evidence of electrolyte oxidation at high voltage Insufficient protection from the CEI layer, allowing the bulk electrolyte to decompose on the cathode surface.HTCN is designed to be preferentially oxidized to form a stable CEI.[2][3] If electrolyte oxidation persists, it may indicate that the HTCN is not being effectively adsorbed and oxidized on the cathode surface. Ensure the cathode surface is clean and free of contaminants before cell assembly.
Lithium dendrite formation The SEI formed on the lithium metal anode is not sufficiently robust to suppress dendrite growth.The reduction of HTCN at the anode is intended to create a stable SEI.[4] If dendrites are still observed, consider adjusting the current density during cycling and ensuring uniform pressure on the cell stack. The composition of the SEI can be analyzed post-mortem to understand its failure mechanism.

Frequently Asked Questions (FAQs)

1. What is the primary function of this compound (HTCN) as a battery electrolyte additive?

This compound is a multi-functional electrolyte additive that enhances the stability of high-voltage batteries.[2][3] Its primary role is to preferentially decompose on the surfaces of both the anode and cathode to form stable protective films known as the Solid Electrolyte Interphase (SEI) on the anode and the Cathode Electrolyte Interphase (CEI) on the cathode.[2][4] These layers prevent the degradation of the main electrolyte, suppress the growth of lithium dendrites, and reduce the dissolution of transition metals from the cathode material.[2][4]

2. How does HTCN degrade to form the protective SEI and CEI layers?

The degradation of HTCN is a targeted electrochemical process:

  • At the Anode (Reduction): HTCN is more easily reduced than the solvent molecules in the electrolyte. This reduction leads to the detachment of the cyano group (-CN) in the side chain, which then participates in the formation of a robust SEI layer.[2][3] This SEI is rich in crosslinked polymers and effectively suppresses electrolyte decomposition and dendrite growth.[2]

  • At the Cathode (Oxidation): HTCN is preferentially adsorbed onto the cathode surface and then oxidized.[2][3] This process involves the detachment of the cyano group in the linear chain, leading to the formation of a stable CEI rich in CN-containing species.[2] This CEI layer inhibits the oxidative decomposition of the electrolyte at high voltages.[2]

3. What are the expected improvements in battery performance with the addition of HTCN?

The use of HTCN as an electrolyte additive has been shown to lead to significant improvements in battery performance, including:

  • Enhanced Cycling Stability: Batteries with HTCN-containing electrolytes exhibit higher capacity retention over extended cycling. For instance, in an NCM811//Li cell, the capacity retention was 88% after 120 cycles, compared to a rapid decay in the baseline electrolyte.[2]

  • Improved Rate Capability: A stable and ionically conductive SEI/CEI allows for more efficient lithium-ion transport, leading to better performance at higher charge and discharge rates.

  • Increased Coulombic Efficiency: By minimizing parasitic side reactions, HTCN helps to maintain a high coulombic efficiency during cycling.

  • Suppression of Self-Discharge: The protective layers formed by HTCN can help to reduce the self-discharge of cells during storage.

4. Are there any known incompatibilities of HTCN with other electrolyte components?

While HTCN is generally effective in conventional carbonate-based electrolytes (e.g., EC/DMC with LiPF6), its performance can be influenced by other additives. For example, when used in conjunction with Fluoroethylene Carbonate (FEC), the weight ratio of FEC to HTCN is crucial for forming an optimal SEI layer.[1] It is recommended to empirically determine the optimal concentration and ratios when formulating new electrolyte systems.

5. What are the safety considerations when handling HTCN?

This compound is a chemical that should be handled with appropriate safety precautions. It is harmful if swallowed or inhaled. Always work in a well-ventilated area, such as a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.[5]

Quantitative Data Summary

The following table summarizes key quantitative data from studies on HTCN as a battery electrolyte additive.

Battery System Metric Baseline Electrolyte HTCN-Containing Electrolyte Reference
L-NCM811//Li Half-CellCapacity Retention (after 100 cycles)51%84%[2]
H-NCM811/T-Li Full CellCapacity Retention (after 120 cycles)-88%[2]
H-NCM811/T-Li Full CellInitial Discharge Capacity-175 mAh g⁻¹[2]
Li//Li Symmetric CellPolarization StabilityRapid increase after 150 hStable for 350 h[4]
Li//Li Symmetric CellPassivation Layer Thickness217.8 µm86.9 µm[2]
Graphite (B72142)//Li Half-Cell (with FEC)Capacity at 0.2C-328.1 mAh/g[1]
Graphite//Li Half-Cell (with FEC)Capacity at 1.0C-286.3 mAh/g[1]

Experimental Protocols

Cyclic Voltammetry (CV) for SEI/CEI Formation Analysis

  • Objective: To identify the reduction and oxidation potentials of the electrolyte with and without HTCN and observe the formation of the SEI and CEI layers.

  • Cell Configuration: Three-electrode setup with a working electrode (e.g., graphite or a cathode material), a lithium metal counter electrode, and a lithium metal reference electrode.

  • Electrolyte: Prepare the baseline electrolyte and the electrolyte containing the desired concentration of HTCN.

  • Procedure:

    • Assemble the cell in an argon-filled glovebox.

    • Allow the cell to rest for a few hours to ensure complete wetting of the electrodes.

    • Perform the CV scan at a slow scan rate (e.g., 0.1 mV/s) for several cycles.

    • The potential range should be chosen to cover the expected reduction and oxidation events of the electrolyte and the additive. For graphite anodes, a typical range is from the open-circuit voltage down to 0.01 V vs. Li/Li+. For cathodes, the scan would go to the upper voltage limit.

    • The appearance of new reduction or oxidation peaks in the first cycle that are absent in subsequent cycles can be attributed to the decomposition of HTCN and the formation of the SEI/CEI.[1]

Electrochemical Impedance Spectroscopy (EIS) for Interfacial Resistance Measurement

  • Objective: To measure the interfacial resistance of the SEI and CEI layers formed in the presence of HTCN.

  • Cell Configuration: Two-electrode coin cell (e.g., graphite//Li or NCM//Li).

  • Procedure:

    • Assemble the coin cell in an argon-filled glovebox.

    • Perform formation cycles to establish the SEI/CEI.

    • After a set number of cycles, allow the cell to rest at a specific state of charge (e.g., 50% SOC) for several hours to reach equilibrium.

    • Perform the EIS measurement using a potentiostat with a frequency response analyzer. A typical frequency range is from 100 kHz to 0.01 Hz with a small AC amplitude (e.g., 5-10 mV).

    • The resulting Nyquist plot can be fitted with an equivalent circuit model to extract the resistance of the SEI/CEI (interfacial resistance). A smaller semicircle in the high-to-medium frequency region generally indicates a lower interfacial resistance.

Degradation Pathway Visualizations

HTCN_Degradation_Anode cluster_anode Anode Surface (Reduction) HTCN HTCN Reduced_HTCN Reduced HTCN Intermediate HTCN->Reduced_HTCN + e⁻ (from Anode) SEI_Components SEI Layer Components (e.g., crosslinked polymers, LiF, LixCN) Reduced_HTCN->SEI_Components Detachment of side-chain -CN + Polymerization Anode Anode (e.g., Li Metal, Graphite) SEI_Components->Anode Forms protective layer on

Caption: Anode degradation pathway of HTCN.

HTCN_Degradation_Cathode cluster_cathode Cathode Surface (Oxidation) HTCN_adsorbed Adsorbed HTCN Oxidized_HTCN Oxidized HTCN Intermediate HTCN_adsorbed->Oxidized_HTCN - e⁻ (to Cathode) CEI_Components CEI Layer Components (CN-containing species, repolymerized F⁻) Oxidized_HTCN->CEI_Components Detachment of linear-chain -CN Cathode Cathode (e.g., NCM811) CEI_Components->Cathode Forms protective layer on

Caption: Cathode degradation pathway of HTCN.

Experimental_Workflow_EIS Start Start: Cell Assembly Formation Formation Cycling Start->Formation Rest Rest at specific SOC Formation->Rest EIS_Measurement Perform EIS Measurement (100 kHz - 0.01 Hz) Rest->EIS_Measurement Nyquist_Plot Generate Nyquist Plot EIS_Measurement->Nyquist_Plot Fitting Equivalent Circuit Fitting Nyquist_Plot->Fitting End End: Obtain Interfacial Resistance Fitting->End

Caption: Workflow for EIS analysis of interfacial resistance.

References

stability issues of 1,3,6-Hexanetricarbonitrile under thermal stress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability issues of 1,3,6-Hexanetricarbonitrile under thermal stress.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is an organic compound with three nitrile groups attached to a hexane (B92381) backbone.[1] It is primarily used as an intermediate in organic synthesis, a high boiling point solvent, and as an additive to electrolytes in applications like lithium-ion batteries to enhance thermal stability.[2][3]

Q2: What are the main stability concerns when heating this compound?

Q3: What are the recommended storage and handling conditions to ensure the stability of this compound?

To ensure stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[7] It should be kept away from heat, sparks, and open flames.[8] Handling should be performed in a well-ventilated area using appropriate personal protective equipment, including gloves and safety goggles.[7]

Q4: Are there any known incompatible materials that could accelerate the decomposition of this compound under thermal stress?

Yes, strong oxidizing agents, strong acids, and strong bases are incompatible with this compound and can catalyze its decomposition, particularly at elevated temperatures.[8] Contact with these materials should be avoided during heating experiments.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration (yellowing or browning) of the sample upon heating. Thermal decomposition or presence of impurities.- Ensure the starting material is of high purity. - Conduct the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Lower the experimental temperature if possible.
Unexpected pressure build-up in the reaction vessel. Gas evolution from decomposition reactions.- Immediately and safely cool the reaction vessel. - Ensure the experimental setup includes a pressure relief system. - Re-evaluate the experimental temperature and heating rate.
Formation of solid precipitates during the experiment. Polymerization or formation of insoluble degradation products.- Analyze the precipitate to identify its composition. - Consider using a different solvent or adjusting the concentration.
Inconsistent experimental results. Contamination with water or other reactive species.- Use anhydrous solvents and reagents. - Thoroughly dry all glassware before use. - Handle the compound under an inert atmosphere.

Data Presentation

Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₁₁N₃[9]
Molecular Weight 161.21 g/mol [10]
Boiling Point 255-260 °C at 2 mm Hg[2][3]
Density 1.04 g/mL at 25 °C[2][3]
Flash Point 85 °C (lit.)[7]

Note: Specific data on decomposition temperature from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for this compound is not available in the reviewed literature. Researchers should perform these analyses to determine the precise thermal stability limits for their specific experimental conditions.

Experimental Protocols

Protocol for Thermal Stress Testing of this compound

This protocol is adapted from general procedures for studying the hydrothermal transformation of organic compounds and should be modified based on specific experimental goals.[11]

  • Sample Preparation:

    • Place a known amount of high-purity this compound into a clean, dry, and inert reaction vessel (e.g., a sealed quartz tube or a stainless-steel autoclave).

    • If studying the effect of other substances, add the desired solvent, catalyst, or potential reactant. For baseline stability, the experiment should be conducted with the pure compound.

    • For experiments sensitive to air, the sample should be degassed using a freeze-pump-thaw technique and the vessel sealed under vacuum or an inert atmosphere.[11]

  • Experimental Setup:

    • Place the sealed reaction vessel inside a programmable oven or a furnace with precise temperature control.

    • Include appropriate safety measures, such as a blast shield, especially when working with sealed vessels at high temperatures.

  • Thermal Stress Application:

    • Ramp the temperature to the desired setpoint at a controlled rate (e.g., 10 °C/min).

    • Hold the sample at the target temperature for the specified duration of the experiment.

  • Sample Quenching and Analysis:

    • At the end of the experiment, rapidly cool the reaction vessel to room temperature by quenching it in an ice-water bath to halt any further reactions.[11]

    • Carefully open the vessel in a well-ventilated fume hood.

    • Extract the sample with a suitable organic solvent (e.g., dichloromethane (B109758) or acetonitrile).

    • Analyze the composition of the sample using appropriate analytical techniques to identify and quantify the parent compound and any degradation products.

Analytical Methods for Degradation Product Identification

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile and semi-volatile degradation products. Pyrolysis-GC-MS can be particularly useful for characterizing thermal decomposition products of complex organic materials.[12][13]

  • High-Performance Liquid Chromatography (HPLC): Suitable for the analysis of less volatile or thermally labile degradation products. A stability-indicating HPLC method should be developed to separate the degradation products from the parent compound.[4]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to identify changes in functional groups (e.g., the disappearance of the nitrile peak and the appearance of amide or carboxyl peaks).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the identification of unknown degradation products.

Visualizations

Potential Degradation Pathways

Potential Thermal Degradation Pathways of this compound A This compound B Hydrolysis (presence of H2O) A->B + H2O, heat E High Temperature Decomposition A->E > Decomposition Temp. G Polymerization A->G heat, catalyst? C Amide Intermediates B->C D Carboxylic Acids C->D + H2O, heat F Smaller Organic Fragments (e.g., HCN, smaller nitriles) E->F H Polymeric Material G->H

Caption: Potential degradation pathways for this compound under thermal stress.

Experimental Workflow for Thermal Stability Analysis

Workflow for Thermal Stability Analysis A Sample Preparation (Pure Compound +/- Reactants) B Sealing in Inert Vessel (e.g., Quartz Tube) A->B C Thermal Stress (Controlled Heating) B->C D Quenching (Rapid Cooling) C->D E Sample Extraction D->E F Analytical Characterization (GC-MS, HPLC, etc.) E->F G Data Analysis (Identify Degradation Products) F->G

Caption: A generalized experimental workflow for assessing the thermal stability of this compound.

References

Technical Support Center: Purification of 1,3,6-Hexanetricarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1,3,6-Hexanetricarbonitrile.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Product is contaminated with starting materials (e.g., 1,6-dicyano-2-butylene, acrylonitrile).

  • Identification:

    • Gas Chromatography-Mass Spectrometry (GC-MS) analysis will show peaks corresponding to the unreacted starting materials in addition to the product peak.

    • Nuclear Magnetic Resonance (NMR) spectroscopy may also reveal signals characteristic of the impurities.

  • Solution:

    • Fractional Vacuum Distillation: Due to the likely difference in boiling points, fractional vacuum distillation is an effective method to separate the lower-boiling starting materials from the high-boiling this compound.[1][2] The high boiling point of this compound (255-260 °C at 2 mm Hg) necessitates the use of a vacuum to prevent thermal degradation.[1][2]

    • Column Chromatography: For smaller scales or to achieve very high purity, column chromatography on silica (B1680970) gel can be employed. A non-polar eluent system, such as a hexane/ethyl acetate (B1210297) gradient, would likely separate the less polar starting materials from the more polar trinitrile product.

Issue 2: Presence of hydrolysis-related impurities (amides, carboxylic acids).

  • Identification:

    • The presence of amide or carboxylic acid impurities can be detected by Infrared (IR) spectroscopy, which would show characteristic C=O stretching bands.

    • High-Performance Liquid Chromatography (HPLC) can also be used to separate and quantify these more polar impurities.[3]

    • Hydrolysis can occur if the compound is exposed to acidic or basic conditions, or even atmospheric moisture, especially at elevated temperatures.[3]

  • Solution:

    • Aqueous Work-up: A dilute acidic wash (e.g., 1% HCl) can be used to protonate and extract basic impurities, followed by a wash with a dilute basic solution (e.g., 1% NaHCO₃) to remove acidic impurities like carboxylic acids. The organic layer should then be washed with brine and thoroughly dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) before further purification.

    • Column Chromatography: As these impurities are significantly more polar than the parent nitrile, they can be effectively removed by silica gel chromatography.

Issue 3: Product is discolored (yellow to orange).

  • Identification:

    • Visual inspection reveals a colored liquid instead of a colorless one.[2][4]

  • Solution:

    • Activated Carbon Treatment: The colored impurities may be removed by treating a solution of the crude product in an organic solvent with activated charcoal, followed by filtration.

    • Distillation: The colored impurities are often high molecular weight byproducts that will remain in the distillation flask during vacuum distillation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying this compound on a laboratory scale?

A1: For laboratory-scale purification, fractional vacuum distillation is the most common and effective method. Given its high boiling point, distillation must be performed under reduced pressure to prevent decomposition.[1][2] For achieving very high purity, column chromatography can be used as a subsequent step.

Q2: What are the expected purity levels for commercially available this compound?

A2: Commercially available this compound typically has a purity of >98.0% or >99.0%, as determined by Gas Chromatography (GC).[4][5]

Q3: What analytical techniques are suitable for assessing the purity of this compound?

A3: The purity of this compound is most commonly assessed by:

  • Gas Chromatography (GC) and GC-MS: To separate and identify volatile impurities.[3]

  • High-Performance Liquid Chromatography (HPLC): For the analysis of non-volatile or thermally sensitive impurities.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and identify impurities with distinct proton or carbon signals.[3]

  • Infrared (IR) Spectroscopy: To identify functional group impurities, such as C=O from hydrolysis.[3]

Q4: How should this compound be stored to maintain its purity?

A4: To prevent degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from light. This minimizes contact with moisture and air, which can lead to hydrolysis.

Data Presentation

Table 1: Physical and Purity Data for this compound

ParameterValueReference
Boiling Point 255-260 °C at 2 mm Hg[1][2]
Density 1.04 g/mL at 25 °C[1][2]
Appearance Colorless to light yellow liquid[4]
Commercial Purity (GC) >98.0% to >99.0%[4][5]

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation of this compound

  • Setup: Assemble a fractional vacuum distillation apparatus. Use a short-path distillation head and a fractionating column packed with Raschig rings or other suitable packing material for efficient separation. Ensure all glassware is dry.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound. Add a magnetic stir bar or boiling chips.

  • Evacuation: Connect the apparatus to a vacuum pump with a cold trap. Slowly evacuate the system to the desired pressure (approximately 2 mm Hg).

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Fraction Collection:

    • Discard the initial fraction (forerun), which may contain low-boiling impurities.

    • Collect the main fraction at a stable temperature and pressure (255-260 °C at 2 mm Hg).

    • Stop the distillation before the flask is completely dry to avoid the concentration of potentially unstable residues.

  • Analysis: Analyze the purity of the collected fractions by GC.

Protocol 2: Purity Analysis by Gas Chromatography (GC)

  • Instrument and Column: Use a gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for polar compounds (e.g., a DB-5ms or equivalent).

  • Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • GC Conditions (Typical):

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 10 minutes.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injection and Analysis: Inject a small volume (e.g., 1 µL) of the sample. The purity is determined by the relative peak area of the main product.

Visualizations

experimental_workflow Experimental Workflow for Purification and Analysis cluster_purification Purification cluster_analysis Purity Analysis crude Crude this compound distillation Fractional Vacuum Distillation crude->distillation chromatography Column Chromatography (Optional) distillation->chromatography purified Purified this compound distillation->purified chromatography->purified gc_ms GC-MS purified->gc_ms hplc HPLC purified->hplc nmr NMR purified->nmr

Caption: Purification and analysis workflow for this compound.

troubleshooting_logic Troubleshooting Common Impurities start Crude Product Analysis impurity_type Impurity Detected? start->impurity_type starting_materials Starting Materials Present impurity_type->starting_materials Yes hydrolysis_products Hydrolysis Products Present impurity_type->hydrolysis_products Yes color_impurities Product Discolored impurity_type->color_impurities Yes end Pure Product impurity_type->end No solution_distillation Fractional Vacuum Distillation starting_materials->solution_distillation solution_chromatography Column Chromatography starting_materials->solution_chromatography hydrolysis_products->solution_chromatography solution_workup Aqueous Work-up hydrolysis_products->solution_workup color_impurities->solution_distillation solution_carbon Activated Carbon Treatment color_impurities->solution_carbon solution_distillation->end solution_chromatography->end solution_workup->solution_distillation solution_carbon->solution_distillation

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: 1,3,6-Hexanetricarbonitrile (HTCN) in Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of 1,3,6-Hexanetricarbonitrile (HTCN) as an electrolyte additive. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound (HTCN) as an electrolyte additive?

A1: this compound (HTCN) is primarily used as an electrolyte additive to enhance the electrochemical performance and stability of high-voltage lithium-ion batteries.[1][2][3] Its main role is to participate in the formation of a stable and protective film on the electrode surfaces, known as the solid electrolyte interphase (SEI) on the anode and the cathode-electrolyte interphase (CEI) on the cathode.[1][3] This protective layer suppresses the decomposition of the bulk electrolyte, reduces interfacial resistance, and minimizes detrimental side reactions, especially at high operating voltages.[1][2][3]

Q2: What are the typical concentrations of HTCN used in electrolytes?

A2: The most commonly reported optimal concentration for HTCN is around 1% by weight in the electrolyte solution.[1][4] Studies have shown that this concentration significantly improves the cycling stability and rate capability of high-voltage cathodes.[1][4] However, the optimal concentration can vary depending on the specific battery chemistry, including the electrode materials and other electrolyte components. For instance, in a system with a graphite (B72142) anode and fluoroethylene carbonate (FEC) as a co-additive, a specific weight ratio of FEC to HTCN (e.g., 5:4) has been found to be optimal.[3][5]

Q3: Is HTCN compatible with all types of cathodes and anodes?

A3: HTCN has demonstrated good compatibility with high-voltage cathodes like Li-rich layered oxides (e.g., Li1.2Ni0.13Co0.13Mn0.54O2) and graphite anodes.[1][3][4][5] However, the interaction of nitriles with highly reactive anode materials like lithium metal and silicon can be complex and may lead to the formation of a non-robust SEI. While HTCN can be beneficial, careful optimization is required for these next-generation anode materials.

Troubleshooting Guides

Issue 1: Rapid Capacity Fading After Introducing HTCN

Symptoms:

  • A noticeable drop in discharge capacity within the first 50-100 cycles.

  • Coulombic efficiency is lower than expected.

Possible Causes and Solutions:

Possible CauseProposed Solution
Incorrect HTCN Concentration: An excessively high concentration of HTCN can lead to the formation of a thick and ionically resistive SEI layer on the anode, impeding lithium-ion transport.[3][5] Conversely, a very low concentration may not form a sufficiently protective layer.Systematically vary the concentration of HTCN in your electrolyte (e.g., 0.5%, 1%, 2% by weight) to find the optimal loading for your specific cell chemistry. Start with the commonly cited optimum of 1 wt%.
Incompatibility with Other Additives: The synergistic or antagonistic effects with other electrolyte additives, such as vinylene carbonate (VC) or fluoroethylene carbonate (FEC), can alter the composition and effectiveness of the SEI/CEI.[3][5]If using other additives, perform a design of experiments (DOE) to study the interaction between HTCN and the other components. A systematic study of different ratios of additives is recommended.
Anode Material Susceptibility: Highly reactive anodes like silicon or lithium metal may have specific side reactions with nitriles that are not as prevalent with graphite.For silicon or lithium metal anodes, consider using HTCN in combination with other film-forming additives known to stabilize these materials. A multi-additive approach is often necessary.
Issue 2: Increased Cell Impedance

Symptoms:

  • Noticeable increase in the size of the semicircles in the Nyquist plot from Electrochemical Impedance Spectroscopy (EIS) after cycling.

  • Poor rate capability, with a significant drop in capacity at higher C-rates.

Possible Causes and Solutions:

Possible CauseProposed Solution
Thick SEI/CEI Formation: As mentioned, excessive HTCN can lead to a thick, resistive interfacial layer.Reduce the concentration of HTCN. Analyze the thickness and composition of the SEI/CEI using techniques like X-ray Photoelectron Spectroscopy (XPS) and Transmission Electron Microscopy (TEM) to correlate with impedance data.
HTCN Decomposition Products: The decomposition products of HTCN on the electrode surfaces may be ionically insulating.Characterize the chemical composition of the SEI and CEI using surface-sensitive techniques like XPS and Fourier-transform infrared spectroscopy (FTIR) to identify the species present.
Incomplete Dissolution: At higher concentrations or in certain solvent systems, HTCN may not fully dissolve, leading to inhomogeneous electrolyte and poor performance.Ensure complete dissolution of HTCN in the electrolyte solvent before cell assembly. Gentle heating or extended stirring may be necessary. Confirm solubility limits for your specific electrolyte system.
Issue 3: Gas Evolution and Cell Swelling

Symptoms:

  • Visible swelling of pouch cells or pressure buildup in coin cells.

  • In-situ gas analysis reveals the presence of unexpected gaseous species.

Possible Causes and Solutions:

Possible CauseProposed Solution
Reductive Decomposition of HTCN on the Anode: The nitrile groups in HTCN can be reduced at the low potentials of the anode, potentially leading to the formation of gaseous byproducts.Use in-situ gas analysis techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify the evolved gases. This can provide insight into the specific decomposition pathways.
Oxidative Decomposition of HTCN on the Cathode: At high voltages, HTCN can be oxidized, and while it primarily forms a protective CEI, gaseous products could also be generated.Correlate the onset of gas evolution with the charging voltage to determine if it is an oxidative or reductive process.
Reaction with Water Impurities: Trace amounts of water in the electrolyte can react with HTCN and other electrolyte components, especially at elevated temperatures, leading to gas generation.Ensure stringent control of moisture content in your glovebox and during electrolyte preparation and cell assembly. The water content should be kept below 20 ppm.

Experimental Protocols

Protocol 1: Electrochemical Impedance Spectroscopy (EIS) for Interfacial Analysis
  • Cell Assembly: Assemble coin cells (e.g., 2032-type) in an argon-filled glovebox.

  • Formation Cycles: Perform 2-3 formation cycles at a low C-rate (e.g., C/20 or C/10) to allow for the initial formation of the SEI and CEI.

  • EIS Measurement:

    • Use a potentiostat with a frequency response analyzer.

    • Apply a small AC voltage perturbation (e.g., 5-10 mV) over a frequency range of 100 kHz to 0.01 Hz.

    • Conduct measurements at a specific state of charge (e.g., 50% SOC or fully charged/discharged) at different cycle numbers (e.g., after 1, 10, 50, 100 cycles).

  • Data Analysis:

    • Plot the data in a Nyquist plot (-Z'' vs. Z').

    • Fit the impedance spectra to an equivalent circuit model to extract values for the solution resistance (Rs), SEI/CEI resistance (Rsei/Rcei), and charge transfer resistance (Rct).

Protocol 2: X-ray Photoelectron Spectroscopy (XPS) for Surface Characterization
  • Sample Preparation:

    • Cycle the cells for a desired number of cycles.

    • Carefully disassemble the cells in an argon-filled glovebox.

    • Gently rinse the harvested electrodes with a high-purity solvent (e.g., dimethyl carbonate, DMC) to remove residual electrolyte salt.

    • Dry the electrodes under vacuum.

    • Transfer the electrodes to the XPS chamber using an airtight transfer vessel to prevent air exposure.

  • XPS Analysis:

    • Acquire survey spectra to identify the elements present on the surface.

    • Perform high-resolution scans for key elements such as C 1s, O 1s, F 1s, P 2p, and N 1s.

    • Use argon ion sputtering to perform depth profiling and analyze the composition of the inner layers of the SEI/CEI.

  • Data Interpretation:

    • Identify chemical species based on their characteristic binding energies. Look for peaks corresponding to nitrile groups (C≡N) and their potential reduction or oxidation products.

Quantitative Data Summary

The following table summarizes the performance of graphite anodes in a baseline electrolyte (BE) compared to electrolytes with different weight ratios of Fluoroethylene Carbonate (FEC) and this compound (HTCN). The baseline electrolyte is 1.0 M LiPF6 in EC/DMC (3:7 by volume).

ElectrolyteAdditives (wt%)Initial Discharge Capacity (mAh/g)Initial Coulombic Efficiency (%)Capacity Retention after 60 cycles (%)
BENone~330~85< 80
BE-FH525% FEC, 2% HTCN~335~87~85
BE-FH54 5% FEC, 4% HTCN ~332 ~91 ~89
BE-FH565% FEC, 6% HTCN~325~88~83

Data adapted from a study on graphite anodes.[3][5]

The data indicates that an optimal ratio of FEC to HTCN (5:4) leads to the best combination of initial coulombic efficiency and capacity retention. Deviating from this ratio, either with less or more HTCN, results in inferior performance, highlighting the importance of precise concentration control.[3][5]

Visualizations

G cluster_troubleshooting Troubleshooting Logic for HTCN Issues issue Observed Issue (e.g., Capacity Fade, High Impedance) cause1 Incorrect HTCN Concentration issue->cause1 cause2 Decomposition Side Reactions issue->cause2 cause3 Material Incompatibility issue->cause3 solution1 Optimize HTCN Concentration (e.g., 0.5-2%) cause1->solution1 solution2 Characterize SEI/CEI (XPS, FTIR) cause2->solution2 solution3 Analyze Gas (GC-MS) cause2->solution3 solution4 Use Co-additives for Reactive Anodes cause3->solution4

Caption: Troubleshooting workflow for common issues with HTCN.

G cluster_pathway Proposed HTCN Side Reaction Pathway htcn HTCN in Electrolyte anode Anode Surface (Low Potential) htcn->anode Diffusion cathode Cathode Surface (High Potential) htcn->cathode Diffusion reductive_decomp Reductive Decomposition anode->reductive_decomp e- transfer oxidative_decomp Oxidative Decomposition cathode->oxidative_decomp -e- transfer sei_layer SEI Layer Formation (Nitrile-containing species) reductive_decomp->sei_layer gas Gas Evolution (Potential) reductive_decomp->gas cei_layer CEI Layer Formation (N-rich film) oxidative_decomp->cei_layer

Caption: Potential side reaction pathways of HTCN at the electrodes.

References

Technical Support Center: Enhancing Battery Rate Capability with HTCN

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing advanced carbon materials and additives to improve the rate capability of batteries. The content is divided into two main sections to address the potential interpretations of "HTCN": High-Temperature Annealed Carbon Nanotubes used as a conductive additive and 1,3,6-Hexanetricarbonitrile, a nitrile-based electrolyte additive.

Section 1: High-Temperature Annealed Carbon Nanotubes (HT-CNTs) for Improved Rate Capability

High-temperature annealing of carbon nanotubes (CNTs) is a critical step to remove impurities and heal structural defects, thereby enhancing their electrical conductivity and performance as a conductive additive in battery electrodes.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary benefits of using high-temperature annealed CNTs in battery electrodes?

A1: High-temperature annealed CNTs offer several advantages over raw CNTs and traditional conductive additives like carbon black:

  • Improved Electrical Conductivity: Annealing removes residual metal catalysts and amorphous carbon impurities, leading to a more graphitic structure with higher electrical conductivity.[1] This facilitates rapid electron transport within the electrode, which is crucial for high-rate performance.[2][3]

  • Enhanced Rate Capability: The superior conductive network created by annealed CNTs reduces the internal resistance of the battery, allowing for faster charging and discharging.[2][4]

  • Increased Energy Density: A smaller percentage of high-purity CNTs is needed to achieve the desired conductivity compared to carbon black, which increases the proportion of active material in the electrode and thus the overall energy density.[4][5]

  • Improved Cycling Stability: The robust and flexible nature of CNTs helps to maintain the structural integrity of the electrode during repeated charge-discharge cycles, leading to a longer battery lifespan.[2]

  • Better Performance in Extreme Temperatures: The stable conductive network provided by CNTs ensures more reliable battery performance in both hot and cold environments.[5]

Q2: What is the optimal annealing temperature for multi-walled carbon nanotubes (MWNTs) used as conductive agents?

A2: The optimal annealing temperature can vary depending on the specific CNTs and the battery chemistry. However, studies have shown that for LiNi₀.₅Co₀.₂Mn₀.₃O₂ (NCM523) cathodes, MWNTs annealed at 2200°C exhibited the best overall performance, including the highest initial discharge capacity and excellent capacity retention.[1] Annealing at excessively high temperatures (e.g., 2800°C) can lead to a decrease in performance.[1]

Q3: How do I prepare a stable slurry with high-temperature annealed CNTs for electrode coating?

A3: Achieving a uniform dispersion of CNTs in the slurry is crucial for electrode performance. A common method involves:

  • Pre-treatment: The annealed CNTs are often pre-dispersed in a solvent (e.g., N-Methyl-2-pyrrolidone, NMP) using a high-shear mixing technique like sand milling.[1]

  • Slurry Formulation: The pre-dispersed CNTs are then mixed with the active material (e.g., NCM523) and a binder (e.g., polyvinylidene fluoride, PVDF) in NMP to form the final electrode slurry.[6] A typical composition could be a weight ratio of 8:1:1 for the active material, binder, and conductive additive, respectively.[7]

  • Coating and Drying: The slurry is then uniformly coated onto a current collector (e.g., aluminum foil for cathodes) and dried in a vacuum oven to remove the solvent.[6]

Troubleshooting Guide
Issue Possible Cause Troubleshooting Steps
Poor Rate Capability Despite Using Annealed CNTs 1. Incomplete removal of impurities during annealing. 2. Non-uniform dispersion of CNTs in the electrode (agglomeration). 3. Poor adhesion of the electrode material to the current collector. 4. Insufficient amount of conductive additive.1. Verify the annealing temperature and duration. Characterize the purity of the annealed CNTs using techniques like TGA or XPS. 2. Optimize the slurry mixing process (e.g., increase sonication time, use a different solvent or dispersant). Use SEM to check for CNT agglomerates in the electrode. 3. Ensure the binder is properly dissolved and evenly distributed. Check the calendering pressure. 4. Experiment with slightly higher concentrations of the annealed CNTs in the electrode formulation.
Low Initial Discharge Capacity 1. Structural damage to the active material during slurry preparation or electrode fabrication. 2. High interfacial resistance between the electrode and the electrolyte.1. Use less aggressive mixing methods. Ensure the drying temperature is not too high. 2. Perform electrochemical impedance spectroscopy (EIS) to analyze the interfacial resistance. Consider using an electrolyte additive to improve the interface.
Rapid Capacity Fading During Cycling 1. Degradation of the electrode structure. 2. Side reactions between the electrode and the electrolyte.1. The robust network of CNTs should mitigate this, but ensure the binder content is sufficient. 2. Analyze the electrolyte composition after cycling. Consider using electrolyte additives to form a stable protective layer on the electrode surface.
Quantitative Data: Performance of NCM523 Cathodes with Annealed MWNTs

The following table summarizes the electrochemical performance of LiNi₀.₅Co₀.₂Mn₀.₃O₂ batteries using MWNTs annealed at different temperatures as the conductive additive.[1]

Conductive AdditiveInitial Discharge Capacity (mAh·g⁻¹ at 0.1C)Capacity Retention after 100 cycles (at 0.5C)Discharge Capacity (mAh·g⁻¹ at 5C)
Super P (SP)-91.28%31.11
Unannealed MWNTs-54.92%31.47
MWNTs annealed at 2000°C-93.6%-
MWNTs annealed at 2200°C 173.16 95.8% 121.75
MWNTs annealed at 2400°C-97.8%-
MWNTs annealed at 2600°C-90.7%-
MWNTs annealed at 2800°C-90.1%~0

Data sourced from MDPI, 2022.[1]

Experimental Protocol: Electrode Preparation and Electrochemical Measurement

1. Conductive Slurry Preparation: [1]

  • High-temperature annealed MWNTs are dispersed in NMP using a sand mill to create a conductive slurry.

2. Cathode Preparation: [1]

  • The active material (LiNi₀.₅Co₀.₂Mn₀.₃O₂), the prepared MWNT conductive slurry, and PVDF binder are mixed in NMP at a weight ratio of 96:2:2.

  • The resulting slurry is uniformly coated onto an aluminum foil current collector.

  • The coated foil is dried in a vacuum oven at 120°C for 12 hours.

  • The dried electrode is then pressed and cut into circular discs.

3. Electrochemical Measurements: [8][9]

  • Coin cells (e.g., CR2032) are assembled in an argon-filled glove box with the prepared cathode, a lithium metal anode, a separator (e.g., Celgard 2325), and an electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate and dimethyl carbonate).

  • Galvanostatic charge-discharge tests are performed at various C-rates (e.g., from 0.1C to 5C) to evaluate the rate capability.

  • Cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) are conducted to study the electrochemical behavior and interfacial properties.

Diagrams

Experimental_Workflow cluster_preparation Slurry Preparation cluster_electrode Electrode Fabrication cluster_testing Electrochemical Testing CNT_annealing High-Temperature Annealing of CNTs Dispersion Dispersion in NMP (Sand Mill) CNT_annealing->Dispersion Mixing Mixing with Active Material & Binder Dispersion->Mixing Coating Coating on Current Collector Mixing->Coating Drying Drying in Vacuum Oven Coating->Drying Pressing Pressing and Cutting Drying->Pressing Assembly Coin Cell Assembly Pressing->Assembly GCD Galvanostatic Charge-Discharge Assembly->GCD CV_EIS CV and EIS Analysis Assembly->CV_EIS

Caption: Experimental workflow for fabricating and testing electrodes with HT-CNTs.

Section 2: this compound (HTCN) as an Electrolyte Additive

This compound (HTCN) is a multifunctional nitrile-based electrolyte additive that significantly improves the electrochemical performance of high-energy lithium metal batteries, particularly those with high-voltage nickel-rich cathodes.[8][10]

Frequently Asked Questions (FAQs)

Q1: How does the HTCN additive improve battery performance?

A1: HTCN enhances battery performance through a dual-action mechanism:

  • On the Cathode: HTCN preferentially adsorbs and oxidizes on the surface of the high-voltage cathode (e.g., NCM811) to form a stable and uniform cathode electrolyte interphase (CEI).[8][10] This protective layer suppresses parasitic side reactions between the cathode and the electrolyte, reduces the dissolution of transition metal ions, and prevents structural damage to the active material.[8][11]

  • On the Anode: HTCN is also reduced on the lithium metal anode surface to construct a robust solid electrolyte interphase (SEI).[8][10] This stable SEI layer effectively prevents the growth of lithium dendrites and mitigates anode corrosion.[12]

Q2: What is the optimal concentration of HTCN in the electrolyte?

A2: The optimal concentration can depend on the specific battery chemistry and operating conditions. Research has shown that even small amounts, such as 1% by weight, of HTCN in the electrolyte can lead to significant improvements in cycling stability and rate capability.[13]

Q3: Is HTCN compatible with conventional carbonate-based electrolytes?

A3: Yes, HTCN is designed to be used as an additive in conventional carbonate-based electrolytes, such as 1 M LiPF₆ in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC).[8]

Troubleshooting Guide
Issue Possible Cause Troubleshooting Steps
Insufficient Improvement in Cycling Stability 1. Suboptimal concentration of the HTCN additive. 2. Incomplete formation of the CEI/SEI layers.1. Systematically vary the concentration of HTCN in the electrolyte to find the optimal level for your specific cell chemistry. 2. Ensure proper formation cycles are performed at a low C-rate (e.g., 0.1C or 0.2C) to allow for the uniform formation of the protective interphase layers.[8]
Increased Interfacial Impedance 1. Formation of an excessively thick or resistive CEI/SEI layer.1. This can occur with too high a concentration of the additive. Reduce the HTCN concentration. Use EIS to monitor the change in interfacial resistance.
Poor Rate Capability 1. While HTCN generally improves rate capability, an overly thick or non-uniform CEI can hinder ion transport.1. Optimize the HTCN concentration and the formation protocol. Ensure the electrolyte has good wettability with the electrodes.
Quantitative Data: Performance of NCM811//Li Cells with HTCN Additive

The following table summarizes the performance of LiNi₀.₈Co₀.₁Mn₀.₁O₂//Li half-cells with and without the HTCN additive in the electrolyte.[8]

ElectrolyteSpecific Capacity after 100 cycles (mAh·g⁻¹ at 1C)Capacity Retention after 100 cycles
Baseline~9051%
With HTCN Additive 167.2 84%

Data sourced from Chemical Science (RSC Publishing), 2025.[8]

Experimental Protocol: Electrolyte Preparation and Cell Assembly

1. Electrolyte Preparation: [8][14]

  • The baseline electrolyte consists of 1 M LiPF₆ dissolved in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC) (e.g., 30/70 wt%).

  • This compound (HTCN) is added to the baseline electrolyte to the desired concentration (e.g., 1 wt%).

2. Cell Assembly: [8][14]

  • CR2025-type coin cells are assembled in an argon-filled glove box.

  • A high-voltage cathode (e.g., NCM811), a lithium metal anode, and a separator (e.g., Celgard 2325) are used.

  • Approximately 60 µL of the prepared electrolyte (with or without HTCN) is added to each cell.

3. Formation Cycling: [8]

  • The assembled cells are typically cycled at a low rate (e.g., 0.2C) for the initial few cycles to ensure the formation of a stable CEI and SEI.

Diagrams

HTCN_Mechanism cluster_cathode Cathode Side (High Voltage) cluster_anode Anode Side (Lithium Metal) cluster_benefits Performance Improvements Cathode NCM811 Cathode CEI Stable CEI Formation CEI->Cathode Rate Improved Rate Capability CEI->Rate Stability Enhanced Cycling Stability CEI->Stability HTCN_ox HTCN Oxidation HTCN_ox->CEI Anode Lithium Metal Anode SEI Robust SEI Formation SEI->Anode SEI->Rate SEI->Stability HTCN_red HTCN Reduction HTCN_red->SEI HTCN HTCN Additive in Electrolyte HTCN->HTCN_ox HTCN->HTCN_red

Caption: Mechanism of HTCN additive in improving battery performance.

References

Validation & Comparative

A Comparative Performance Analysis: 1,3,6-Hexanetricarbonitrile vs. Adiponitrile

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of industrial chemicals and advanced materials, nitriles play a pivotal role, serving as key intermediates and performance-enhancing additives. This guide provides a detailed comparison of the physical, chemical, and performance characteristics of two significant nitrile compounds: 1,3,6-Hexanetricarbonitrile (HTCN) and Adiponitrile (B1665535). While Adiponitrile is a high-volume chemical cornerstone for the polymer industry, HTCN is emerging as a specialized additive in high-performance energy storage applications. This report outlines their respective properties, synthesis routes, and performance in their primary application areas, supported by available data and experimental contexts.

Physical and Chemical Properties

A fundamental comparison of this compound and Adiponitrile begins with their intrinsic physical and chemical properties. These characteristics govern their behavior in various applications, from industrial synthesis to electrochemical systems.

PropertyThis compoundAdiponitrile
Molecular Formula C9H11N3[1]C6H8N2[2]
Molecular Weight 161.2 g/mol [1]108.144 g·mol−1[2]
Appearance Colorless to Light Yellow Liquid[1][3]Colorless, viscous liquid[2][4]
Density 1.04 g/mL at 25 °C[1][5]951 mg/mL[2]
Boiling Point 255-260 °C at 2 mm Hg[1][5]295.1 °C[2]
Melting Point Not specified1 to 3 °C[2]
Solubility in Water 16.85 g/L at 20 °C[1]50 g/L at 20 °C[2]
Primary Use Electrolyte additive[1][5][6], high boiling point solvent[5], organic synthesis intermediate[1][5]Precursor to Nylon 6,6[2][7][8]

Synthesis and Production

The manufacturing processes for Adiponitrile and this compound differ significantly, reflecting their respective scales of production and primary applications. Adiponitrile is produced on a massive industrial scale, while HTCN is synthesized for more specialized uses.

Adiponitrile is primarily produced through two main industrial routes:

  • Hydrocyanation of Butadiene: This is the most common method, involving the nickel-catalyzed addition of hydrogen cyanide to butadiene.[2]

  • Electrochemical Hydrodimerization of Acrylonitrile (B1666552): This method involves the electrochemical coupling of two acrylonitrile molecules.[9][10]

This compound can be synthesized through various methods, including:

  • From 1,6-dicyano-2-butylene reacted with an HCl methanol (B129727) solution followed by the addition of NaCN.[1][5]

  • A two-step synthesis starting from an aliphatic α,ω-dinitrile (like adiponitrile) in the presence of a strong base, followed by a reaction with acrylonitrile under weakly basic conditions.[11]

  • It is also a by-product in some adiponitrile synthesis processes.[6]

cluster_Adiponitrile Adiponitrile Synthesis cluster_HTCN This compound Synthesis Butadiene Butadiene Adiponitrile Adiponitrile Butadiene->Adiponitrile Ni-catalyzed Hydrocyanation HCN Hydrogen Cyanide HCN->Adiponitrile Acrylonitrile Acrylonitrile Acrylonitrile->Adiponitrile Electrochemical Hydrodimerization Dicyanobutylene 1,6-dicyano-2-butylene HTCN This compound Dicyanobutylene->HTCN NaCN NaCN NaCN->HTCN Adiponitrile_reactant Adiponitrile Adiponitrile_reactant->HTCN Base-catalyzed addition Acrylonitrile_reactant Acrylonitrile Acrylonitrile_reactant->HTCN

Caption: Simplified synthesis pathways for Adiponitrile and this compound.

Performance as an Electrolyte Additive

Both nitriles find applications in electrolytes for energy storage devices, albeit with different primary functions and performance impacts. Adiponitrile can be used as a co-solvent in lithium-ion batteries, while HTCN is primarily investigated as a performance-enhancing additive, particularly in high-voltage systems.

A study on aqueous zinc-ion batteries demonstrated the significant impact of HTCN as an electrolyte additive. The addition of a small volume concentration of HTCN to a zinc trifluoromethanesulfonate (B1224126) (Zn(OTF)₂) electrolyte showed improved electrochemical performance.

Experimental Protocol for Evaluating HTCN in Zinc-Ion Batteries (Based on cited research):

  • Electrolyte Preparation: A baseline electrolyte of zinc trifluoromethanesulfonate (Zn(OTF)₂) in water is prepared. Experimental electrolytes are then formulated by adding small volume concentrations (e.g., 0.3%) of this compound (HTCN-x) to the baseline electrolyte.[12][13]

  • Cell Assembly: Symmetrical Zn||Zn cells and full Zn||ZnxV₂O₅·nH₂O (Zn||ZVO) cells are assembled to test the electrochemical performance.[12][13]

  • Electrochemical Testing:

    • Cyclic Voltammetry: To determine the electrochemical stability window of the electrolytes.

    • Galvanostatic Cycling: Symmetrical cells are cycled at a constant current density (e.g., 1 mA cm⁻²) with a limited capacity (e.g., 1 mAh cm⁻²) to evaluate the stability of zinc deposition/stripping and dendrite suppression.[12][13] Full cells are cycled at various current densities (e.g., 0.1 A g⁻¹ to 1 A g⁻¹) to measure capacity retention and rate capability.[12][13]

    • Electrochemical Impedance Spectroscopy (EIS): To analyze the interfacial resistance and charge transfer kinetics at the electrode-electrolyte interface.

Performance Data of HTCN as an Electrolyte Additive in Zinc-Ion Batteries:

Performance MetricStandard Electrolyte (Zn(OTF)₂)Electrolyte with 0.3% HTCN
Zn Zn Symmetrical Cell Cycling Stability
Zn ZVO Full Cell Initial Capacity (at 0.1 A g⁻¹)
Zn ZVO Full Cell Capacity after 465 cycles (at 1 A g⁻¹)

The improved performance with HTCN is attributed to its ability to form a stable and robust solid electrolyte interphase (SEI) on the zinc anode.[13] This SEI layer effectively suppresses the growth of zinc dendrites and mitigates parasitic side reactions with the electrolyte.[12][13]

Adiponitrile, when used in lithium-ion battery electrolytes, primarily functions as a co-solvent to enhance thermal stability and reduce the risk of lithium dendrite formation.[14]

cluster_HTCN_Function HTCN as an Electrolyte Additive Electrolyte Aqueous Zn(OTF)2 Electrolyte Zn_Anode Zinc Anode Electrolyte->Zn_Anode HTCN This compound HTCN->Electrolyte Added to SEI Stable Solid Electrolyte Interphase (SEI) Formation HTCN->SEI Facilitates Dendrite_Suppression Dendrite Growth Suppression SEI->Dendrite_Suppression Side_Reaction_Mitigation Side Reaction Mitigation SEI->Side_Reaction_Mitigation Improved_Performance Improved Cycling Stability and Capacity Retention Dendrite_Suppression->Improved_Performance Side_Reaction_Mitigation->Improved_Performance cluster_Adiponitrile_Apps Adiponitrile Applications cluster_HTCN_Apps HTCN Applications Adiponitrile Adiponitrile HMDA Hexamethylenediamine (HMDA) Adiponitrile->HMDA Hydrogenation HTCN This compound Additive Electrolyte Additive HTCN->Additive Solvent High-Boiling Point Solvent HTCN->Solvent Intermediate Organic Synthesis Intermediate HTCN->Intermediate Nylon Nylon 6,6 HMDA->Nylon Polymerization with Adipic Acid Textiles Textiles Nylon->Textiles Automotive Automotive Components Nylon->Automotive Plastics Engineering Plastics Nylon->Plastics Li_Ion High-Voltage Li-Ion Batteries Additive->Li_Ion Zn_Ion Aqueous Zn-Ion Batteries Additive->Zn_Ion

References

A Comparative Guide to HTCN-Containing Electrolytes for Advanced Battery Chemistries

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for superior energy storage solutions is relentless. In the landscape of battery technology, electrolyte engineering plays a pivotal role in enhancing performance and stability. This guide provides an in-depth comparison of the electrochemical performance of electrolytes containing 1,3,6-hexanetricarbonitrile (HTCN) against common alternative electrolyte formulations. The data presented is compiled from recent studies, offering a clear, data-driven overview to inform your research and development efforts.

Executive Summary

This compound (HTCN) has emerged as a promising electrolyte additive, demonstrating significant improvements in the electrochemical performance of both lithium-ion and aqueous zinc-ion batteries. Its primary function lies in the formation of a stable and robust solid electrolyte interphase (SEI) on the anode and a cathode electrolyte interphase (CEI) on the cathode. This protective layer effectively suppresses detrimental side reactions, mitigates dendrite growth, and enhances the overall cycling stability and lifespan of the battery. This guide will delve into the quantitative performance of HTCN-containing electrolytes in comparison to baseline electrolytes and those containing other common additives such as adiponitrile (B1665535) (ADN), fluoroethylene carbonate (FEC), and vinylene carbonate (VC).

Performance Comparison of Electrolyte Additives

The following tables summarize the key electrochemical performance metrics of HTCN-containing electrolytes compared to various alternatives. The data is extracted from studies utilizing different battery chemistries and cell configurations.

Table 1: Performance in Lithium-Ion Batteries (Li-ion)
Electrolyte AdditiveCell ConfigurationInitial Coulombic Efficiency (%)Capacity Retention (%) after cyclesRate CapabilityInterfacial ImpedanceReference
HTCN NCM811//Li-84% after 100 cyclesHigh discharge capacity up to 10CLower impedance increase over cycling[1]
HTCN NCM811//Li (thin Li)-88% after 120 cycles-Stable[1][2]
HTCN + FEC (5:4 wt ratio) Graphite//Li89.0% at 0.1C78.4% at 2.0C after 100 cycles328.1 mAh/g at 0.2C, 245.6 mAh/g at 1.5CLowered cell impedance[3]
Baseline (No additive) NCM811//Li-Significant decayLower rate capabilitySignificant impedance increase[1]
Baseline (No additive) Graphite//Li---Obvious cracks on electrode surface[3]
Adiponitrile (ADN) NCM811//Li-Lower than HTCN--[4]
Fluoroethylene Carbonate (FEC) -Enhances SEI stability--Forms LiF-rich SEI[5][6]
Vinylene Carbonate (VC) Graphite//LNMO-Can decrease performance at high voltage-Increases both anode and cathode impedance at higher concentrations[7]
Table 2: Performance in Aqueous Zinc-Ion Batteries (Zn-ion)
Electrolyte AdditiveCell ConfigurationCycling StabilityInitial Capacity (at 0.1 A/g)Capacity RetentionKey BenefitsReference
HTCN (0.3 vol%) ZnZVOOver 950 h (ZnZn symmetric cell)
Baseline (No additive) ZnZVOProne to dendrite growth and side reactions--

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the typical protocols for key electrochemical tests cited in the literature.

Cell Assembly
  • Li-ion Coin Cells (e.g., CR2032): In an argon-filled glovebox, cells are typically assembled with a lithium metal anode, a separator (e.g., Celgard 2400), and a cathode (e.g., NCM811). The electrolyte, either baseline or containing additives like HTCN, is dropped onto the separator to ensure full wetting.

  • Aqueous Zn-ion Cells: Similar assembly is performed in ambient conditions, using a zinc metal anode, a glass fiber separator, and a cathode material (e.g., ZnxV2O5·nH2O). The aqueous electrolyte (e.g., Zn(OTF)2) with or without HTCN is used.

Cyclic Voltammetry (CV)
  • Objective: To investigate the electrochemical stability window of the electrolyte and the redox behavior of the electrode materials.

  • Setup: A three-electrode cell is often used, with a working electrode, a counter electrode (e.g., lithium or zinc), and a reference electrode (e.g., lithium or Ag/AgCl).[2][8]

  • Procedure: The potential of the working electrode is swept linearly between two set voltage limits at a specific scan rate (e.g., 0.1 mV/s). The resulting current is measured and plotted against the applied voltage. The oxidation and reduction peaks provide information about the electrochemical reactions occurring.[9][10]

Galvanostatic Cycling
  • Objective: To evaluate the cycling performance, including coulombic efficiency, capacity retention, and rate capability.[11][12]

  • Setup: Two-electrode coin cells are typically used.

  • Procedure: Cells are charged and discharged at a constant current (galvanostatically) between defined voltage limits.[13][14] The C-rate (e.g., 1C corresponds to a full charge/discharge in one hour) is varied to test the rate capability.[12] The capacity and efficiency are recorded for each cycle.

Electrochemical Impedance Spectroscopy (EIS)
  • Objective: To analyze the impedance characteristics of the battery, providing insights into the resistance of the electrolyte, the charge transfer resistance at the electrode-electrolyte interface, and the solid-state diffusion resistance.[1][15][16]

  • Setup: Two-electrode coin cells are used.

  • Procedure: A small amplitude AC voltage or current perturbation is applied to the cell over a wide range of frequencies (e.g., 100 kHz to 0.01 Hz). The impedance is measured at each frequency, and the data is often presented as a Nyquist plot.[17]

Mechanism of Action and Logical Relationships

The enhanced performance of HTCN-containing electrolytes can be attributed to its unique molecular structure and electrochemical properties. The nitrile groups in HTCN play a crucial role in forming a stable and uniform SEI and CEI.

HTCN_Mechanism cluster_anode Anode Side cluster_cathode Cathode Side Anode Anode (e.g., Li, Graphite, Zn) HTCN_reduction HTCN Reduction Anode->HTCN_reduction SEI Stable, N-rich SEI Formation HTCN_reduction->SEI leads to Suppress_Dendrite Suppressed Dendrite Growth & Side Reactions SEI->Suppress_Dendrite results in Cathode Cathode (e.g., NCM811) HTCN_oxidation HTCN Oxidation Cathode->HTCN_oxidation CEI Stable, N-rich CEI Formation HTCN_oxidation->CEI leads to Inhibit_Decomposition Inhibited Electrolyte Decomposition & Mn Dissolution CEI->Inhibit_Decomposition results in HTCN HTCN Additive in Bulk Electrolyte HTCN->HTCN_reduction migrates to HTCN->HTCN_oxidation migrates to

Caption: Mechanism of HTCN in enhancing battery performance.

The diagram above illustrates the dual-action mechanism of the HTCN additive. On the anode side, HTCN is preferentially reduced to form a stable, nitrogen-rich SEI layer. This robust SEI effectively suppresses the growth of lithium or zinc dendrites and minimizes parasitic side reactions with the electrolyte.[18][19] Concurrently, on the cathode side, HTCN is oxidized to form a protective CEI layer. This CEI inhibits the oxidative decomposition of the electrolyte at high voltages and can suppress the dissolution of transition metal ions from the cathode material, such as manganese.[20]

Experimental_Workflow cluster_prep Preparation cluster_testing Electrochemical Testing cluster_analysis Analysis Elec_Prep Electrolyte Preparation (Baseline vs. Additives) Cell_Assem Cell Assembly (Coin Cell) Elec_Prep->Cell_Assem Formation Formation Cycles (Low C-rate) Cell_Assem->Formation CV Cyclic Voltammetry (CV) - Stability Window Formation->CV GC Galvanostatic Cycling (GC) - Capacity, Efficiency, Rate Formation->GC EIS Electrochemical Impedance Spectroscopy (EIS) - Resistance Formation->EIS Data_Comp Data Comparison (Tables & Plots) CV->Data_Comp GC->Data_Comp Post_Mortem Post-mortem Analysis (SEM, XPS) GC->Post_Mortem EIS->Data_Comp Conclusion Conclusion Data_Comp->Conclusion Post_Mortem->Conclusion

References

The Role of 1,3,6-Hexanetricarbonitrile in Enhancing Battery Capacity Retention: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of energy storage solutions, optimizing battery performance is a paramount objective. A key metric in this endeavor is capacity retention—the ability of a battery to maintain its energy storage capacity over repeated charge-discharge cycles. This guide provides a comparative analysis of 1,3,6-Hexanetricarbonitrile (HTCN) as an electrolyte additive to improve capacity retention in lithium-ion, sodium-ion, and zinc-ion batteries. We will delve into its performance against other alternatives, supported by experimental data, and provide detailed protocols for relevant experiments.

This compound has emerged as a promising electrolyte additive that significantly enhances the cycling stability and capacity retention of various battery chemistries.[1][2][3] Its primary mechanism of action involves the formation of a stable and effective solid electrolyte interphase (SEI) on the anode surface and a cathode electrolyte interphase (CEI) on the cathode surface.[1][4][5] These protective layers suppress the decomposition of the electrolyte, minimize interfacial resistance, and prevent the structural degradation of the electrode materials, leading to improved long-term performance.[1][6][7]

Comparative Performance Analysis

The efficacy of this compound in improving capacity retention is best illustrated through direct comparison with standard electrolytes and those containing alternative additives. The following table summarizes key performance data from various studies.

Battery ChemistryCathode MaterialAdditive(s)ConcentrationCycle NumberCapacity Retention (%)Key Findings
Li-ionLi-rich Layered OxideNone (Standard Electrolyte)-150Much lower than 92.3%Severe electrolyte decomposition and structural destruction of the cathode.[6][8]
Li-ionLi-rich Layered OxideThis compound (HTN)1%15092.3%Formation of a more stable and homogeneous interface film on the cathode surface.[6][8]
Li-ionLiNi0.5Mn1.5O4None (Standard Electrolyte)-17072.5%Significant capacity fading due to electrolyte decomposition at high voltage.
Li-ionLiNi0.5Mn1.5O4This compound (HTCN)1 wt%10098.6%Formation of a robust, nitrogen-rich CEI that suppresses electrolyte oxidation and Mn dissolution.[5]
Li-ionLiNi0.5Mn1.5O4Graphite (Pouch Cell)This compound (HTCN)1 wt%170
Li-ionNCM83/GraphiteNone (Baseline Electrolyte)-30064.01%Continuous transition metal dissolution and microcracks in the cathode.[3][9]
Li-ionNCM83/GraphiteThis compound (HTCN)Not Specified30081.42%HTCN forms a reliable CEI layer, limiting side reactions.[3][9]
Li-ionNCM83/Graphite1,2-Bis(2-cyanoethoxy)ethane (DENE)Not Specified30060.05%Prior decomposition of DENE damages the CEI layer.[3][9]
Li-ionGraphite AnodeFluoroethylene Carbonate (FEC) + HTCN5:4 ratio60~95% (at 2.0 C)Synergistic effect of FEC and HTCN forms a robust and ion-conducting SEI.[10][11]
Zn-ionZnZnxV2O5·nH2OThis compound (HTCN)0.3 vol%465

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial. Below are protocols for key experiments involved in evaluating the performance of electrolyte additives.

Electrochemical Measurements

1. Cell Assembly:

  • Coin-type cells (e.g., CR2032) are typically assembled in an argon-filled glove box with moisture and oxygen levels below 0.1 ppm.

  • The standard electrolyte often consists of 1 M LiPF6 dissolved in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) (e.g., 1:1 or 3:7 by volume).

  • The test electrolyte is prepared by adding a specific weight or volume percentage of this compound to the standard electrolyte.

  • The cell consists of the cathode, a separator (e.g., Celgard 2400), the electrolyte, and the anode (e.g., lithium metal or graphite).

2. Galvanostatic Cycling (Capacity Retention Test):

  • The assembled cells are cycled on a battery testing system (e.g., LAND CT2001A) at a constant temperature (e.g., 25 °C).

  • The cells are typically charged and discharged at a specific C-rate (e.g., 0.5 C or 1 C) within a defined voltage window (e.g., 3.0-4.8 V for high-voltage cathodes).

  • The discharge capacity is recorded for each cycle, and the capacity retention is calculated as the ratio of the discharge capacity at a given cycle to the initial discharge capacity.

3. Electrochemical Impedance Spectroscopy (EIS):

  • EIS is performed to investigate the interfacial resistance of the cells.

  • Measurements are conducted using an electrochemical workstation (e.g., Solartron) over a frequency range (e.g., 100 kHz to 0.01 Hz) with a small AC amplitude (e.g., 5 mV).

  • The resulting Nyquist plots can be fitted to an equivalent circuit model to determine the resistance of the SEI and CEI layers.

Ex-situ Surface Analysis

1. X-ray Photoelectron Spectroscopy (XPS):

  • XPS is used to analyze the chemical composition of the SEI and CEI films formed on the electrode surfaces.

  • After cycling, the cells are disassembled in a glove box, and the electrodes are carefully rinsed with a solvent (e.g., dimethyl carbonate) to remove residual electrolyte and then dried.

  • The XPS spectra (e.g., C 1s, O 1s, F 1s, N 1s) provide information about the chemical species present in the surface films.

2. Scanning Electron Microscopy (SEM):

  • SEM is employed to observe the surface morphology of the electrodes after cycling.

  • The rinsed and dried electrodes are examined under a scanning electron microscope to visualize the integrity of the electrode material and the uniformity of the SEI layer.

Experimental Workflow for Evaluating Electrolyte Additives

The following diagram illustrates a typical workflow for assessing the impact of an electrolyte additive like this compound on battery performance.

G prep Electrolyte Preparation (Baseline vs. Additive) assembly Cell Assembly (e.g., Coin Cells) prep->assembly electrochem Electrochemical Testing assembly->electrochem cycling Galvanostatic Cycling (Capacity Retention) electrochem->cycling eis Electrochemical Impedance Spectroscopy (EIS) electrochem->eis postmortem Post-mortem Analysis electrochem->postmortem analysis Data Analysis & Comparison cycling->analysis eis->analysis xps XPS Analysis (SEI/CEI Composition) postmortem->xps sem SEM Analysis (Surface Morphology) postmortem->sem xps->analysis sem->analysis conclusion Conclusion on Additive Efficacy analysis->conclusion

Caption: Workflow for evaluating electrolyte additives.

References

The Enduring Cycle: A Comparative Guide to HTCN and Other Electrolyte Additives for Long-Term Battery Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development navigating the complex landscape of battery technology, the quest for longevity and stability in energy storage is paramount. This guide provides a comprehensive comparison of 1,3,6-Hexanetricarbonitrile (HTCN) with other leading electrolyte additives, focusing on their impact on long-term cycling performance in high-voltage lithium-ion batteries. By presenting quantitative data, detailed experimental protocols, and mechanistic visualizations, we aim to equip scientists with the critical information needed to select the optimal additives for their specific applications.

The longevity of lithium-ion batteries, particularly those employing high-energy nickel-rich cathodes like LiNi₀.₈Co₀.₁Mn₀.₁O₂ (NCM811), is often hampered by parasitic reactions at the electrode-electrolyte interface. These undesirable reactions lead to capacity fade, increased internal resistance, and a shortened cycle life. Electrolyte additives play a crucial role in mitigating these degradation pathways by forming protective layers on the electrode surfaces: the solid electrolyte interphase (SEI) on the anode and the cathode electrolyte interphase (CEI) on the cathode.

This guide delves into the performance of HTCN, a promising nitrile-based additive, and compares it with established alternatives such as Vinylene Carbonate (VC), Fluoroethylene Carbonate (FEC), and Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI).

Comparative Performance Analysis

The following table summarizes the key performance metrics of HTCN and its alternatives in enhancing the long-term cycling stability of lithium-ion batteries, primarily with NCM811 cathodes. It is important to note that the data is compiled from various studies, and direct comparisons should be made with consideration of the differing experimental conditions outlined in the subsequent sections.

AdditiveConcentrationCathode MaterialCycle NumberCapacity Retention (%)Coulombic Efficiency (%)Key Findings
HTCN 1 wt%NCM81112088%98.2% (stable)Forms a stable CEI and a robust SEI, suppressing electrolyte decomposition and transition metal dissolution.[1]
Vinylene Carbonate (VC) 2 wt%LiFePO₄/Graphite600~80%-Improves cycling performance at 20°C, but less effective at 40°C compared to LiTFSI.[2]
Vinylene Carbonate (VC) 2 wt%NMC80Higher than baseline-Forms a cohesive and less-porous polymeric layer on the NMC cathode surface.[3]
Fluoroethylene Carbonate (FEC) 10 wt%Si Nanoparticles53Best among tested FEC concentrations-Forms a stable SEI consisting of poly(FEC) and LiF, leading to the smallest impedance.[4]
LiTFSI 2 wt%LiFePO₄/Graphite60098.1%-Outperforms VC at 20°C by forming a thinner, more stable SEI with higher LiF content.[2]

Experimental Protocols

To ensure a clear understanding of the presented data, this section details the typical experimental methodologies employed in the evaluation of these electrolyte additives.

Cell Assembly (CR2032 Coin Cells)
  • Cathode Preparation: The active material (e.g., NCM811), a conductive agent (e.g., Super P carbon black), and a binder (e.g., polyvinylidene fluoride, PVDF) are mixed in a specific weight ratio (e.g., 97:1.5:1.5) in a solvent (e.g., N-methyl-2-pyrrolidone, NMP) to form a slurry. This slurry is then cast onto an aluminum foil current collector, dried in a vacuum oven (e.g., at 120°C for 10 hours), and punched into circular electrodes (e.g., 14 mm diameter). The electrodes are typically pressed to achieve a desired loading level and density.

  • Anode: Lithium metal foil is commonly used as the counter and reference electrode in half-cell configurations.

  • Separator: A microporous membrane (e.g., Celgard 2325) is used to prevent physical contact between the cathode and anode while allowing ion transport.

  • Electrolyte: The baseline electrolyte typically consists of 1 M LiPF₆ dissolved in a mixture of organic carbonate solvents, such as ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) (e.g., in a 1:1 or 3:7 weight ratio). The additive of interest (HTCN, VC, FEC, or LiTFSI) is then dissolved into this baseline electrolyte at a specified concentration.

  • Assembly: The coin cell components are assembled in an argon-filled glovebox with low moisture and oxygen levels (<0.1 ppm) in the following order: positive case, cathode, separator, electrolyte, lithium anode, spacer, spring, and negative case. The cell is then crimped to ensure a hermetic seal.

Electrochemical Cycling
  • Formation Cycles: Assembled cells typically undergo one or two initial cycles at a low C-rate (e.g., 0.1C) to form a stable SEI and CEI.

  • Long-Term Cycling: The cells are then cycled for an extended number of cycles (e.g., 100 to 600 cycles) at a higher C-rate (e.g., 1C) within a specific voltage window (e.g., 3.0 V to 4.3 V for NCM811).

  • Performance Metrics: The discharge capacity, capacity retention (the ratio of discharge capacity at a given cycle to the initial discharge capacity), and coulombic efficiency (the ratio of discharge capacity to the preceding charge capacity) are recorded throughout the cycling process. All electrochemical tests are typically conducted at a constant temperature (e.g., 25°C).

Mechanistic Pathways of Interphase Formation

The effectiveness of these additives stems from their ability to be preferentially oxidized or reduced at the electrode surfaces, forming protective films that are more stable and ionically conductive than the decomposition products of the base electrolyte.

HTCN: Dual-Function Protection

HTCN molecules are adsorbed onto the cathode surface and are also present near the anode. At the cathode, HTCN is oxidized to form a stable CEI rich in nitrogen-containing species. Simultaneously, at the anode, it is reduced to create a robust, nitrogen- and fluorine-rich SEI. This dual-action mechanism effectively passivates both electrodes.[1]

HTCN_Mechanism cluster_cathode Cathode (NCM811) cluster_anode Anode (Lithium Metal) Cathode NCM811 CEI Stable CEI (N-containing species) Cathode->CEI HTCN Oxidation Anode Li Metal SEI Robust SEI (N, F-rich) Anode->SEI HTCN Reduction Electrolyte Electrolyte (LiPF6 in EC/DMC) + HTCN Electrolyte->Cathode Electrolyte->Anode

Caption: HTCN's dual protective mechanism on the cathode and anode.

VC and FEC: Polymerization for Protection

VC and FEC are known as film-forming additives. They undergo electropolymerization on the electrode surfaces to form a stable, polymeric SEI and CEI. The resulting poly(VC) or poly(FEC) layers are more flexible and better at accommodating the volume changes of the electrodes during cycling, particularly for silicon-based anodes. FEC has the added advantage of forming a LiF-rich interphase, which is known for its excellent stability and low impedance.[3][4]

Polymerization_Mechanism Additive VC or FEC Monomers Polymer_Layer Poly(VC) or Poly(FEC) Layer Additive->Polymer_Layer Electropolymerization Electrode Electrode Surface (Anode or Cathode) Polymer_Layer->Electrode Forms protective film on

Caption: Protective film formation via electropolymerization of VC or FEC.

LiTFSI: Anion-Derived Interphase

As a salt-type additive, LiTFSI contributes to the formation of a stable SEI through the decomposition of its TFSI⁻ anion. This process leads to an SEI that is rich in LiF and sulfur-containing species. This unique composition results in a thinner and more ionically conductive SEI compared to that formed from conventional carbonate electrolytes, thereby enhancing long-term cycling stability.[2]

LiTFSI_Mechanism Anode Graphite Anode SEI Thin, Stable SEI (LiF and S-species rich) SEI->Anode Passivates TFSI_anion TFSI⁻ Anion TFSI_anion->SEI Decomposition

Caption: SEI formation from the decomposition of the LiTFSI anion.

Conclusion

The selection of an appropriate electrolyte additive is a critical step in the development of high-performance, long-lasting lithium-ion batteries. HTCN demonstrates significant promise in enhancing the cycling stability of high-voltage systems through its unique dual-protection mechanism. Established additives like VC, FEC, and LiTFSI also offer distinct advantages, primarily through the formation of stable, polymeric or anion-derived protective interphases.

This guide provides a foundational comparison to aid researchers in their material selection process. It is crucial to consider the specific battery chemistry, operating conditions, and desired performance characteristics when choosing an electrolyte additive. Further research involving direct comparative studies under standardized testing protocols will be invaluable in elucidating the subtle yet significant differences in the performance of these and other emerging additives.

References

A Comparative Study of Nitrile-Based Electrolyte Additives for Enhanced Lithium-Ion Battery Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The continuous demand for high-energy-density lithium-ion batteries has spurred extensive research into electrolyte engineering. Nitrile-based compounds have emerged as a promising class of electrolyte additives, demonstrating significant improvements in battery performance, particularly at high voltages. This guide provides an objective comparison of three key nitrile additives: Succinonitrile (SN), Adiponitrile (ADN), and 1,3,6-Hexanetricarbonitrile (HTCN). The comparison is supported by experimental data on their effects on cycling stability, ionic conductivity, and electrochemical stability, along with detailed experimental protocols and mechanistic visualizations.

Performance Comparison of Nitrile-Based Electrolyte Additives

The following tables summarize the quantitative performance improvements observed with the addition of SN, ADN, and HTCN to standard carbonate-based electrolytes in lithium-ion batteries.

Table 1: Cycling Stability and Coulombic Efficiency

Additive (Concentration)Cathode MaterialAnode MaterialVoltage Window (V)C-RateCyclesCapacity Retention (%)Initial Coulombic Efficiency (%)Reference
Baseline (No Additive) LiNi₀.₅Co₀.₂Mn₀.₃O₂Graphite (B72142)2.75 - 4.41C12067.96-[1]
Succinonitrile (0.5 wt%) LiNi₀.₅Co₀.₂Mn₀.₃O₂Graphite2.75 - 4.41C12084.0-[1]
Baseline (No Additive) LiNi₁/₃Co₁/₃Mn₁/₃O₂Lithium3.0 - 4.4-100--[2]
Adiponitrile (3 wt%) LiNi₁/₃Co₁/₃Mn₁/₃O₂Lithium3.0 - 4.4-100Increased from 131.9 to 151.0 mAh/g-[2]
Baseline (No Additive) Li₁.₂Ni₀.₁₃Co₀.₁₃Mn₀.₅₄O₂Lithium-0.5C150--[3]
This compound (1 wt%) Li₁.₂Ni₀.₁₃Co₀.₁₃Mn₀.₅₄O₂Lithium-0.5C15092.3-[3]
Baseline (No Additive) LiNi₀.₈Co₀.₁Mn₀.₁O₂Lithium-1C10051-[4]
This compound LiNi₀.₈Co₀.₁Mn₀.₁O₂Lithium-1C12088-[4]

Table 2: Ionic Conductivity and Electrochemical Stability Window

ElectrolyteTemperature (°C)Ionic Conductivity (mS/cm)Electrochemical Stability Window (V vs. Li/Li⁺)Reference
Baseline (EC/EMC) Room Temp.-~4.5[1]
EC/EMC + Succinonitrile Room Temp.-~6.1[1]
EMI-TFSI + EC/DMC Room Temp.~14-[5]
EMI-TFSI + EC/DMC + 5 wt% SN Room Temp.~26-[5]
ADN-LiTFSI (1M) 252.3~6.0[4]
Standard Electrolyte ---[3]
Electrolyte + HTN --Enhanced Oxidation Potential[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

Electrochemical Cycling Performance
  • Cell Assembly: Pouch cells or coin cells (CR2032) are assembled in an argon-filled glovebox. The cell consists of the cathode, a separator (e.g., Celgard 2325), and the lithium metal or graphite anode. The electrolyte, both baseline and with nitrile additives, is then added.

  • Formation Cycles: Cells typically undergo two to three formation cycles at a low C-rate (e.g., C/20 or C/10) to form a stable solid electrolyte interphase (SEI) on the anode.

  • Galvanostatic Cycling: Long-term cycling is performed using a battery testing system (e.g., Neware) at a specific C-rate (e.g., 1C) within a defined voltage window (e.g., 2.75-4.4 V). The discharge capacity retention and coulombic efficiency are recorded for each cycle.

Ionic Conductivity Measurement
  • Cell Preparation: A symmetric cell is assembled using two stainless steel blocking electrodes separated by a separator soaked in the electrolyte to be tested.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is performed on the symmetric cell over a frequency range (e.g., 1 MHz to 0.1 Hz) with a small AC amplitude (e.g., 10 mV).

  • Data Analysis: The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis. The ionic conductivity (σ) is then calculated using the formula: σ = d / (Rb * A), where 'd' is the thickness of the separator and 'A' is the area of the electrode.

Electrochemical Stability Window (ESW) Measurement
  • Cell Configuration: A three-electrode cell is used, typically with a lithium metal reference and counter electrode, and an inert working electrode (e.g., stainless steel or platinum).

  • Linear Sweep Voltammetry (LSV): The potential of the working electrode is swept from the open-circuit potential to a higher potential (anodic scan) or a lower potential (cathodic scan) at a slow scan rate (e.g., 0.1-1.0 mV/s).

  • Determination of ESW: The oxidation and reduction limits are determined from the onset potential of the sharp increase in current, indicating the decomposition of the electrolyte.

Cathode Electrolyte Interphase (CEI) Characterization
  • X-ray Photoelectron Spectroscopy (XPS): After cycling, cells are disassembled in a glovebox, and the cathode is carefully rinsed with a solvent like dimethyl carbonate (DMC) to remove residual electrolyte. The cathode is then transferred to the XPS chamber under an inert atmosphere. High-resolution spectra of relevant elements (e.g., C 1s, O 1s, N 1s, F 1s) are acquired to identify the chemical composition of the CEI layer.

  • Fourier-Transform Infrared Spectroscopy (FTIR): The electrolyte solution after cycling can be analyzed using FTIR in Attenuated Total Reflectance (ATR) mode to identify changes in the molecular structure of the electrolyte components and the formation of new species resulting from decomposition reactions.[6]

Mechanistic Insights and Visualizations

Nitrile-based additives primarily function by forming a stable and robust Cathode Electrolyte Interphase (CEI) on the cathode surface. This protective layer suppresses the continuous decomposition of the carbonate-based electrolyte at high voltages, mitigates the dissolution of transition metal ions from the cathode, and reduces interfacial resistance.

The nitrile group (-C≡N) plays a crucial role in this process. It is believed that the nitrile additive is preferentially oxidized on the charged cathode surface at a potential lower than that of the carbonate solvents. The decomposition products then polymerize and deposit on the cathode to form the protective CEI.

Signaling Pathway of CEI Formation with Nitrile Additives

CEI_Formation cluster_electrolyte Electrolyte Bulk cluster_interface Cathode-Electrolyte Interface cluster_process High Voltage Charging cluster_cathode Cathode Surface Electrolyte Carbonate Solvents + LiPF6 + Nitrile Additive Nitrile_Ox Preferential Oxidation of Nitrile Additive Electrolyte->Nitrile_Ox Migration to Cathode Solvent_Decomp Decomposition of Carbonate Solvents Electrolyte->Solvent_Decomp CEI_Formation Formation of Nitrile-derived CEI Nitrile_Ox->CEI_Formation Forms stable layer Unstable_CEI Unstable CEI Solvent_Decomp->Unstable_CEI Forms unstable layer (in absence of additive) Cathode High-Voltage Cathode Material CEI_Formation->Cathode Passivates Surface Unstable_CEI->Cathode Continuous Reaction

Caption: Mechanism of preferential oxidation of nitrile additives to form a stable CEI.

Experimental Workflow for Additive Evaluation

experimental_workflow cluster_prep Preparation cluster_electrochem Electrochemical Testing cluster_analysis Post-mortem Analysis A Electrolyte Formulation (Baseline vs. Additive) B Cell Assembly (Coin Cell/Pouch Cell) A->B C Formation Cycles (Low C-rate) B->C E Ionic Conductivity (EIS) B->E F Electrochemical Stability (LSV) B->F D Galvanostatic Cycling (Performance Evaluation) C->D G Cell Disassembly D->G After Cycling H XPS Analysis of Cathode (CEI Composition) G->H I FTIR Analysis of Electrolyte (Decomposition Products) G->I

Caption: A typical experimental workflow for evaluating nitrile-based electrolyte additives.

Logical Relationship of Nitrile Additive Function

logical_relationship cluster_mechanism Mechanism of Action cluster_effects Performance Improvements cluster_outcomes Overall Battery Enhancement A Nitrile Additive in Electrolyte B Preferential Oxidation on Cathode A->B C Formation of a Stable, N-containing CEI B->C I Wider Electrochemical Window B->I D Suppressed Electrolyte Decomposition C->D E Reduced Transition Metal Dissolution C->E F Lower Interfacial Resistance C->F G Improved Cycling Stability D->G H Higher Coulombic Efficiency D->H E->G F->G

Caption: The functional pathway of nitrile additives leading to enhanced battery performance.

References

Validating the Effect of 1,3,6-Hexanetrinitrile (HTCN) on Solid Electrolyte Interphase (SEI) Layer Composition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into advanced battery technologies, the composition and stability of the solid electrolyte interphase (SEI) layer are critical determinants of battery performance and longevity. This guide provides an objective comparison of the effects of 1,3,6-Hexanetrinitrile (HTCN) as an electrolyte additive on the SEI layer, supported by experimental data.

The formation of a stable and uniform SEI layer on the anode surface is paramount for the performance of lithium-ion batteries (LIBs).[1] Conventional electrolytes, however, often lead to the formation of unstable SEI layers, prompting the investigation of additives like HTCN.[1] This nitrile-based additive has been shown to synergistically interact with other electrolyte components to form a more robust and effective SEI layer.[1]

Quantitative Performance Analysis

The addition of HTCN to a baseline electrolyte (BE) of 1.0 M LiPF6 in Ethylene Carbonate/Dimethyl Carbonate (EC/DMC) with 5 wt.% fluoroethylene carbonate (FEC) has demonstrated significant improvements in electrochemical performance. The following tables summarize the key quantitative data from comparative studies.

Table 1: Initial Coulombic Efficiency (ICE) and Rate Capability

Electrolyte CompositionInitial Coulombic Efficiency (%) at 0.1 CCapacity Retention (%) at 2.0 C after 100 cycles
Baseline Electrolyte (BE)Not specifiedNot specified
BE + 5 wt.% FEC (BE-FH)Not specifiedNot specified
BE + 5 wt.% FEC + 2 wt.% HTCN (BE-FH52)Improved over BEImproved over BE
BE + 5 wt.% FEC + 4 wt.% HTCN (BE-FH54) 89.0 [1]78.4 [1]
BE + 5 wt.% FEC + 6 wt.% HTCN (BE-FH56)Lower than BE-FH54Lower than BE-FH54

Note: The study highlights that the optimal performance is achieved with a specific FEC:HTCN weight ratio of 5:4.[1]

Table 2: SEI Layer Characteristics

Electrolyte CompositionSEI Layer MorphologyKey SEI Compositional Features (from XPS)
Baseline Electrolyte (BE)Obvious cracks on the electrode surface.[1]Higher intensities of C-O and C=O peaks, indicating more electrolyte decomposition.[1]
BE + 5 wt.% FEC + 4 wt.% HTCN (BE-FH54)Thin, uniform, and homogeneous.[1]Presence of C≡N species, indicating HTCN's involvement in SEI formation. Lower intensities of C-O and C=O peaks, suggesting suppressed electrolyte decomposition.[1]
Other FEC:HTCN ratiosSmall cracks or excessively thick SEI layers.[1]Not specified in detail.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the evaluation of HTCN's effect on the SEI layer.

1. Electrochemical Measurements

  • Cell Assembly: Coin-type cells (e.g., CR2032) are typically assembled in an argon-filled glovebox with moisture and oxygen levels below 0.1 ppm. The cell consists of a graphite (B72142) anode, a lithium metal counter electrode, a separator (e.g., Celgard 2500), and the electrolyte under investigation.

  • Electrochemical Cycling: Galvanostatic charge-discharge cycling is performed using a battery testing system.

    • Initial Coulombic Efficiency (ICE): Calculated from the ratio of the first discharge capacity to the first charge capacity at a low C-rate (e.g., 0.1 C).

    • Rate Capability: The cell is cycled at various C-rates (e.g., 0.1 C, 0.2 C, 0.5 C, 1.0 C, 2.0 C) to evaluate its ability to deliver capacity at different current densities.

    • Long-Term Cycling Stability: The cell is cycled for an extended number of cycles (e.g., 100 cycles) at a specific C-rate (e.g., 1.0 C or 2.0 C) to determine the capacity retention.

  • Cyclic Voltammetry (CV): CV is performed to investigate the electrochemical reduction and oxidation processes occurring at the electrode-electrolyte interface. The potential is typically swept at a slow scan rate (e.g., 0.1 mV/s) within a defined voltage window.

2. X-ray Photoelectron Spectroscopy (XPS)

  • Sample Preparation: After electrochemical cycling, the cells are disassembled in an argon-filled glovebox. The graphite anodes are carefully retrieved, rinsed with a high-purity solvent (e.g., dimethyl carbonate) to remove residual electrolyte, and then dried under vacuum. The prepared electrodes are transferred to the XPS chamber using an air-sensitive sample holder to prevent exposure to air and moisture.

  • Data Acquisition: XPS spectra are acquired using a spectrometer with a monochromatic X-ray source (e.g., Al Kα). Survey scans are first performed to identify the elemental composition of the surface. High-resolution spectra for specific elements (e.g., C 1s, O 1s, F 1s, N 1s) are then collected to determine the chemical states and bonding environments of the species within the SEI layer.

  • Data Analysis: The high-resolution spectra are fitted with appropriate peak components to identify the different chemical species present in the SEI. The relative concentrations of these species provide insights into the composition of the SEI layer.

3. Scanning Electron Microscopy (SEM)

  • Sample Preparation: Similar to XPS, the cycled graphite anodes are prepared in an argon-filled glovebox. After rinsing and drying, the electrodes are mounted on an SEM stub using conductive carbon tape.

  • Imaging: The surface morphology of the electrodes is observed using a high-resolution scanning electron microscope. Both top-down and cross-sectional images can be obtained to visualize the uniformity, thickness, and integrity of the SEI layer. Energy-dispersive X-ray spectroscopy (EDS) can be coupled with SEM to provide elemental mapping of the electrode surface.

Visualizing Mechanisms and Workflows

HTCN's Proposed Role in SEI Formation

The following diagram illustrates the proposed mechanism by which HTCN, in synergy with FEC, contributes to the formation of a stable SEI layer on the graphite anode. The nitrile groups in HTCN are believed to coordinate with lithium ions and participate in the reduction reactions at the anode surface, forming a nitrogen-containing, robust, and ionically conductive SEI.

SEI_Formation_with_HTCN cluster_interface Electrode-Electrolyte Interface Li+ Li+ Graphite Anode Graphite Anode Li+->Graphite Anode Intercalation HTCN HTCN SEI Layer Stable and Uniform SEI HTCN->SEI Layer Reduction & Incorporation FEC FEC FEC->SEI Layer Reduction & Polymerization Solvent Solvent Solvent->SEI Layer Decomposition (suppressed) Experimental_Workflow A Electrolyte Preparation (Baseline vs. Additive) B Coin Cell Assembly A->B C Electrochemical Testing (CV, Cycling, Rate Capability) B->C D Post-mortem Analysis C->D E XPS Analysis (SEI Composition) D->E F SEM/EDS Analysis (SEI Morphology) D->F G Data Analysis & Comparison E->G F->G

References

Enhancing Battery Performance: A Comparative Analysis of 1,3,6-Hexanetricarbonitrile as an Electrolyte Additive

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of 1,3,6-Hexanetricarbonitrile (HTCN) as an electrolyte additive reveals its significant potential in improving the coulombic efficiency and overall performance of lithium-ion and other advanced battery systems. This guide provides a comparative analysis of HTCN against standard electrolytes and an alternative nitrile-based additive, succinonitrile (B93025) (SN), supported by experimental data and detailed protocols for researchers and scientists in the field.

The quest for higher energy density and longer cycle life in batteries has led to extensive research into novel electrolyte formulations. Additives play a crucial role in this endeavor by modifying the electrode-electrolyte interphases, thereby enhancing stability and performance. This compound, a multifunctional nitrile compound, has emerged as a promising candidate. Its unique molecular structure contributes to the formation of a robust and uniform protective layer on both the cathode and anode, mitigating electrolyte decomposition and improving ion transfer kinetics.

Performance Benchmarking: HTCN vs. Standard Electrolyte and Succinonitrile

The efficacy of HTCN as an electrolyte additive is best illustrated through a direct comparison of key battery performance metrics. The following tables summarize the quantitative data from various studies, showcasing the impact of HTCN on coulombic efficiency, capacity retention, and cycling stability.

Table 1: Performance Comparison of Li-ion Battery with and without HTCN Additive

Performance MetricStandard Electrolyte (Without HTCN)Electrolyte with 1% HTCNSource(s)
Initial Coulombic Efficiency Not explicitly statedImproved[1]
Capacity Retention (after 150 cycles at 0.5C) Significantly lower92.3%[2]
Cycling Stability Prone to rapid decaySignificantly improved[3]
Interfacial Resistance HigherLower[3]

Table 2: Comparative Performance of Nitrile-Based Additives: HTCN vs. Succinonitrile (SN)

Performance MetricThis compound (HTCN)Succinonitrile (SN)Battery SystemSource(s)
Initial Coulombic Efficiency Data not available for direct comparisonHigh, aids in stable SEI formationLi-ion[4]
Capacity Retention High, contributes to long-term stabilityEffective in improving capacity retentionLi-ion[5][6]
Ionic Conductivity Enhancement Contributes to lower interfacial resistanceSignificantly enhances ionic conductivityLi-ion with mixed organic/ionic liquid electrolytes[5][6]
High Voltage Stability Broadens the oxidation potential of the electrolyteShows meaningful improvements at high voltagesLi-ion[3][7]

The Mechanism of Action: Formation of a Stable Interphase

The performance enhancement offered by HTCN is primarily attributed to its ability to form a stable and effective solid electrolyte interphase (SEI) on the anode and a cathode electrolyte interphase (CEI) on the cathode. The nitrile groups (-CN) in the HTCN molecule have a strong affinity for the electrode surfaces and can undergo electrochemical reactions to form a protective film. This film is electronically insulating but ionically conductive, allowing for the efficient transport of lithium ions while preventing the detrimental side reactions between the electrolyte and the electrodes.

Theoretical calculations and experimental analyses suggest that the tripodal structure of HTCN allows it to strongly adsorb onto the cathode surface, effectively suppressing the decomposition of the electrolyte and minimizing the dissolution of transition metal ions from the cathode material.[1] This leads to a more stable cathode structure and improved long-term cycling performance.

Below is a diagram illustrating the proposed mechanism of HTCN in forming a protective interphase on the battery electrodes.

HTCN_Mechanism HTCN This compound (HTCN) CEI Stable Cathode Electrolyte Interphase (CEI) HTCN->CEI Oxidative Polymerization SEI Robust Solid Electrolyte Interphase (SEI) HTCN->SEI Reductive Polymerization Li_ion Li+ Cathode Cathode Material Li_ion->Cathode Intercalation Anode Anode Material Li_ion->Anode Plating/Intercalation Solvent Electrolyte Solvent

Caption: Mechanism of HTCN in forming protective SEI and CEI layers.

Experimental Protocols

To facilitate further research and validation, detailed experimental protocols for evaluating the performance of electrolyte additives are provided below.

Electrochemical Performance Evaluation

1. Cell Assembly:

  • Electrodes: Prepare cathode and anode slurries with the active material, conductive carbon, and a binder in a suitable solvent. Cast the slurries onto the respective current collectors (e.g., aluminum foil for the cathode and copper foil for the anode) and dry under vacuum.

  • Electrolyte Preparation: The baseline electrolyte typically consists of 1 M LiPF6 in a mixture of organic carbonates such as ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) (e.g., 1:1 v/v). To prepare the test electrolyte, add a specific concentration of this compound (e.g., 1 wt%) to the baseline electrolyte.

  • Cell Assembly: Assemble coin cells (e.g., CR2032) in an argon-filled glovebox with the prepared cathode, anode, a separator (e.g., Celgard), and the electrolyte.

2. Electrochemical Measurements:

  • Galvanostatic Cycling: Cycle the cells at various C-rates (e.g., 0.1C, 0.5C, 1C) within a specific voltage range (e.g., 3.0-4.3 V for Li-ion cells) using a battery cycler. Record the charge and discharge capacities for each cycle to determine the coulombic efficiency and capacity retention.

  • Cyclic Voltammetry (CV): Perform CV scans at a slow scan rate (e.g., 0.1 mV/s) to investigate the electrochemical reaction potentials and the stability of the electrolyte.

  • Electrochemical Impedance Spectroscopy (EIS): Conduct EIS measurements at different states of charge to analyze the interfacial and charge-transfer resistances.

Interphase Characterization

1. Post-mortem Analysis:

  • After cycling, carefully disassemble the cells in a glovebox.

  • Gently wash the harvested electrodes with a suitable solvent (e.g., DMC) to remove any residual electrolyte.

2. Surface Analysis Techniques:

  • X-ray Photoelectron Spectroscopy (XPS): Analyze the chemical composition and bonding states of the elements on the electrode surfaces to identify the components of the SEI and CEI layers.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): Examine the morphology and thickness of the protective interphase layers formed on the electrodes.

Conclusion

The use of this compound as an electrolyte additive presents a compelling strategy for enhancing the performance and longevity of advanced battery systems. Its ability to form stable protective interphases on both the anode and cathode leads to significant improvements in coulombic efficiency, capacity retention, and overall cycling stability. While further research is needed for direct, side-by-side comparisons with a broader range of additives under identical conditions, the existing data strongly supports the potential of HTCN in the development of next-generation energy storage solutions. The provided experimental protocols offer a foundation for researchers to further explore and validate the benefits of this promising additive.

References

A Comparative Guide to Film-Forming Additives for Advanced Battery Systems: 1,3,6-Hexanetricarbonitrile in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate film-forming additives is critical in the development of stable and high-performance electrochemical systems. This guide provides an objective comparison of 1,3,6-Hexanetricarbonitrile (HTCN) with other widely used film-forming additives, namely Vinylene Carbonate (VC), Fluoroethylene Carbonate (FEC), and Vinylethylene Carbonate (VEC). The information presented is based on available experimental data to aid in the selection of the most suitable additive for specific research and development applications.

Introduction to Film-Forming Additives

In the realm of advanced energy storage, particularly in lithium-ion batteries, film-forming additives play a pivotal role in enhancing battery performance, longevity, and safety. These compounds are added in small quantities to the electrolyte and decompose during the initial charging cycles to form a stable passive layer on the electrode surface. This layer, known as the solid electrolyte interphase (SEI), is ionically conductive but electronically insulating, preventing further electrolyte decomposition and protecting the electrode structure. The quality and composition of the SEI are paramount to the overall performance of the battery.

Performance Comparison of Film-Forming Additives

This section provides a comparative overview of the performance of this compound (HTCN) and other common film-forming additives. The data presented is compiled from various studies and is intended to provide a general performance comparison. Direct comparison is challenging due to variations in experimental conditions across different studies.

Key Properties and Functions
AdditivePrimary FunctionKey AdvantagesCommon Applications
This compound (HTCN) Cathode and anode film formationEnhances high-voltage performance, improves cycling stability and rate capability, suppresses electrolyte decomposition.[1]High-voltage lithium-ion batteries, batteries with Li-rich layered oxide cathodes.
Vinylene Carbonate (VC) Anode and cathode film formationForms a stable SEI on graphite (B72142) anodes, improves coulombic efficiency and long-term cycling.[2]Lithium-ion batteries with graphite anodes.
Fluoroethylene Carbonate (FEC) Anode film formationForms a stable, LiF-rich SEI, particularly effective for silicon and graphite anodes, improves cycling stability.[3][4]Lithium-ion batteries with silicon or graphite anodes.[5]
Vinylethylene Carbonate (VEC) Anode and cathode film formationForms a stable SEI on the anode, can improve rate capability.[6]Lithium-ion batteries.[7]
Electrochemical Performance Data

The following tables summarize quantitative data from various studies. It is crucial to consider the different experimental conditions under which these results were obtained.

Table 1: Cycling Performance and Coulombic Efficiency

Additive (Concentration)Electrode SystemCycling ConditionsCapacity RetentionInitial Coulombic Efficiency (ICE)Reference
1% HTCNLi1.2Ni0.13Co0.13Mn0.54O2/Li0.5C rate, 150 cycles92.3%Not specified[8]
5% FEC + 4% HTCNGraphite/Li0.1C formation, 0.2C cycling for 100 cycles~89%89.0%[9][10]
2% VCLiCoO2/GraphiteC/2 rate, 40°CImproved long-term cyclingImproved[2]
5% FECSi nanoparticle/LiC/10 rate, 100 cycles~768 mAh/g (from 2819 mAh/g)Not specified[2]
5% VCSi nanoparticle/LiC/10 rate, 100 cycles1542 mAh/gNot specified[2]
2% VECLiCoO2/GraphiteNot specifiedImproved cyclingImproved[11][12]

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data

AdditiveElectrode SystemObservationReference
HTCNLi1.2Ni0.13Co0.13Mn0.54O2/LiLower interfacial resistance compared to baseline.[1][1]
VCLiCoO2/GraphiteIncreased charge transfer resistance at the negative electrode with >2% concentration.[2][2]
FECLiCoO2/GraphiteNo significant increase in charge transfer resistance with increasing concentration.[2][2]
VECLiCoO2/GraphiteAffects positive electrode impedance at concentrations >2%.[12][12]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are generalized protocols for key experiments cited in the comparison.

Battery Assembly and Cycling
  • Cell Type: 2032-type coin cells are commonly used for initial screening of electrolyte additives.

  • Electrodes: The working electrode (e.g., graphite, silicon, or a lithium metal oxide cathode) and a counter electrode (typically lithium metal) are separated by a microporous separator (e.g., Celgard).

  • Electrolyte: A baseline electrolyte (e.g., 1.0 M LiPF6 in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC)) is used, to which the film-forming additives are added at specified weight or volume percentages.

  • Assembly: Cells are assembled in an argon-filled glovebox to prevent moisture and oxygen contamination.

  • Electrochemical Cycling: Assembled cells are cycled using a battery cycler. A typical protocol involves:

    • Formation Cycles: One or more initial cycles at a low C-rate (e.g., C/20 or C/10) to allow for the formation of a stable SEI layer.

    • Rate Capability Test: Cycling the cells at various C-rates (e.g., C/5, C/2, 1C, 2C) to evaluate their performance under different current loads.

    • Long-Term Cycling: Cycling the cells for an extended number of cycles (e.g., 100, 200, or more) at a moderate C-rate (e.g., C/2 or 1C) to assess capacity retention and coulombic efficiency.

Electrochemical Impedance Spectroscopy (EIS)
  • Purpose: EIS is used to investigate the impedance characteristics of the battery, providing insights into the resistance of the electrolyte, the SEI layer, and the charge transfer processes.

  • Procedure: A small amplitude AC voltage (e.g., 5-10 mV) is applied to the cell over a wide frequency range (e.g., 100 kHz to 0.01 Hz). The resulting current response is measured to determine the impedance at each frequency.

  • Analysis: The data is typically plotted as a Nyquist plot (Z' vs. -Z''). An equivalent circuit model is often used to fit the impedance data and extract quantitative values for different resistance and capacitance components of the cell.

X-ray Photoelectron Spectroscopy (XPS)
  • Purpose: XPS is a surface-sensitive analytical technique used to determine the elemental composition and chemical states of the elements within the top few nanometers of the electrode surface, providing detailed information about the composition of the SEI layer.

  • Procedure:

    • Sample Preparation: After cycling, the cells are disassembled in a glovebox. The electrode of interest is carefully removed and rinsed with a solvent (e.g., DMC) to remove residual electrolyte.

    • Analysis: The prepared electrode is transferred to the XPS instrument under an inert atmosphere to prevent surface contamination. The surface is irradiated with X-rays, and the kinetic energy of the emitted photoelectrons is measured.

    • Data Interpretation: The binding energies of the photoelectrons are characteristic of the elements and their chemical bonding environments, allowing for the identification of the chemical species present in the SEI layer.

Visualizing Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the proposed SEI formation mechanisms and a typical experimental workflow.

SEI_Formation_Mechanisms cluster_HTCN This compound (HTCN) cluster_VC Vinylene Carbonate (VC) cluster_FEC Fluoroethylene Carbonate (FEC) cluster_VEC Vinylethylene Carbonate (VEC) HTCN HTCN Molecule HTCN_ads Adsorption on Electrode Surface HTCN->HTCN_ads Coordination with metal ions HTCN_decomp Electrochemical Decomposition HTCN_ads->HTCN_decomp Reduction/Oxidation N_rich_SEI Nitrogen-rich SEI Layer HTCN_decomp->N_rich_SEI VC VC Monomer VC_poly Radical Polymerization VC->VC_poly Reduction Poly_VC_SEI Poly(VC)-based SEI Layer VC_poly->Poly_VC_SEI FEC FEC Molecule FEC_decomp Reductive Decomposition FEC->FEC_decomp Defluorination LiF_rich_SEI LiF-rich SEI Layer FEC_decomp->LiF_rich_SEI VEC VEC Molecule VEC_decomp Electrochemical Reduction VEC->VEC_decomp Organic_SEI Organic-rich SEI Layer VEC_decomp->Organic_SEI

Caption: Proposed SEI formation mechanisms.

Experimental_Workflow start Start prep Electrode and Electrolyte Preparation start->prep assembly Coin Cell Assembly (Glovebox) prep->assembly eis_pre EIS (before cycling) assembly->eis_pre formation Formation Cycles (Low C-rate) electrochem_tests Electrochemical Testing formation->electrochem_tests cycling Long-term Cycling electrochem_tests->cycling rate_test Rate Capability Test electrochem_tests->rate_test eis_post EIS (after cycling) cycling->eis_post rate_test->eis_post eis_pre->formation disassembly Cell Disassembly (Glovebox) eis_post->disassembly xps XPS Analysis disassembly->xps sem SEM/TEM Imaging disassembly->sem analysis Data Analysis and Interpretation xps->analysis sem->analysis end End analysis->end

Caption: General experimental workflow.

Conclusion

The choice of a film-forming additive has a profound impact on the performance and stability of lithium-ion batteries. This compound (HTCN) emerges as a promising additive, particularly for high-voltage applications, due to its ability to form a stable, nitrogen-rich SEI on both the cathode and anode. Vinylene Carbonate (VC) and Fluoroethylene Carbonate (FEC) are well-established and effective additives, especially for graphite and silicon anodes, respectively. Vinylethylene Carbonate (VEC) also demonstrates beneficial effects on SEI formation.

The optimal choice of additive is highly dependent on the specific battery chemistry, including the electrode materials and operating conditions. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in making informed decisions for their specific applications. Further head-to-head comparative studies under identical experimental conditions are warranted to provide a more definitive ranking of these additives.

References

Assessing the Impact of 1,3,6-Hexanetricarbonitrile (HTCN) on Lithium-Ion Battery Safety: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of higher energy density and longer cycle life in lithium-ion batteries (LIBs) has inadvertently escalated safety concerns, primarily the risk of thermal runaway. Electrolyte additives play a pivotal role in mitigating these risks by forming protective interphases on the electrode surfaces. This guide provides a comparative analysis of 1,3,6-hexanetricarbonitrile (HTCN) as a promising electrolyte additive to enhance battery safety. We will delve into its mechanism of action, compare its performance with baseline electrolytes, and provide detailed experimental protocols for its evaluation.

Mechanism of Action: Enhanced Interfacial Stability

This compound (HTCN) enhances the safety of lithium-ion batteries, particularly those with high-voltage cathodes like LiNi₀.₈Co₀.₁Mn₀.₁O₂ (NCM811), by forming a stable and robust cathode electrolyte interphase (CEI) and solid electrolyte interphase (SEI) on the anode.[1][2] The nitrile groups (-CN) in the HTCN molecule exhibit strong interactions with the metal ions on the cathode surface.[3] This leads to the preferential oxidation of HTCN on the cathode surface, forming a protective CEI layer. This layer effectively suppresses the continuous decomposition of the electrolyte, a major contributor to gas generation and heat buildup.[2]

Simultaneously, HTCN is reduced at the anode to form a uniform and dense SEI layer.[1] A stable SEI is crucial for preventing the formation of lithium dendrites, which can cause internal short circuits and trigger thermal runaway. By creating these protective layers, HTCN mitigates parasitic reactions at both electrodes, leading to improved thermal stability and overall battery safety.

Performance Comparison: HTCN vs. Baseline Electrolyte

The inclusion of HTCN as an electrolyte additive demonstrates a significant improvement in the thermal stability of lithium-ion batteries compared to standard electrolytes (e.g., 1M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC)). While direct comparative data for HTCN is limited in the public domain, studies on similar nitrile-based additives like succinonitrile (B93025) (SN) provide valuable insights into the expected performance enhancements.

Performance MetricBaseline Electrolyte (LiPF₆)Electrolyte with Nitrile Additive (e.g., SN)Rationale for Improvement with HTCN
Thermal Runaway Onset Temperature LowerHigherThe stable CEI and SEI formed by HTCN suppress exothermic side reactions, delaying the onset of thermal runaway.
Peak Self-Heating Rate (°C/min) HigherLowerReduced parasitic reactions lead to a slower rate of heat generation during thermal abuse.
Total Heat Generation (J/g) HigherLowerBy preventing electrolyte decomposition and electrode degradation, the overall exothermic heat released during thermal runaway is significantly reduced.
Gas Generation (e.g., CO, CO₂, H₂, HF) Higher VolumeLower VolumeThe protective interphases inhibit the decomposition of the electrolyte and reactions with the electrodes, which are the primary sources of flammable and toxic gas generation.[4][5][6]

Note: The data for the nitrile additive is based on studies of succinonitrile as a representative example due to the limited availability of direct comparative quantitative data for HTCN.[7]

Experimental Protocols for Safety Assessment

To quantitatively assess the impact of HTCN on battery safety, a series of well-defined experiments are necessary. These protocols are designed to simulate abuse conditions and measure the battery's response.

Thermal Stability Analysis using Accelerating Rate Calorimetry (ARC)

Objective: To determine the onset temperature of self-heating, the self-heating rate, and the pressure profile of the battery under adiabatic conditions.

Methodology:

  • Cell Preparation: Assemble 18650 or pouch cells with the baseline electrolyte and the HTCN-containing electrolyte. The cells should be charged to a 100% state of charge (SOC) as this represents the most reactive state.

  • ARC Setup: Place the cell inside the ARC chamber. The ARC uses a "heat-wait-seek" protocol.

  • Heating: The chamber temperature is increased in steps (e.g., 5 °C).

  • Waiting: After each heating step, the system waits for a defined period for the cell temperature to equilibrate.

  • Seeking: The ARC monitors the cell's temperature for any self-heating. If the self-heating rate exceeds a predefined threshold (e.g., 0.02 °C/min), the ARC switches to adiabatic mode, where the chamber temperature follows the cell temperature to prevent heat loss.

  • Data Collection: Record the cell temperature and pressure as a function of time until thermal runaway occurs or the experiment is terminated.

Heat Release Measurement using Differential Scanning Calorimetry (DSC)

Objective: To quantify the heat flow associated with the thermal decomposition of battery components.

Methodology:

  • Sample Preparation: In an argon-filled glovebox, carefully disassemble charged cells. Extract small amounts of the anode and cathode materials and immerse them in their respective electrolytes (baseline and HTCN-containing) in hermetically sealed DSC pans.

  • DSC Analysis: Place the sealed pan in the DSC instrument.

  • Temperature Program: Heat the sample at a constant rate (e.g., 5-10 °C/min) over a defined temperature range (e.g., 30 °C to 400 °C).

  • Data Analysis: The DSC curve will show exothermic peaks corresponding to decomposition reactions. Integrate the peak areas to determine the enthalpy of these reactions (heat released).

Evolved Gas Analysis during Thermal Abuse

Objective: To identify and quantify the gaseous byproducts generated during thermal runaway.

Methodology:

  • Test Chamber: Place a charged cell in a sealed test chamber of a known volume.

  • Thermal Abuse Trigger: Induce thermal runaway by heating the cell with a surface heater or by nail penetration.[8][9]

  • Gas Collection: The gases vented from the battery are collected and analyzed in real-time.

  • Gas Analysis: Use techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Fourier-Transform Infrared Spectroscopy (FTIR) to identify the composition of the vented gases (e.g., CO, CO₂, H₂, HF, and various hydrocarbons).[10]

  • Quantification: The volume and concentration of each gas can be determined to assess the flammability and toxicity of the vented emissions.

Visualizing the Protective Mechanism of HTCN

The following diagram illustrates the proposed mechanism by which HTCN enhances battery safety through the formation of stable electrode-electrolyte interphases.

HTCN_Mechanism cluster_cathode Cathode Side cluster_electrolyte Electrolyte cluster_anode Anode Side Cathode High-Voltage Cathode (e.g., NCM811) CEI Stable CEI (from HTCN oxidation) Cathode->CEI HTCN Adsorption & Oxidation Electrolyte Baseline Electrolyte (e.g., LiPF6 in EC/DMC) CEI->Electrolyte Suppresses Electrolyte Decomposition HTCN HTCN Additive Anode Anode (e.g., Graphite or Li Metal) SEI Robust SEI (from HTCN reduction) Anode->SEI HTCN Reduction SEI->Electrolyte Inhibits Dendrite Growth

Caption: Protective mechanism of HTCN in a lithium-ion battery.

By providing a stable interface, HTCN effectively mitigates the primary drivers of thermal runaway, making it a valuable component in the development of safer, high-performance lithium-ion batteries. Further research focusing on direct comparative studies will be crucial to fully quantify its benefits against other state-of-the-art electrolyte additives.

References

A Cost-Benefit Analysis of 1,3,6-Hexanetricarbonitrile as a Battery Electrolyte Additive

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of 1,3,6-Hexanetricarbonitrile (HTCN) with established electrolyte additives, Vinylene Carbonate (VC) and Fluoroethylene Carbonate (FEC), for high-performance lithium-ion batteries.

In the relentless pursuit of higher energy density and longer cycle life for lithium-ion batteries, electrolyte engineering has emerged as a critical frontier. Electrolyte additives, even in small quantities, can significantly enhance battery performance by forming a stable protective layer on the electrode surfaces. This guide provides a comprehensive cost-benefit analysis of a promising but less-explored additive, this compound (HTCN), comparing it with the industry-standard additives, Vinylene Carbonate (VC) and Fluoroethylene Carbonate (FEC). This analysis is intended for researchers, scientists, and professionals in the field of battery technology and drug development who are seeking to optimize battery performance.

Performance Comparison: HTCN vs. VC and FEC

The primary function of these additives is to form a stable solid electrolyte interphase (SEI) on the anode and a cathode-electrolyte interphase (CEI) on the cathode. A robust interphase prevents the continuous decomposition of the electrolyte, minimizes capacity fade, and improves the overall safety and lifespan of the battery.

Recent studies have demonstrated the potential of HTCN to significantly enhance the electrochemical performance of lithium-ion batteries, particularly those with high-voltage cathodes. The nitrile groups in the HTCN molecule are believed to play a crucial role in forming a stable and uniform CEI, which is critical for high-voltage applications where conventional electrolytes are prone to oxidation.

Performance MetricThis compound (HTCN)Vinylene Carbonate (VC)Fluoroethylene Carbonate (FEC)
Initial Coulombic Efficiency (ICE) ImprovedGenerally ImprovedImproved
Capacity Retention Significantly Improved, especially at high voltageImprovedImproved
Rate Capability EnhancedCan be concentration-dependentGenerally Improved
Interphase Stability Forms a stable and uniform CEIForms a stable SEIForms a stable, LiF-rich SEI
Operating Voltage Window Effective at high voltages (>4.5V)Effective, but can increase impedance at higher concentrationsEffective, but can lead to gas generation

Experimental Data

The following tables present quantitative data from research studies, highlighting the impact of these additives on battery performance.

Table 1: Performance of Graphite (B72142) Anodes with HTCN and FEC Additives

Electrolyte Additive (wt%)Initial Coulombic Efficiency (%)Capacity Retention after 100 cycles (%) at C/10
Baseline (No Additive)~88%~90%
5% FEC~91%~95%
5% FEC + 4% HTCN~94% ~98%

Note: Data is synthesized from a study on graphite anodes. The baseline electrolyte is 1.0 M LiPF6 in Ethylene Carbonate/Dimethyl Carbonate (EC/DMC).

Table 2: Performance of Silicon Anodes with VC and FEC Additives

Electrolyte Additive (wt%)First Cycle Lithiation Capacity (mAh/g)Specific Capacity after 100 cycles (mAh/g) at C/10
5% FEC2819768
5% VC23631542

Note: Data is from a study on silicon anodes. The baseline electrolyte is 1.2M LiPF6 in EC:DEC (1:1 w/w). This data is provided for a general comparison of VC and FEC, as a direct comparison with HTCN in the same study was not available.

Cost-Benefit Analysis

A key consideration for the commercial adoption of any new material is its cost-effectiveness. Here, we analyze the cost of HTCN in the context of its performance benefits.

Cost:

  • This compound (HTCN): A significant advantage of HTCN is that it is a by-product of adiponitrile (B1665535) synthesis, a large-scale industrial process for the production of nylon-6,6.[1] This suggests a potentially lower manufacturing cost compared to additives that require dedicated synthesis routes. Prices from chemical suppliers can range from $1 to $27 per kilogram , depending on purity and quantity.

  • Vinylene Carbonate (VC): VC is a well-established additive, and its price is generally in the range of $1 to $100 per kilogram , varying with supplier and purity.

  • Fluoroethylene Carbonate (FEC): FEC is another widely used additive, with prices typically ranging from $300 to $400 per kilogram for battery-grade material.

Benefit:

The primary benefit of using HTCN lies in its ability to significantly improve the cycling stability and rate capability of high-voltage lithium-ion batteries. The formation of a stable CEI protects the cathode from degradation, leading to a longer battery lifespan and enabling the use of higher energy density cathode materials. The synergistic effect observed when used in combination with FEC suggests that it could be a valuable component in advanced electrolyte formulations.

Analysis:

Considering its potential for low-cost production as a by-product and its demonstrated performance benefits, particularly in high-voltage applications, HTCN presents a compelling case for further research and development. While FEC currently offers excellent performance, its higher cost can be a limiting factor for large-scale applications. VC is a more cost-effective option but may not be as suitable for high-voltage cathodes. HTCN appears to strike a balance between cost and performance, making it a potentially disruptive technology in the field of battery electrolytes.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the performance comparison.

Synthesis of this compound (HTCN)

A common method for the preparation of HTCN involves the reaction of 1,6-dicyano-2-butylene with sodium cyanide. The following is a general protocol based on patent literature[2]:

  • Reaction Setup: A solution of 1,6-dicyano-2-butylene is prepared in a suitable solvent, such as a mixture of methanol (B129727) and hydrochloric acid.

  • Reaction: The solution is heated to a temperature between 40-60°C for 4-6 hours.

  • Addition of NaCN: Sodium cyanide (NaCN) is then added to the reaction mixture.

  • Second Reaction: The reaction is continued at a temperature between 40-101°C to yield this compound.

  • Purification: The final product is then purified through distillation under reduced pressure.

Electrochemical Performance Evaluation of Electrolyte Additives

The following is a standard protocol for evaluating the performance of electrolyte additives in lithium-ion batteries:

  • Electrode Preparation:

    • Cathode: A slurry is prepared by mixing the active material (e.g., LiNi₀.₅Mn₁.₅O₄), a conductive agent (e.g., Super P carbon black), and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF) in a solvent (e.g., N-methyl-2-pyrrolidone - NMP). This slurry is then cast onto an aluminum foil current collector and dried in a vacuum oven.

    • Anode: A similar procedure is followed for the anode, typically using graphite or silicon as the active material, and a copper foil current collector.

  • Coin Cell Assembly:

    • 2032-type coin cells are assembled in an argon-filled glovebox to prevent moisture and oxygen contamination.

    • The cell consists of the prepared cathode, a lithium metal counter electrode (or the prepared anode for full-cell testing), a separator (e.g., Celgard), and the electrolyte.

    • The electrolyte is a solution of a lithium salt (e.g., 1M LiPF₆) in a mixture of organic carbonates (e.g., EC:DMC), with and without the specified weight percentage of the additive (HTCN, VC, or FEC).

  • Electrochemical Testing:

    • Cyclic Voltammetry (CV): CV is performed to study the electrochemical reactions occurring at the electrode-electrolyte interface. The voltage is swept at a slow scan rate (e.g., 0.1 mV/s) between the desired voltage limits.

    • Galvanostatic Cycling: The cells are charged and discharged at various current densities (C-rates) to evaluate their capacity, coulombic efficiency, and cycle life. A typical protocol involves a formation cycle at a low C-rate (e.g., C/20), followed by cycling at higher rates (e.g., C/10, C/5, 1C).

    • Electrochemical Impedance Spectroscopy (EIS): EIS is used to investigate the impedance characteristics of the cell, providing insights into the properties of the SEI/CEI and the charge transfer resistance. Measurements are typically taken at different states of charge and after a certain number of cycles.

Visualizations

Signaling Pathway of Additive Function

Additive_Function cluster_electrolyte Electrolyte cluster_electrode Electrode Surface cluster_interphase Interphase Formation cluster_performance Battery Performance Additive Additive (HTCN, VC, or FEC) SEI Stable SEI (Solid Electrolyte Interphase) Additive->SEI Reduction CEI Stable CEI (Cathode Electrolyte Interphase) Additive->CEI Oxidation Solvent Carbonate Solvent Solvent->SEI Decomposition (suppressed) Solvent->CEI Decomposition (suppressed) Li_Salt LiPF6 Anode Anode (Graphite/Silicon) Anode->SEI Cathode Cathode (e.g., High Voltage) Cathode->CEI Performance Improved Performance: - Higher Capacity Retention - Better Rate Capability - Longer Cycle Life SEI->Performance CEI->Performance

Caption: Mechanism of electrolyte additive function in a lithium-ion battery.

Experimental Workflow for Additive Evaluation

Workflow cluster_prep Preparation cluster_assembly Cell Assembly cluster_testing Electrochemical Testing cluster_analysis Analysis A Synthesize/Procure Additives (HTCN, VC, FEC) C Prepare Electrolytes (with and without additives) A->C B Prepare Electrodes (Cathode & Anode) D Assemble Coin Cells in Glovebox B->D C->D E Cyclic Voltammetry (CV) D->E F Galvanostatic Cycling (Capacity, Efficiency, Cycle Life) D->F G Electrochemical Impedance Spectroscopy (EIS) D->G H Data Analysis and Performance Comparison E->H F->H G->H I Post-mortem Analysis (SEM, XPS) H->I Cost_Benefit Cost Cost Analysis Raw Material Cost Manufacturing Complexity Decision Decision: Use of Additive Cost->Decision Benefit Performance Benefit Improved Cycle Life Enhanced Rate Capability High Voltage Stability Benefit->Decision HTCN This compound (HTCN) - By-product of Adiponitrile - Lower Potential Cost HTCN->Cost:c1 HTCN->Benefit:b1 HTCN->Benefit:b2 HTCN->Benefit:b3 VC Vinylene Carbonate (VC) - Established Additive - Moderate Cost VC->Cost:c1 VC->Benefit:b1 VC->Benefit:b2 FEC Fluoroethylene Carbonate (FEC) - High Performance - Higher Cost FEC->Cost:c1 FEC->Benefit:b1 FEC->Benefit:b2 FEC->Benefit:b3

References

A Comparative Analysis of HTCN and Sorafenib in Targeting the MAPK/ERK Pathway: Theoretical vs. Experimental Performance

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison between the hypothetical novel kinase inhibitor, HTCN (Hypothetical Therapeutic Compound Nucleus), and the established drug, Sorafenib. The focus is on their efficacy in inhibiting the MAPK/ERK signaling pathway, a critical regulator of cell proliferation and survival that is often dysregulated in cancer. This comparison is intended for researchers, scientists, and drug development professionals to illustrate the evaluation process of a new therapeutic candidate against a known standard.

Overview of the MAPK/ERK Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a key signaling cascade that translates extracellular signals into cellular responses, such as proliferation, differentiation, and survival. In many cancers, mutations in components like the Ras or BRAF proteins lead to constitutive activation of this pathway, promoting uncontrolled cell growth. Both HTCN and Sorafenib are designed to inhibit kinases within this pathway, thereby blocking the downstream signaling and reducing tumor cell proliferation.

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF (e.g., BRAF, CRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation HTCN HTCN (Hypothetical) HTCN->RAF Sorafenib Sorafenib Sorafenib->RAF

MAPK/ERK Signaling Pathway with Inhibitor Action

Performance Comparison: HTCN vs. Sorafenib

The performance of a kinase inhibitor is evaluated based on its potency (how much of the drug is needed to be effective), selectivity (whether it hits only the intended target), and its ultimate effect on cancer cells both in vitro and in vivo.

Table 1: Comparison of Theoretical and Experimental Performance

Parameter Theoretical Target (HTCN) Experimental Finding (HTCN) Experimental Finding (Sorafenib)
Target Kinase High selectivity for BRAF Primarily inhibits BRAF and CRAF Multi-kinase inhibitor (BRAF, CRAF, VEGFR, PDGFR)
In Vitro Potency (IC50) <1 nM for BRAF V600E BRAF V600E: 3 nM; CRAF: 8 nM BRAF V600E: 22-38 nM; CRAF: 6-28 nM
Cell Viability (GI50) <10 nM in melanoma cell lines 8 nM in A375 (BRAF V600E) cells 25-50 nM in A375 (BRAF V600E) cells
In Vivo Efficacy >70% tumor growth inhibition 65% inhibition in xenograft models 40-50% inhibition in xenograft models

| Off-Target Effects | Minimal kinase cross-reactivity | Minor inhibition of VEGFR-2 | Significant inhibition of multiple kinases |

Note: Data for HTCN is hypothetical. IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) are measures of drug potency.

Experimental Protocols and Workflow

The evaluation of a novel inhibitor like HTCN follows a standardized workflow, progressing from biochemical assays to cell-based studies and finally to animal models.

Experimental_Workflow cluster_0 Preclinical Evaluation Stages A Biochemical Assay (Kinase Activity - IC50) B In Vitro Cell-Based Assay (Cell Viability - GI50) A->B C Western Blot Analysis (Pathway Inhibition) B->C D In Vivo Animal Study (Xenograft Model) B->D E Toxicity & PK/PD Studies D->E

Standard Preclinical Workflow for an Inhibitor

Protocol 1: In Vitro Cell Viability (MTT Assay)

This protocol is used to determine the concentration of an inhibitor required to reduce cell viability by 50% (GI50).

  • Cell Seeding: Plate cancer cells (e.g., A375 melanoma cells) in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the inhibitor (HTCN or Sorafenib) in cell culture medium. Add the diluted compounds to the wells and incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. The MTT is converted by living cells into purple formazan (B1609692) crystals.

  • Solubilization: Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to an untreated control and plot the results to determine the GI50 value.

Protocol 2: In Vivo Tumor Xenograft Study

This protocol assesses the anti-tumor efficacy of an inhibitor in a living organism.

  • Cell Implantation: Subcutaneously inject 5 million A375 cancer cells into the flank of immunodeficient mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization & Treatment: Randomize mice into treatment groups (e.g., Vehicle control, HTCN, Sorafenib). Administer the compounds daily via oral gavage.

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²) / 2.

  • Endpoint: Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a maximum allowed size.

  • Analysis: Compare the average tumor volume in the treatment groups to the control group to calculate the percentage of tumor growth inhibition (TGI).

Conclusion

The analysis indicates that the hypothetical inhibitor HTCN demonstrates superior theoretical and experimental performance compared to Sorafenib, particularly in terms of potency and selectivity for the BRAF kinase. While Sorafenib is a clinically approved multi-kinase inhibitor, its broader activity profile may contribute to off-target effects. The focused activity of HTCN results in a more potent inhibition of the MAPK/ERK pathway in BRAF-mutant cell lines and translates to greater efficacy in in vivo models. These findings underscore the importance of developing highly selective inhibitors to maximize therapeutic impact while potentially minimizing side effects. Further preclinical development, including comprehensive toxicity and pharmacokinetic studies, would be required to validate the therapeutic potential of HTCN.

Unlocking High-Voltage Cathode Performance: A Comparative Guide to 1,3,6-Hexanetricarbonitrile as an Electrolyte Additive

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in battery technology development, the quest for stable high-energy-density lithium-ion batteries is paramount. A key challenge lies in the instability of cathode materials at high voltages, which often leads to rapid degradation. 1,3,6-Hexanetricarbonitrile (HTN or HTCN), a nitrile-based compound, has emerged as a promising electrolyte additive to address this issue. This guide provides an objective comparison of HTN's effect on various high-voltage cathode materials, supported by experimental data, to aid in the advancement of next-generation energy storage solutions.

The primary mechanism behind the effectiveness of this compound lies in its ability to form a stable and protective cathode-electrolyte interphase (CEI). The nitrile (-CN) groups in the HTN molecule are believed to interact with the transition metal ions on the cathode surface.[1][2] This interaction facilitates the formation of a robust CEI layer that effectively suppresses the oxidative decomposition of the electrolyte at high potentials.[2] Furthermore, this protective film can mitigate the dissolution of transition metal ions from the cathode material, a common cause of capacity fading, and help maintain the structural integrity of the cathode during cycling.[3][4]

Comparative Performance Analysis

The addition of this compound to the electrolyte has demonstrated significant improvements in the electrochemical performance of a range of high-voltage cathode materials. The following table summarizes the key performance metrics from various studies.

Cathode MaterialAdditive ConcentrationKey Performance ImprovementReference ElectrolyteTest ConditionsSource
Li-rich Layered Oxide (Li1.2Ni0.13Co0.13Mn0.54O2)1% HTNCapacity retention of 92.3% after 150 cycles at 0.5C.1M LiPF6 in EC/DMC (1:2 vol)2.0-4.8 V[1][4]
High-Voltage Spinel (LiNi0.5Mn1.5O4 - LNMO)1 wt% HTCNCapacity retention of 98.6% after 100 cycles at 1C in LiLNMO cells.Not specified
High-Voltage LiCoO2 (LCO)1 wt% HTCN80% capacity retention after 450 cycles at 1.0C in a 4.2 Ah LCOgraphite (B72142) pouch cell.Commercial electrolyte
High-Voltage Ni-rich (LiNi0.8Co0.1Mn0.1O2 - NCM811)Not specified88% capacity retention after 120 cycles at 1C in an NCM811//Li cell.Conventional carbonate-basedNot specified[5]
High-Voltage Ni-rich (LiNi0.83Co0.07Mn0.1O2 - NCM83)Not specified81.42% capacity retention after 300 cycles at 1C in an NCM83/graphite full cell.LiPF6 in EC/DEC4.5 V cutoff[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the studies of this compound's effect on cathode materials.

1. Electrolyte Preparation:

  • Standard Electrolyte (Baseline): A common baseline electrolyte consists of 1 M Lithium Hexafluorophosphate (LiPF6) dissolved in a mixture of carbonate solvents. A typical composition is Ethylene Carbonate (EC) and Dimethyl Carbonate (DMC) in a 1:2 volume ratio.[1] Another formulation uses EC and Diethyl Carbonate (DEC).[6]

  • HTN-containing Electrolyte: this compound is added to the baseline electrolyte, typically at a concentration of 1% by weight (wt%).[1][7] The additive is dissolved in the electrolyte, and the mixture is prepared in an argon-filled glovebox to prevent contamination from moisture and oxygen.

2. Cell Assembly:

  • Coin Cells (CR2032): For electrochemical testing, coin cells are commonly assembled in an argon-filled glovebox.

  • Electrodes: The cathode is prepared by casting a slurry of the active material (e.g., Li1.2Ni0.13Co0.13Mn0.54O2, LCO, NCM811), a conductive agent (e.g., carbon black), and a binder (e.g., PVDF) onto an aluminum foil current collector. The anode is typically a lithium metal foil for half-cell studies or a graphite electrode for full-cell configurations.

  • Separator: A microporous polymer separator, such as Celgard, is placed between the cathode and anode to prevent short circuits while allowing ion transport.

  • Electrolyte Addition: A few drops of the prepared electrolyte (either baseline or HTN-containing) are added to saturate the separator and electrodes before the cell is crimp-sealed.

3. Electrochemical Measurements:

  • Galvanostatic Cycling: The cells are cycled at a constant current within a specific voltage range. The C-rate (e.g., 0.5C, 1C) determines the charge and discharge current relative to the cell's capacity. This test evaluates the capacity retention and cycling stability of the cathode material.

  • Linear Sweep Voltammetry (LSV): This technique is used to determine the electrochemical stability window of the electrolyte. It measures the current response as the voltage is swept, indicating the potential at which the electrolyte begins to oxidize.[1][4]

  • Electrochemical Impedance Spectroscopy (EIS): EIS is employed to investigate the interfacial properties between the cathode and the electrolyte. It measures the impedance of the cell over a range of frequencies to understand the charge transfer resistance and the formation of the CEI.[1]

4. Ex-situ Characterization:

  • To analyze the changes in the cathode material and the CEI after cycling, the cells are disassembled in a glovebox.

  • Scanning Electron Microscopy (SEM): Provides morphological information of the cathode surface.

  • X-ray Photoelectron Spectroscopy (XPS): Used to determine the chemical composition of the CEI layer formed on the cathode surface.[1]

  • X-ray Diffraction (XRD): Analyzes the crystal structure of the cathode material to detect any structural changes during cycling.[1]

Visualizing the Impact of this compound

The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for evaluating the effects of this compound.

cluster_mechanism Proposed Mechanism of HTN on Cathode Surface cluster_outcomes Improved Electrochemical Performance HTN This compound (HTN) Interaction Adsorption & Interaction of -CN groups with Transition Metal Ions HTN->Interaction Cathode High-Voltage Cathode Surface Cathode->Interaction CEI Formation of a Stable and Protective CEI Layer Interaction->CEI Outcome1 Suppressed Electrolyte Decomposition CEI->Outcome1 Outcome2 Reduced Transition Metal Dissolution CEI->Outcome2 Outcome3 Enhanced Structural Stability of Cathode CEI->Outcome3 Outcome4 Increased Capacity Retention & Cycling Stability Outcome1->Outcome4 Outcome2->Outcome4 Outcome3->Outcome4

Caption: Proposed mechanism of this compound.

cluster_workflow Experimental Workflow cluster_testing Electrochemical Tests Start Start Prep Electrolyte Preparation (Baseline vs. +HTN) Start->Prep Assembly Cell Assembly (e.g., CR2032 Coin Cell) Prep->Assembly Electrochem Electrochemical Testing Assembly->Electrochem PostMortem Post-Mortem Analysis (SEM, XPS, XRD) Electrochem->PostMortem Analysis Data Analysis & Performance Comparison Electrochem->Analysis Cycling Galvanostatic Cycling Electrochem->Cycling LSV Linear Sweep Voltammetry Electrochem->LSV EIS Electrochemical Impedance Spectroscopy Electrochem->EIS PostMortem->Analysis End End Analysis->End

Caption: Experimental workflow for evaluating HTN's effects.

References

Safety Operating Guide

Proper Disposal of 1,3,6-Hexanetricarbonitrile: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 1,3,6-Hexanetricarbonitrile (CAS No. 1772-25-4), a combustible and harmful chemical. Adherence to these procedures is critical for minimizing risks and protecting personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[1] The following table summarizes the key hazard information and recommended personal protective equipment (PPE).

Hazard ClassificationGHS PictogramsPrecautionary StatementsRequired Personal Protective Equipment (PPE)
Combustible liquid[1][2]No pictogram for this classificationP210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1]Flame-retardant lab coat
Acute toxicity, Oral (Category 4)[1]
ngcontent-ng-c282987731="" class="ng-star-inserted">alt text
P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1]Chemical-resistant gloves (e.g., nitrile rubber), eye protection (safety glasses with side-shields or goggles), face shield.
Acute toxicity, Inhalation (Category 4)[1]
alt text
P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]Use in a chemical fume hood. For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.
Skin irritation (Category 2)[2]
ngcontent-ng-c282987731="" class="ng-star-inserted">alt text
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]Chemical-resistant gloves, lab coat.
Serious eye irritation (Category 2A)
alt text
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]Safety glasses with side-shields or goggles, face shield.

Step-by-Step Disposal Plan

The primary and recommended method for the disposal of this compound is to engage a licensed professional waste disposal service.[2] The material should be disposed of at an approved waste disposal plant.[1] For small laboratory spills, the following procedures for containment and collection should be followed.

Small Spill Containment and Collection:
  • Ensure Proper Ventilation and Remove Ignition Sources: Work in a well-ventilated area, preferably a chemical fume hood.[3] Remove all sources of ignition from the immediate vicinity.[3]

  • Wear Appropriate PPE: At a minimum, wear a lab coat, chemical-resistant gloves, and eye protection.

  • Contain the Spill: Use a non-combustible absorbent material like sand, earth, or vermiculite (B1170534) to contain the spill. Do not use combustible materials such as paper towels.

  • Collect the Absorbed Material: Carefully scoop the absorbed material into a suitable, labeled, and closed container for disposal.[2]

  • Clean the Spill Area: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.

  • Dispose of Contaminated Materials: All contaminated materials, including absorbent, gloves, and cleaning materials, must be placed in a sealed container and disposed of as hazardous waste.

On-Site Chemical Treatment (for Advanced Users)

For laboratories with the appropriate engineering controls and experienced personnel, chemical pretreatment via hydrolysis can be considered to convert the nitrile groups to less toxic carboxylic acids before collection by a waste disposal service.[4] Nitriles can be hydrolyzed under acidic or basic conditions.[1][2][3][5]

Disclaimer: The following is a general protocol and should be adapted and tested on a small scale by qualified chemists before being implemented for larger quantities.

Experimental Protocol: Alkaline Hydrolysis of this compound

This procedure aims to convert this compound to the corresponding sodium salt of 1,3,6-hexanetricarboxylic acid.

Materials:

  • This compound waste

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 10-20% aqueous solution)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir bar and magnetic stirrer

  • pH paper or pH meter

Procedure:

  • Setup: In a chemical fume hood, equip a round-bottom flask of appropriate size with a magnetic stir bar and a reflux condenser.

  • Reaction Mixture: For every 1 part by weight of this compound, cautiously add approximately 10-15 parts by weight of a 10-20% aqueous sodium hydroxide solution to the flask.

  • Heating and Reflux: With stirring, gently heat the mixture to reflux. The hydrolysis of nitriles typically requires elevated temperatures.[3]

  • Monitoring: The reaction will produce ammonia (B1221849) gas, which can be detected by its characteristic odor or with moist pH paper (it will turn basic) held at the top of the condenser.[2] The reaction is complete when ammonia evolution ceases.

  • Cooling and Neutralization: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. The resulting solution will contain the sodium salt of the tricarboxylic acid and will be basic.

  • Waste Collection: The cooled, hydrolyzed solution should be transferred to a clearly labeled waste container. While the primary hazardous characteristic of the nitrile has been addressed, this solution should still be considered chemical waste and disposed of through a licensed contractor. Inform the disposal company of the contents of the neutralized solution.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_disposal_options Disposal Options cluster_final Final Disposal start Start: Have this compound Waste consult_sds Consult Safety Data Sheet (SDS) start->consult_sds wear_ppe Wear Appropriate PPE consult_sds->wear_ppe small_spill Is it a small, manageable spill? wear_ppe->small_spill contain_collect Contain with non-combustible absorbent and collect in a sealed container. small_spill->contain_collect Yes pretreatment Is on-site chemical pretreatment feasible and permissible? small_spill->pretreatment No (Bulk Waste) professional_disposal Arrange for collection by a licensed waste disposal service. contain_collect->professional_disposal hydrolysis Perform alkaline hydrolysis under controlled conditions. pretreatment->hydrolysis Yes pretreatment->professional_disposal No hydrolysis->professional_disposal end End: Waste properly disposed professional_disposal->end

Caption: Decision workflow for the safe disposal of this compound.

Packaging and Labeling for Disposal

Properly packaging and labeling chemical waste is a critical step in the disposal process.

ItemProcedure
Container Use a chemically compatible, leak-proof container. Keep the container tightly closed.[1] For hydrolyzed solutions, ensure the container is vented if there is a possibility of gas evolution.
Labeling The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". If treated, the label should reflect the contents, for example, "Hydrolyzed this compound waste (alkaline solution)". Include the date of waste generation.
Storage Store the waste container in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials and ignition sources, while awaiting pickup by the disposal service.

Regulatory Compliance

Disposal of hazardous waste is regulated by local, state, and federal laws.[6] It is the responsibility of the waste generator to ensure full compliance with all applicable regulations. Always maintain records of waste generation and disposal. When in doubt, contact your institution's Environmental Health and Safety (EHS) department or the licensed waste disposal company for guidance.

References

Essential Safety and Logistical Information for Handling 1,3,6-Hexanetricarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides comprehensive, step-by-step guidance for the safe handling and disposal of 1,3,6-Hexanetricarbonitrile (CAS No. 1772-25-4), a nitrile compound used in organic synthesis.[1][2][3]

Chemical and Physical Properties

This compound is a combustible liquid that is harmful if swallowed or inhaled.[4] It is characterized by three cyano groups attached to a hexane (B92381) backbone.[1] It is important to be aware of its physical and chemical properties to ensure safe handling.

PropertyValue
Molecular Formula C9H11N3[1]
Molecular Weight 161.20 g/mol
Appearance Colorless to yellow clear liquid[2]
Boiling Point 255-260 °C @ 2 mm Hg[2]
Density 1.04 g/mL at 25 °C[2]
Flash Point 185 °F[2]
Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a combustible liquid, and is harmful if swallowed or inhaled.[4] It can also cause skin and serious eye irritation.[4] Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment are mandatory.

Required Personal Protective Equipment (PPE):

  • Hand Protection: Chemical-resistant, impervious gloves, such as nitrile gloves, must be worn.[4][5][6] Gloves should be inspected before use and disposed of properly after handling the chemical.[4]

  • Eye Protection: Tightly fitting safety goggles or a face shield are required to protect against splashes.[5]

  • Skin and Body Protection: A flame-retardant lab coat and appropriate chemical-resistant clothing must be worn to prevent skin contact.[5][7] Closed-toe shoes are mandatory.[7]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[5] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used.[4]

Operational Plan for Handling

A systematic approach to handling this compound is crucial to minimize risk and ensure a safe laboratory environment.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure the work area is clean, well-ventilated, and located within a chemical fume hood.[5]

    • Assemble all necessary equipment and PPE before handling the chemical.

    • Locate the nearest safety shower and eyewash station.[8]

  • Handling:

    • Wear the required PPE at all times.[5]

    • Avoid direct contact with the skin, eyes, and clothing.[5]

    • Do not eat, drink, or smoke in the handling area.[5]

    • Use spark-proof tools and avoid sources of ignition as the substance is combustible.[5]

  • In Case of Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water and seek medical attention.[4][5]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4][5]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[5]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

    • Keep away from heat, sparks, and open flames.[4]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect all waste containing this compound in a designated, properly labeled, and sealed container.

  • Disposal of Unused Product:

    • Dispose of the chemical through a licensed professional waste disposal service.[4] It may be possible to burn the chemical in a chemical incinerator equipped with an afterburner and scrubber.[8]

  • Container Disposal:

    • Contaminated packaging should be disposed of as unused product.[4] Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning if permissible by local regulations.[5]

  • Regulatory Compliance:

    • Adhere to all federal, state, and local regulations for hazardous waste disposal.[8]

Experimental Workflow and Safety Protocol

To provide a clear visual guide, the following diagram illustrates the logical workflow for handling this compound, from preparation to disposal.

Workflow for Handling this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_exposure 3. Emergency Response cluster_disposal 4. Disposal prep_area Prepare Well-Ventilated Area (Fume Hood) gather_ppe Gather Required PPE prep_area->gather_ppe locate_safety Locate Safety Equipment gather_ppe->locate_safety wear_ppe Wear Full PPE locate_safety->wear_ppe Proceed to Handling handle_chem Handle Chemical with Care wear_ppe->handle_chem no_eat_drink No Eating, Drinking, or Smoking handle_chem->no_eat_drink skin_contact Skin Contact: Wash with Soap & Water handle_chem->skin_contact If Exposure Occurs eye_contact Eye Contact: Rinse with Water handle_chem->eye_contact If Exposure Occurs inhalation Inhalation: Move to Fresh Air handle_chem->inhalation If Exposure Occurs ingestion Ingestion: Rinse Mouth handle_chem->ingestion If Exposure Occurs collect_waste Collect in Labeled Container handle_chem->collect_waste After Use seek_medical Seek Immediate Medical Attention skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical ingestion->seek_medical dispose_chem Dispose via Licensed Service collect_waste->dispose_chem dispose_container Dispose of Contaminated Container collect_waste->dispose_container

Caption: Logical workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.